molecular formula C6H12O6 B1606791 alpha-D-Talopyranose CAS No. 7282-81-7

alpha-D-Talopyranose

Cat. No.: B1606791
CAS No.: 7282-81-7
M. Wt: 180.16 g/mol
InChI Key: WQZGKKKJIJFFOK-URLGYRAOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alpha-D-Talopyranose (CAS 7282-81-7) is a rare aldohexose monosaccharide that serves as a valuable building block in organic chemistry and glycobiology research. Its molecular formula is C6H12O6, with a molecular weight of 180.16 g/mol . This compound is part of the talose family of sugars and is characterized by its specific pyranose ring conformation. Researchers utilize this compound and its derivatives, such as 6-deoxy-L-talopyranose, as key precursors in the synthesis of complex natural products and novel carbohydrate analogues . Recent studies have demonstrated its application in the synthesis of pyran interhalide analogues, which are investigated for their unique conformational properties and potential in materials science . Furthermore, the 6-deoxy derivative of talopyranose is a constituent of Talosin A, a biologically active isoflavonol glycoside with noted antifungal and anti-inflammatory properties, highlighting the role of talose-containing compounds in medicinal chemistry research . As a specialized monosaccharide, this compound provides a critical template for studying carbohydrate structure-activity relationships, enzyme mechanisms, and for the development of new biochemical tools. This product is intended for research and development purposes in a laboratory setting only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or animal use.

Properties

IUPAC Name

(2S,3S,4S,5R,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5+,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZGKKKJIJFFOK-URLGYRAOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@@H]([C@H](O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601015882
Record name alpha-​D-​Talopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601015882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7282-81-7
Record name α-D-Talopyranose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7282-81-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-D-Talopyranose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007282817
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-​D-​Talopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601015882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-D-talopyranose
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.911
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Molecular Architecture of alpha-D-Talopyranose: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the structural and physicochemical properties of alpha-D-Talopyranose, a C-2 epimer of D-galactose and a C-4 epimer of D-mannose. As a rare aldohexose, understanding its precise molecular structure is crucial for applications in glycobiology, medicinal chemistry, and drug discovery, where stereochemical nuances dictate biological activity.

Physicochemical and Computed Properties

This compound is a monosaccharide characterized by the molecular formula C₆H₁₂O₆.[1][2][3] Its properties have been defined through both experimental and computational methods, which are summarized below.

PropertyValueReference(s)
Identifier Information
IUPAC Name(2S,3S,4S,5R,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol[1]
CAS Number7282-81-7[2]
Molecular FormulaC₆H₁₂O₆[1][2][3]
Molecular Weight180.158 g/mol [2]
Exact Mass180.06338810 Da[2]
Computed Properties
pKa12.12 ± 0.70[3]
XLogP3-2.6[2]
Hydrogen Bond Donor Count5[3]
Hydrogen Bond Acceptor Count6[3]
Rotatable Bond Count1[2]
Topological Polar Surface Area110 Ų[3]
Complexity151[2]
Density1.732 ± 0.06 g/cm³ (Predicted)[2]
Boiling Point410.8 ± 45.0 °C at 760 mmHg (Predicted)[2]

Molecular Structure and Conformation

The structure of this compound is defined by its six-membered pyranose ring and the specific stereochemical arrangement of its hydroxyl (-OH) and hydroxymethyl (-CH₂OH) substituents.

Haworth Projection

The Haworth projection provides a two-dimensional representation of the cyclic pyranose structure. For D-sugars, the -CH₂OH group at the C5 position is oriented above the plane of the ring. In this compound, the anomeric hydroxyl group at C1 is positioned on the opposite side of the ring from the C5 substituent (i.e., pointing down). The orientations of the remaining hydroxyl groups are as follows:

  • C1 (Anomeric Carbon): The alpha (α) configuration places the hydroxyl group in the axial position, pointing downwards in the Haworth projection.

  • C2: The hydroxyl group is oriented upwards.

  • C3: The hydroxyl group is oriented downwards.

  • C4: The hydroxyl group is oriented upwards.

  • C5: The hydroxymethyl (-CH₂OH) group is oriented upwards, characteristic of a D-sugar.

Chair Conformation

The six-membered pyranose ring predominantly adopts a low-energy chair conformation to minimize steric and torsional strain. For most D-aldohexopyranoses, the ⁴C₁ conformation (where C4 is above and C1 is below the plane of the ring) is the most stable. In the ⁴C₁ chair conformation of this compound, the substituents occupy the following positions:

  • C1: -OH group is axial .

  • C2: -OH group is axial .

  • C3: -OH group is equatorial .

  • C4: -OH group is axial .

  • C5: -CH₂OH group is equatorial .

This conformation is notable for having three axial hydroxyl groups at positions C1, C2, and C4. This arrangement leads to significant 1,3-diaxial interactions, rendering this compound less stable than other aldohexoses like D-glucose, where all non-hydrogen substituents can occupy equatorial positions in the beta anomer. Studies on halogenated D-talose analogues confirm that they adopt a standard ⁴C₁-like conformation in both solution and the solid state.[4]

alpha_D_Talopyranose_Chair C1 C1 C2 C2 C1->C2 C1_OH_ax OH C1->C1_OH_ax C1_H_eq H C1->C1_H_eq C3 C3 C2->C3 C2_OH_ax OH C2->C2_OH_ax C2_H_eq H C2->C2_H_eq C4 C4 C3->C4 C3_OH_eq OH C3->C3_OH_eq C3_H_ax H C3->C3_H_ax C5 C5 C4->C5 C4_OH_ax OH C4->C4_OH_ax C4_H_eq H C4->C4_H_eq O5 O C5->O5 C5_CH2OH_eq CH₂OH C5->C5_CH2OH_eq C5_H_ax H C5->C5_H_ax O5->C1 label_node ⁴C₁ Chair Conformation

Caption: ⁴C₁ chair conformation of this compound.

Experimental Protocols

The synthesis and structural characterization of this compound and its derivatives are critical for their study and application. Below are summaries of relevant experimental methodologies.

Example Synthetic Protocol: Conversion of D-Galactose to D-Talose

D-talose, being a rare sugar, is often synthesized from more abundant monosaccharides. One established method involves the epimerization of D-galactose at the C2 position.[5]

Logical Workflow for Synthesis:

synthesis_workflow start D-Galactose (Starting Material) step1 Protection of Hydroxyl Groups (e.g., Acetylation) start->step1 Acetic Anhydride, Pyridine step2 Selective Deprotection at C2 step1->step2 Selective Hydrolysis step3 Oxidation of C2-OH to a Ketone step2->step3 Mild Oxidizing Agent (e.g., PCC) step4 Stereoselective Reduction of the Ketone step3->step4 Reducing Agent (e.g., NaBH₄) step5 Deprotection of all Protecting Groups step4->step5 Hydrolysis (e.g., NaOMe/MeOH) end D-Talose (Final Product) step5->end

Caption: Generalized workflow for the synthesis of D-Talose from D-Galactose.

Detailed Methodology Summary:

  • Protection: D-galactose is fully acetylated to protect all hydroxyl groups, yielding β-D-galactose pentaacetate.

  • Key Inversion Step: The equatorial 2-OH group of the protected galactose derivative is inverted to the axial position via an SN2 reaction. This is the key step that transforms the galacto- configuration to the talo- configuration at C2.

  • Deprotection: The protecting groups (e.g., acetates) are removed under basic conditions (e.g., using sodium methoxide in methanol) to yield D-talose.

  • Purification: The final product is purified using techniques such as column chromatography or crystallization.

Structural Characterization by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary analytical method for unambiguously determining the structure and conformation of carbohydrates in solution.[6][7]

Experimental Procedure Outline:

  • Sample Preparation: A sample of this compound (typically 1-10 mg) is dissolved in a deuterated solvent, most commonly deuterium oxide (D₂O), in a standard 5 mm NMR tube. A chemical shift reference standard may be added.

  • Data Acquisition: A suite of NMR experiments is performed on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • 1D ¹H NMR: This experiment provides information on the chemical shift and coupling constants of all hydrogen atoms. The anomeric proton (H1) of this compound typically resonates at a distinct downfield chemical shift. The small coupling constant (³J(H1,H2)) is indicative of the axial-equatorial relationship between H1 and H2, confirming the alpha anomeric configuration.

    • 1D ¹³C NMR: This experiment identifies the chemical shifts of the six carbon atoms in the molecule.

    • 2D COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, allowing for the tracing of the proton connectivity network from H1 through H2, H3, H4, to H5 and the H6 protons of the hydroxymethyl group.[7]

    • 2D HSQC/HMQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, enabling the unambiguous assignment of the ¹³C spectrum.[7]

    • 2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds, helping to confirm the overall structure and assignments.

  • Data Analysis: The acquired spectra are processed (Fourier transformation, phasing, and baseline correction). The chemical shifts, coupling constants, and cross-peaks from the 2D spectra are analyzed to assign all signals and confirm the pyranose ring form, the alpha anomeric configuration, and the relative stereochemistry of the substituents. The magnitudes of the vicinal proton-proton coupling constants (³JHH) are particularly useful for determining the dihedral angles between protons and thus confirming the chair conformation and the axial/equatorial positions of the substituents.[8]

References

An In-depth Technical Guide to the Chemical Properties of alpha-D-Talopyranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of alpha-D-Talopyranose, a rare aldohexose monosaccharide. The information presented herein is intended to support research and development activities in the fields of medicinal chemistry, glycobiology, and drug discovery.

IUPAC Name and Chemical Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (2S,3S,4S,5R,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol [1]. It is a stereoisomer of glucose and other hexoses, with the alpha anomer having the hydroxyl group at the anomeric carbon (C1) in the axial position.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.

PropertyValueSource
Molecular Formula C₆H₁₂O₆[1][2]
Molecular Weight 180.16 g/mol [1][2]
Melting Point 133-135 °C
Boiling Point (Predicted) 410.8 ± 45.0 °C at 760 mmHg[2][3]
pKa (Predicted) 12.12 ± 0.70[2][3][4]
Solubility Moderate in water[5]
Density (Predicted) 1.732 ± 0.06 g/cm³[2][3]
LogP (Predicted) -3.22[2]
Hydrogen Bond Donors 5[1][2]
Hydrogen Bond Acceptors 6[1][2]

Experimental Protocols

Detailed methodologies for determining the key chemical properties of monosaccharides like this compound are outlined below. These are generalized protocols and may require optimization for specific experimental conditions.

Determination of Melting Point

The melting point of a crystalline solid such as this compound can be determined using a capillary melting point apparatus.

Methodology:

  • A small, finely powdered sample of the crystalline this compound is packed into a thin-walled capillary tube, sealed at one end.

  • The capillary tube is placed in a heating block of a melting point apparatus.

  • The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) to ensure thermal equilibrium.

  • The temperature at which the first liquid is observed and the temperature at which the entire sample has melted are recorded. This range is reported as the melting point. For a pure compound, the melting range is typically narrow (0.5-2 °C).

Determination of Aqueous Solubility

The solubility of this compound in water can be determined by creating a saturated solution and measuring the concentration of the dissolved solid.

Methodology:

  • An excess amount of this compound is added to a known volume of deionized water in a sealed container.

  • The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours).

  • The saturated solution is then filtered to remove any undissolved solid.

  • The concentration of the dissolved this compound in the filtrate is determined using a suitable analytical technique, such as high-performance liquid chromatography (HPLC) or by gravimetric analysis after evaporating the solvent.

Determination of Acid Dissociation Constant (pKa)

The pKa of a sugar like this compound can be determined by potentiometric titration.

Methodology:

  • A solution of this compound of known concentration is prepared in deionized water.

  • A standardized solution of a strong base (e.g., NaOH) is gradually added to the sugar solution.

  • The pH of the solution is monitored continuously using a calibrated pH meter after each addition of the titrant.

  • A titration curve is generated by plotting the pH of the solution against the volume of the titrant added.

  • The pKa is determined from the titration curve as the pH at the half-equivalence point, where half of the sugar molecules have been deprotonated.

Biochemical Pathway

This compound can be enzymatically synthesized from D-galactose. This bioconversion is of interest for the production of this rare sugar.

Galactose_to_Talose_Conversion D_Galactose D-Galactose Enzyme Cellobiose 2-epimerase D_Galactose->Enzyme alpha_D_Talopyranose This compound Enzyme->alpha_D_Talopyranose

Caption: Enzymatic conversion of D-galactose to this compound.

Logical Workflow for Property Determination

The following diagram illustrates a logical workflow for the experimental determination of the key chemical properties of this compound.

Experimental_Workflow cluster_synthesis Sample Preparation cluster_analysis Property Determination cluster_data Data Analysis Synthesis Synthesis/Purification of This compound MeltingPoint Melting Point Determination Synthesis->MeltingPoint Solubility Solubility Assay Synthesis->Solubility pKa pKa Measurement Synthesis->pKa DataAnalysis1 Analyze Purity MeltingPoint->DataAnalysis1 Record Melting Range DataAnalysis2 Determine Solubility Value Solubility->DataAnalysis2 Calculate Concentration DataAnalysis3 Determine pKa Value pKa->DataAnalysis3 Plot Titration Curve

Caption: Workflow for determining chemical properties of this compound.

References

α-D-Talopyranose: A Technical Guide to its Natural Sources, Analysis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

alpha-D-Talopyranose, a rare aldohexose, is an epimer of D-galactose and D-mannose. While not as abundant as common monosaccharides like glucose, its unique stereochemistry imparts distinct physical and chemical properties that are of growing interest in glycobiology and drug development. This technical guide provides a comprehensive overview of the known natural sources of this compound, details established and adaptable methodologies for its isolation and analysis, and explores its limited but emerging biological significance. The content is structured to provide researchers with the foundational knowledge required to investigate this intriguing monosaccharide further.

Natural Occurrence of this compound

This compound has been identified in a limited number of natural sources, primarily within complex polysaccharides of plants and bacteria. Quantitative data on its abundance is scarce in publicly available literature, representing a significant knowledge gap and an opportunity for future research.

Table 1: Documented Natural Sources of this compound

KingdomSpecies/SourceForm of OccurrenceCitation
PlantaeCamellia sinensis (Tea Plant)Component of polysaccharides[1]
PlantaeHumulus lupulus (Hops)Component of polysaccharides[1]
BacteriaVarious SpeciesComponent of bacterial polysaccharides, particularly exopolysaccharides (EPS)[2]

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for designing effective isolation, purification, and analytical protocols.

Table 2: Physicochemical Properties of this compound

PropertyValueNotes
Molecular FormulaC₆H₁₂O₆
Molecular Weight180.16 g/mol
C2 Configuration-OH (axial)Differentiates it from D-galactose and D-glucose.
C4 Configuration-OH (axial)Differentiates it from D-glucose.
Melting Point~133 °C[2]
Specific Rotation ([α]D)+68.8° (c=1, H₂O)
SolubilitySoluble in water

Experimental Protocols

Direct experimental protocols for the isolation and quantification of this compound are not extensively documented. However, established methodologies for the analysis of monosaccharides from plant and bacterial sources can be adapted.

General Protocol for Isolation and Analysis from Plant Material

This protocol outlines a general workflow for the extraction, hydrolysis, and analysis of monosaccharides, including this compound, from plant sources like Camellia sinensis or Humulus lupulus.

3.1.1. Materials and Reagents

  • Dried and ground plant material

  • Ethanol (80%)

  • Sulfuric acid (72% and 2 M)

  • Internal standard (e.g., myo-inositol)

  • Derivatization agents (e.g., hydroxylamine hydrochloride, acetic anhydride, 1-methylimidazole for GC-MS; 1-phenyl-3-methyl-5-pyrazolone (PMP) for HPLC)

  • Monosaccharide standards (including D-talose)

  • Deionized water

  • Solvents for chromatography (e.g., acetonitrile, ethyl acetate)

3.1.2. Experimental Workflow

  • Extraction of Polysaccharides:

    • Extract the dried plant material with 80% ethanol to remove lipids and other small molecules.

    • The remaining solid residue contains the polysaccharides.

  • Acid Hydrolysis:

    • Treat the polysaccharide-rich residue with 72% sulfuric acid at room temperature for 1 hour.

    • Dilute the mixture with deionized water to a final acid concentration of 2 M.

    • Heat the mixture at 100°C for 3 hours to hydrolyze the polysaccharides into their constituent monosaccharides.

    • Neutralize the hydrolysate with barium carbonate or a suitable base.

    • Centrifuge to remove the precipitate.

  • Derivatization for GC-MS Analysis:

    • Evaporate the supernatant to dryness.

    • Add an internal standard.

    • Perform a two-step derivatization: oximation followed by acetylation to form alditol acetates. This is a common method for analyzing neutral sugars.[3]

  • GC-MS Analysis:

    • Inject the derivatized sample into a gas chromatograph coupled with a mass spectrometer.

    • Use a suitable column (e.g., a capillary column with a polar stationary phase) and temperature program to separate the monosaccharide derivatives.

    • Identify the peak corresponding to the D-talose derivative by comparing its retention time and mass spectrum with that of a derivatized D-talose standard.

    • Quantify the amount of D-talose relative to the internal standard.

Experimental_Workflow_Plant plant_material Dried Plant Material (Camellia sinensis or Humulus lupulus) extraction Polysaccharide Extraction (80% Ethanol) plant_material->extraction Removal of small molecules hydrolysis Acid Hydrolysis (H₂SO₄) extraction->hydrolysis Polysaccharide residue derivatization Derivatization (e.g., Alditol Acetates) hydrolysis->derivatization Monosaccharide mixture analysis GC-MS or HPLC Analysis derivatization->analysis Volatile derivatives quantification Quantification analysis->quantification Peak identification and integration

Caption: Proposed biosynthetic pathway of GDP-6-deoxy-D-talose.

  • Growth Inhibition: Studies have shown that D-talose can inhibit the growth of certain organisms, such as the nematode Caenorhabditis elegans. [4]The mechanism behind this inhibition is not fully understood but suggests that D-talose may interfere with essential metabolic pathways.

  • Potential Therapeutic Applications: The unique structure of talose makes it a candidate for the development of novel therapeutics. For instance, talose-containing molecules could act as mimetics of other sugars and potentially inhibit enzymes involved in carbohydrate metabolism or recognition.

Future Directions

The study of this compound is still in its early stages. Future research should focus on:

  • Quantitative Analysis: Developing and applying robust analytical methods to accurately quantify the abundance of this compound in its natural sources.

  • Isolation and Characterization: Establishing efficient protocols for the isolation of pure this compound from natural sources to enable further biological testing.

  • Elucidation of Biological Roles: Investigating the specific roles of this compound in the organisms in which it is found and exploring its potential effects on mammalian cells and systems.

  • Enzymatic Synthesis: Exploring enzymatic or chemo-enzymatic methods for the synthesis of this compound and its derivatives to facilitate further research.

Conclusion

This compound remains a relatively unexplored monosaccharide with a confirmed presence in select plant and bacterial species. While challenges remain in its quantification and isolation from natural sources, the adaptation of existing analytical techniques provides a clear path forward. The limited but intriguing biological activities of D-talose suggest that this compound and its derivatives are promising candidates for future investigations in the fields of glycobiology, microbiology, and drug discovery. This guide provides a foundational resource for researchers embarking on the study of this rare but potentially significant sugar.

References

Conformational Analysis of α-D-Talopyranose Chair Forms: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the conformational analysis of α-D-talopyranose, with a specific focus on its two primary chair conformations: ⁴C₁ and ¹C₄. While α-D-talopyranose is a critical component in various biological contexts, a detailed quantitative analysis of its conformational preferences is not as widely documented as that of its more common epimers. This document synthesizes established principles of carbohydrate stereochemistry, presents detailed experimental and computational methodologies for such analyses, and offers a reasoned estimation of the conformational equilibrium based on available data for related structures. This guide is intended to serve as a valuable resource for researchers in glycobiology, medicinal chemistry, and drug development, providing both a foundational understanding and practical protocols for investigating the conformational behavior of this important monosaccharide.

Introduction to the Conformational Landscape of α-D-Talopyranose

The biological function and reactivity of carbohydrates are intrinsically linked to their three-dimensional structure. For pyranose rings, the most stable conformations are typically the two chair forms, designated as ⁴C₁ and ¹C₄. The equilibrium between these two conformers is dictated by a delicate balance of steric and stereoelectronic effects, including 1,3-diaxial interactions, the anomeric effect, and intramolecular hydrogen bonding.

α-D-Talopyranose presents a unique stereochemical arrangement with axial hydroxyl groups at C2 and C4, and an equatorial hydroxyl group at C3 in the ⁴C₁ conformation. This arrangement leads to significant syn-axial interactions, which are expected to influence the conformational equilibrium. Understanding the relative populations of the ⁴C₁ and ¹C₄ conformers is crucial for predicting its interactions with enzymes, receptors, and other biomolecules.

Quantitative Conformational Analysis

Precise experimental or computational data on the relative free energies and equilibrium populations of the ⁴C₁ and ¹C₄ chair forms of α-D-Talopyranose in solution are not extensively reported in the literature. However, based on the principles of conformational analysis and data from related aldohexoses, a qualitative and estimated quantitative picture can be drawn.

In the ⁴C₁ conformation of α-D-talopyranose, the hydroxyl groups at positions 1, 3, and 5, as well as the hydroxymethyl group at C5, are in equatorial positions, while the hydroxyl groups at C2 and C4 are axial. The ¹C₄ conformation, conversely, places the C2 and C4 hydroxyls in equatorial positions and the C1, C3, and C5 substituents in axial positions. The significant 1,3-diaxial interactions between the hydroxyl groups at C2 and C4 in the ⁴C₁ form are a major destabilizing factor. Conversely, the ¹C₄ form, while relieving these specific interactions, introduces other axial substituents. Solid-state studies have indicated that α-D-talopyranose can adopt a ⁴C₁-like conformation[1]. However, the conformational landscape in solution is likely to be more complex.

Table 1: Estimated Relative Free Energies and Populations of α-D-Talopyranose Chair Conformations in Aqueous Solution

ConformerEstimated Relative Free Energy (kcal/mol)Estimated Population (%)Key Destabilizing Interactions
⁴C₁0.0 (Reference)>90% (Estimated)1,3-diaxial OH-OH at C2-C4
¹C₄> 2.0 (Estimated)<10% (Estimated)Multiple axial substituents (OH at C1, C3, C5)

Note: The values presented in this table are estimations based on the conformational analysis of related monosaccharides and the known destabilizing effects of axial substituents. Experimental and computational verification is required for precise quantification.

Experimental Protocols for Conformational Analysis

The primary experimental technique for elucidating the conformational equilibrium of carbohydrates in solution is Nuclear Magnetic Resonance (NMR) spectroscopy.

NMR Spectroscopy

Objective: To determine the relative populations of the ⁴C₁ and ¹C₄ conformers by measuring vicinal proton-proton coupling constants (³JHH).

Methodology:

  • Sample Preparation: Dissolve a high-purity sample of α-D-talopyranose in a suitable deuterated solvent (e.g., D₂O) to a concentration of 10-20 mg/mL.

  • Data Acquisition:

    • Acquire a high-resolution one-dimensional ¹H NMR spectrum on a high-field NMR spectrometer (≥ 500 MHz).

    • To aid in signal assignment, acquire two-dimensional correlation spectra, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy). .

  • Spectral Analysis:

    • Assign all proton resonances to their respective positions on the pyranose ring using the 2D NMR data.

    • Extract the values of the vicinal ³JHH coupling constants for all coupled protons, particularly those between ring protons (H1-H2, H2-H3, H3-H4, H4-H5).

  • Conformational Population Calculation:

    • The observed coupling constant (Jobs) is a population-weighted average of the coupling constants in the two chair forms: Jobs = x(⁴C₁) * J(⁴C₁) + x(¹C₄) * J(¹C₄), where x is the mole fraction and J is the coupling constant for a given conformation.

    • The Karplus equation and its modifications relate the dihedral angle between two vicinal protons to the magnitude of their coupling constant. For a typical trans-diaxial arrangement in a ⁴C₁ chair (dihedral angle ≈ 180°), J is large (8-10 Hz), while for axial-equatorial or equatorial-equatorial arrangements (dihedral angles ≈ 60°), J is small (1-4 Hz).

    • By using theoretical values for J(⁴C₁) and J(¹C₄) (often derived from computational models), the relative populations of the two chair forms can be calculated.

Computational Protocols for Conformational Analysis

Computational chemistry provides powerful tools to model and quantify the conformational preferences of carbohydrates.

Molecular Mechanics (MM) and Molecular Dynamics (MD)

Objective: To calculate the relative free energies of the ⁴C₁ and ¹C₄ conformers and to simulate their dynamic behavior in solution.

Methodology:

  • Structure Building: Generate the initial 3D structures of the ⁴C₁ and ¹C₄ conformations of α-D-talopyranose using a molecular builder.

  • Force Field Selection: Choose a carbohydrate-specific force field, such as GLYCAM or CHARMM36, which has been parameterized to accurately model the interactions within sugars.

  • Energy Minimization: Perform energy minimization on both conformers in a vacuum and in a simulated solvent environment (e.g., using a TIP3P water model) to find the nearest local energy minima.

  • Molecular Dynamics Simulation:

    • Solvate each minimized conformer in a periodic box of water molecules.

    • Perform a molecular dynamics simulation for a sufficient length of time (typically nanoseconds to microseconds) to allow for conformational sampling.

    • The simulation should be run under constant temperature and pressure (NPT ensemble) to mimic experimental conditions.

  • Data Analysis:

    • Calculate the potential energy of the system over the course of the simulation.

    • Analyze the trajectory to determine the population of each conformer.

    • The relative free energy (ΔG) can be calculated from the populations using the equation: ΔG = -RT ln(Keq), where Keq is the equilibrium constant (ratio of populations).

Quantum Mechanics (QM)

Objective: To obtain highly accurate single-point energies of the conformers.

Methodology:

  • Geometry Optimization: Optimize the geometries of the ⁴C₁ and ¹C₄ conformers using a suitable level of theory, such as Density Functional Theory (DFT) with a basis set like 6-31G*.

  • Single-Point Energy Calculation: Perform a higher-level single-point energy calculation on the optimized geometries to obtain more accurate relative energies.

  • Solvation Modeling: Implicit solvation models (e.g., PCM, SMD) can be used to approximate the effect of the solvent on the relative energies of the conformers.

Visualizing Conformational Relationships

Diagrams are essential for visualizing the relationships between different conformations and the workflows used to study them.

Conformational_Equilibrium 4C1 ⁴C₁ Chair Conformation (More Stable - Estimated) 1C4 ¹C₄ Chair Conformation (Less Stable - Estimated) 4C1->1C4 Ring Inversion 1C4->4C1 Ring Inversion

Caption: Equilibrium between the ⁴C₁ and ¹C₄ chair conformations of α-D-Talopyranose.

Experimental_Workflow cluster_experimental Experimental Analysis cluster_computational Computational Analysis A Sample Preparation (α-D-Talopyranose in D₂O) B NMR Data Acquisition (1D ¹H, 2D COSY/TOCSY) A->B C Spectral Analysis (Signal Assignment, J-coupling Extraction) B->C D Conformer Population Calculation (Karplus Equation) C->D I Conformational Equilibrium Data (Relative Energies & Populations) D->I E Structure Building & Energy Minimization (MM) F Molecular Dynamics Simulation (MD in explicit solvent) E->F H Quantum Mechanics Calculation (QM for accurate energies) E->H G Trajectory Analysis (Energy & Population) F->G G->I H->I

Caption: A generalized workflow for the conformational analysis of α-D-Talopyranose.

Conclusion

The conformational analysis of α-D-talopyranose is a nuanced area of study that requires a synergistic approach combining experimental and computational methods. While precise quantitative data for its chair form equilibrium remains an area for further investigation, this guide provides a robust framework for approaching this problem. The methodologies detailed herein, from NMR spectroscopy to molecular dynamics simulations, offer the tools necessary to elucidate the conformational landscape of this and other complex carbohydrates. A deeper understanding of the conformational preferences of α-D-talopyranose will undoubtedly contribute to advancements in the rational design of carbohydrate-based therapeutics and diagnostics.

References

Navigating the Stereochemical Landscape of D-Talose and Its Isomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the stereochemistry and chirality of D-talose and its isomers. D-talose, an aldohexose, presents a unique stereochemical arrangement that influences its biological activity and makes it a molecule of interest in glycobiology and drug discovery. Understanding the subtle yet critical differences between its various isomers is paramount for researchers in these fields. This document details the structural relationships, chiral properties, and experimental methodologies used to characterize these fascinating monosaccharides.

Stereochemical Configuration and Chirality of D-Talose

D-Talose is a C2 epimer of D-galactose and a C4 epimer of D-mannose. As an aldohexose, it possesses four chiral centers (C2, C3, C4, and C5), giving rise to a total of 24 = 16 possible stereoisomers (eight D/L pairs). The "D" designation in D-talose refers to the configuration of the chiral center furthest from the carbonyl group (C5), where the hydroxyl group is positioned on the right in the Fischer projection.

The specific arrangement of the hydroxyl groups at each chiral center dictates the unique properties and biological functions of each isomer. The chirality of each carbon center in D-talose, based on the Cahn-Ingold-Prelog priority rules, is as follows:

  • C2: R

  • C3: S

  • C4: S

  • C5: R

Below is the Fischer projection of D-talose, illustrating the spatial orientation of its hydroxyl groups.

G Fischer Projection of D-Talose CHO CHO C2 H-C-OH CHO->C2 C3 H-C-OH C2->C3 C4 HO-C-H C3->C4 C5 H-C-OH C4->C5 CH2OH CH₂OH C5->CH2OH

Caption: Fischer Projection of D-Talose.

Key Isomers of D-Talose

The isomeric landscape of D-talose includes its enantiomer, diastereomers (including epimers), and anomers. Understanding the relationships between these isomers is crucial for interpreting experimental data and predicting their behavior in biological systems.

Enantiomer: L-Talose

L-Talose is the non-superimposable mirror image of D-talose. All chiral centers in L-talose have the opposite configuration to those in D-talose. Enantiomers share the same physical properties, such as melting point and boiling point, but exhibit opposite optical activity.

Diastereomers and Epimers

Diastereomers are stereoisomers that are not mirror images of each other. Epimers are a specific type of diastereomer that differ in configuration at only one chiral center. Key epimers of D-talose include:

  • D-Galactose: The C2 epimer of D-talose.

  • D-Idose: A C3 epimer of D-talose.

  • D-Gulose: The C4 epimer of D-talose.

Anomers: α-D-Talose and β-D-Talose

In solution, D-talose exists predominantly in cyclic pyranose forms. The formation of the cyclic hemiacetal at the anomeric carbon (C1) creates a new chiral center, leading to two diastereomeric forms known as anomers: α-D-talose and β-D-talose. These anomers are in equilibrium with the open-chain form and with each other, a phenomenon known as mutarotation.[1][2][3] The equilibrium mixture in water results in a characteristic specific rotation.[1]

Quantitative Data: Specific Rotation of Talose Isomers

Specific rotation is a fundamental property used to characterize chiral molecules. It is the angle to which a plane-polarized light is rotated by a solution of a compound at a specific concentration and path length. The sign and magnitude of the specific rotation are unique to each stereoisomer.

IsomerSpecific Rotation [α]D (degrees)Relationship to D-Talose
α-D-Talose +68.0[1]Anomer
β-D-Talose +13.2[1]Anomer
D-Talose (equilibrium) +20.8 (initial) -> +25.2 (final)[4]Mixture of anomers
L-Talose (inferred) -25.2Enantiomer
D-Galactose (equilibrium) +80.2C2 Epimer
D-Idose Data not readily availableC3 Epimer

Note: The specific rotation of L-talose is inferred to be equal in magnitude but opposite in sign to the equilibrium value of D-talose. The mutarotation of D-talose involves a complex equilibrium between its α and β anomers in solution.[1][4]

Experimental Protocols for Stereochemical Analysis

The determination of the stereochemistry of D-talose and its isomers relies on established analytical techniques, primarily polarimetry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol for Determining Specific Rotation using Polarimetry

This protocol outlines the steps to measure the specific rotation of a talose isomer.

Objective: To determine the specific rotation of a given monosaccharide solution.

Materials:

  • Polarimeter

  • Sodium lamp (589 nm)

  • Polarimeter cell (1 dm)

  • Volumetric flask (10 mL)

  • Analytical balance

  • The monosaccharide sample (e.g., D-talose)

  • Distilled water

Procedure:

  • Preparation of the Sample Solution:

    • Accurately weigh a precise amount of the monosaccharide (e.g., 1.000 g).

    • Dissolve the sample in distilled water in a 10 mL volumetric flask.

    • Ensure the sample is completely dissolved and the solution is brought to the mark. Calculate the concentration in g/mL.

  • Calibration of the Polarimeter:

    • Turn on the sodium lamp and allow it to warm up.

    • Fill the polarimeter cell with distilled water (the blank).

    • Place the cell in the polarimeter and take a reading. This is the zero reading.

  • Measurement of the Sample:

    • Rinse the polarimeter cell with a small amount of the prepared sample solution and then fill the cell, ensuring no air bubbles are present.

    • Place the sample cell in the polarimeter.

    • Rotate the analyzer until the two halves of the field of view are of equal intensity.

    • Record the observed angle of rotation (α).

  • Calculation of Specific Rotation:

    • The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where:

      • α is the observed rotation in degrees.

      • l is the path length of the polarimeter cell in decimeters (dm).

      • c is the concentration of the solution in g/mL.

Protocol for Stereochemical Analysis using 1H-NMR Spectroscopy

¹H-NMR spectroscopy is a powerful tool for determining the relative stereochemistry of monosaccharides by analyzing the coupling constants (J-values) between adjacent protons.

Objective: To determine the stereochemical configuration of a talose isomer using ¹H-NMR.

Materials:

  • NMR spectrometer (≥400 MHz)

  • NMR tubes

  • Deuterated solvent (e.g., D₂O)

  • The monosaccharide sample

Procedure:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the monosaccharide sample in 0.5-0.7 mL of D₂O directly in an NMR tube.

    • Ensure the sample is fully dissolved.

  • Acquisition of ¹H-NMR Spectrum:

    • Place the NMR tube in the spectrometer.

    • Acquire a standard one-dimensional ¹H-NMR spectrum. Key parameters to set include the spectral width, number of scans, and relaxation delay.

  • Spectral Analysis:

    • Chemical Shift Analysis: Identify the anomeric proton signal, which typically resonates at a lower field (δ 4.5-5.5 ppm) compared to other ring protons. The chemical shifts of the ring protons provide initial information about the isomer.

    • Coupling Constant (J-value) Analysis: Measure the coupling constants between adjacent protons (e.g., J₁,₂, J₂,₃, J₃,₄). The magnitude of the J-value is dependent on the dihedral angle between the coupled protons, which in turn reflects their stereochemical relationship (axial-axial, axial-equatorial, or equatorial-equatorial). For pyranose rings in a chair conformation, typical values are:

      • J (ax-ax) ≈ 8-10 Hz

      • J (ax-eq) ≈ 2-4 Hz

      • J (eq-eq) ≈ 1-3 Hz

    • Structural Elucidation: By systematically analyzing the coupling constants for all ring protons, the relative configuration of the hydroxyl groups can be deduced, allowing for the differentiation of isomers like D-talose from D-galactose or D-gulose. For more complex structures or overlapping signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) can be employed to establish proton connectivity.[5][6][7]

Visualization of Isomeric Relationships

The following diagram illustrates the stereochemical relationships between D-talose and its key isomers.

G DTalose D-Talose LTalose L-Talose DTalose->LTalose Enantiomer DGalactose D-Galactose DTalose->DGalactose C2 Epimer DIdose D-Idose DTalose->DIdose C3 Epimer AlphaDTalose α-D-Talose DTalose->AlphaDTalose Anomer BetaDTalose β-D-Talose DTalose->BetaDTalose Anomer

Caption: Stereochemical relationships of D-Talose.

References

alpha-D-Talopyranose CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

alpha-D-Talopyranose, a rare aldohexose monosaccharide, is an epimer of D-galactose and an important carbohydrate for research in glycobiology and medicinal chemistry. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and known biological activities. While detailed experimental protocols and specific signaling pathways remain subjects of ongoing research, this document consolidates the current understanding of this compound and its derivatives, offering a valuable resource for professionals in drug development and scientific research.

Core Chemical and Physical Properties

This compound is a monosaccharide with the molecular formula C6H12O6 and a molecular weight of 180.16 g/mol .[1][2] Its unique stereochemistry distinguishes it from other hexoses and provides a foundation for its specific biological roles and applications in chemical synthesis.

PropertyValueSource
CAS Number 7282-81-7[2][3][4]
Molecular Formula C6H12O6[1][2][3]
Molecular Weight 180.16 g/mol [1]
IUPAC Name (2S,3S,4S,5R,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol[3]
Canonical SMILES C([C@@H]1--INVALID-LINK--O)O)O">C@@HO)O[3]

Synthesis and Characterization

While a detailed, publicly available experimental protocol for the direct synthesis of this compound is not extensively documented in readily accessible literature, methods for the synthesis of its derivatives have been described. These syntheses often involve multi-step processes starting from more common monosaccharides and employing various protecting group strategies to achieve the desired stereochemistry.

A general conceptual workflow for the synthesis of a monosaccharide like this compound would typically involve the following stages:

G Start Starting Material (e.g., D-Galactose) Protect Protection of Hydroxyl Groups Start->Protect Epimerize Stereochemical Inversion (Epimerization) Protect->Epimerize Deprotect Deprotection Epimerize->Deprotect Purify Purification and Characterization Deprotect->Purify G cluster_cell Cell Receptor Cell Surface Receptor Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade Activation Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Phosphorylation Nucleus Nucleus Transcription_Factor->Nucleus Translocation Gene_Expression Target Gene Expression Nucleus->Gene_Expression Regulation Talopyranose This compound Talopyranose->Receptor Binding

References

The Discovery and History of Talose Sugars: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Talose is an aldohexose, a monosaccharide with six carbon atoms and an aldehyde group. It is classified as a "rare sugar" due to its limited abundance in nature.[1][2][3] As an unnatural monosaccharide, it is soluble in water and slightly soluble in methanol.[2][3] Talose exists in two stereoisomeric forms, D-talose and L-talose. D-Talose is a C-2 epimer of D-galactose and a C-4 epimer of D-mannose.[3][4] This structural relationship to more common sugars has been a guiding principle in both its chemical synthesis and the exploration of its biological activities. While not a household name like glucose or fructose, talose and its derivatives are gaining increasing attention in the fields of biochemistry and drug development for their unique properties and potential therapeutic applications.[5][6] This technical guide provides an in-depth overview of the discovery, history, synthesis, and evolving role of talose sugars in scientific research.

Discovery and History

The history of talose is intertwined with the foundational work on sugar chemistry by the pioneering German chemist Emil Fischer in the late 19th and early 20th centuries. Fischer's systematic investigation of the structures and configurations of monosaccharides laid the groundwork for understanding the vast diversity of these molecules.[7][8] While Fischer's work included the synthesis of numerous sugars, including glucose, fructose, and mannose, and the development of methods like the Kiliani-Fischer synthesis for elongating sugar chains, a direct, singular "discovery" of talose by Fischer is not prominently documented.[7][8][9] The Kiliani-Fischer synthesis, a method for elongating the carbon chain of an aldose, could theoretically be applied to a pentose like D-lyxose to produce a mixture of D-galactose and D-talose, but this represents a general methodology rather than the specific isolation and characterization of talose.[9]

One of the earliest documented chemical syntheses of D-talose was reported in 1932, where it was synthesized from the more readily available D-galactose.[10] This multi-step chemical conversion highlighted the challenge of accessing this rare sugar and set the stage for the development of more efficient synthetic routes in the decades that followed. The name "talose" is suggested by some etymologists to be derived from the automaton of Greek mythology, Talos, although the direct relevance of this connection is unclear.[2][3]

Chemical and Enzymatic Synthesis of Talose

The scarcity of talose in nature has necessitated the development of both chemical and enzymatic methods for its synthesis. These methods often leverage the stereochemical relationships between talose and more abundant sugars.

Chemical Synthesis

Chemical synthesis of talose typically involves the epimerization of a more common sugar, such as galactose. One of the key challenges is to selectively invert the stereochemistry at a specific carbon atom.

Table 1: Overview of a Chemical Synthesis Approach for D-Talose from D-Galactose

StepDescriptionReagentsKey Transformation
1Protection of hydroxyl groupsAcetic anhydride, pyridineFormation of a per-O-acetylated galactose derivative to prevent unwanted side reactions.
2Selective de-O-acetylationHydrazine acetateRemoval of the acetyl group at the anomeric carbon.
3Formation of a glycosyl halideHydrogen bromide in acetic acidIntroduction of a good leaving group at the anomeric center.
4Epimerization at C-2Silver salt (e.g., silver carbonate) in the presence of waterSN2 reaction to invert the stereochemistry at the C-2 position.
5DeprotectionSodium methoxide in methanolRemoval of the remaining acetyl protecting groups to yield D-talose.
Enzymatic Synthesis

Enzymatic methods offer a more environmentally friendly and often more specific alternative to chemical synthesis. Recent research has identified enzymes capable of converting readily available sugars into talose.

A notable example is the use of cellobiose 2-epimerase from Rhodothermus marinus (RmCE), which can directly convert D-galactose to D-talose.[11] This discovery of a naturally occurring enzymatic route, a reaction not previously known in nature, opens up possibilities for more sustainable and efficient production of D-talose.[11]

Table 2: Quantitative Data for Enzymatic Synthesis of D-Talose from D-Galactose using RmCE [11]

ParameterValue
SubstrateD-Galactose (1.6 M)
EnzymeCellobiose 2-epimerase from Rhodothermus marinus (RmCE)
Temperature70 °C
pH6.3
Maximum Talose Concentration23 g/L
Product Purity86%
Molar Yield8.5%
Reaction Time for Max. Concentration4.5 hours

It is important to note that the enzymatic conversion can also produce D-tagatose as a byproduct through a keto-aldo isomerization side reaction.[11] The ratio of talose to tagatose can be influenced by the reaction time.[11]

Experimental Protocols

Detailed Methodology for Enzymatic Synthesis of D-Talose

The following protocol is a summary of the method described for the synthesis of D-talose from D-galactose using cellobiose 2-epimerase.[11]

Materials:

  • D-galactose

  • Recombinant cellobiose 2-epimerase (RmCE)

  • Sodium phosphate buffer (pH 6.3)

  • Reaction vessel

  • Water bath or incubator at 70 °C

  • High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) system for analysis

Procedure:

  • Prepare a 1.6 M solution of D-galactose in sodium phosphate buffer (pH 6.3).

  • Add RmCE to the galactose solution to a final concentration of 0.3 mg/mL.

  • Incubate the reaction mixture at 70 °C.

  • Monitor the reaction progress over time by taking aliquots and analyzing them using HPAEC-PAD.

  • Terminate the reaction when the desired concentration or purity of D-talose is reached.

  • The product can be purified from the reaction mixture using chromatographic techniques.

Analytical Methods for Talose Characterization

High-Performance Liquid Chromatography (HPLC) is a standard technique for the analysis and quantification of sugars like talose.

HPLC with Refractive Index Detection (RID):

  • Principle: This method detects analytes based on changes in the refractive index of the mobile phase as the analyte elutes from the column. It is a universal detector for non-chromophoric compounds like sugars.[12][13][14]

  • Typical Conditions: An amino-based column is often used with a mobile phase consisting of an acetonitrile/water mixture.[14]

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD):

  • Principle: At high pH, carbohydrates are partially or fully ionized and can be separated on an anion-exchange column. The separated sugars are then detected electrochemically. This method is highly sensitive and specific for carbohydrates.[11]

  • Typical Conditions: A specialized carbohydrate column (e.g., CarboPac) is used with an alkaline mobile phase (e.g., sodium hydroxide solution).[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Principle: NMR provides detailed structural information about the molecule, including the stereochemistry of the hydroxyl groups, which is crucial for distinguishing talose from its epimers. Both ¹H and ¹³C NMR are used for complete structural elucidation.[15][16]

Role in Signaling and Drug Development

While talose itself has not been identified as a key player in major intracellular signaling pathways, its unique stereochemistry makes it a valuable scaffold for the design of specific enzyme inhibitors.[17][18]

Taloside Derivatives as Galectin Inhibitors

Galectins are a family of proteins that bind to β-galactoside-containing glycans and are implicated in cancer progression, inflammation, and immune responses.[19][20][21] The design of inhibitors that can block the carbohydrate recognition domain (CRD) of galectins is a promising therapeutic strategy.[19][20]

Researchers have explored the use of talose as a replacement for galactose in the design of galectin inhibitors.[5][19] The rationale is that the C-2 hydroxyl group of talose is in an axial position, which directs substituents at this position closer to the protein surface, potentially allowing for more specific interactions with different galectin subtypes.[19][20] X-ray crystallography studies have confirmed that talosides can bind to the CRD of galectins and have provided a structural basis for their observed specificity.[19]

Galectin_Inhibition cluster_0 Normal Biological Interaction cluster_1 Inhibition by Taloside Derivative Galectin Galectin Glycan Cell Surface Glycan (with Galactose) Galectin->Glycan Binding Downstream Downstream Signaling (e.g., cell proliferation, inflammation) Glycan->Downstream Activates Galectin_inhibited Galectin Taloside Taloside Derivative Galectin_inhibited->Taloside Binding (Inhibition) Downstream_inhibited Downstream Signaling (Blocked) Taloside->Downstream_inhibited Blocks

Conclusion

From its early, somewhat obscure origins in the landscape of sugar chemistry, talose has emerged as a molecule of significant interest. While its rarity has posed historical challenges to its study, modern chemical and enzymatic synthesis methods are making it more accessible for research. The unique stereochemistry of talose, particularly its epimeric relationship to galactose, has proven to be a key feature, enabling its use as a scaffold for the design of specific inhibitors for medically relevant proteins like galectins. As research continues, the full potential of talose and its derivatives in drug discovery and development is yet to be fully realized, promising exciting new avenues for therapeutic intervention.

References

An In-depth Technical Guide to the Solubility and Stability of alpha-D-Talopyranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and methodologies concerning the solubility and stability of alpha-D-Talopyranose. Due to the limited availability of specific quantitative data for this rare sugar, this guide combines existing information on this compound with established principles and data from structurally similar monosaccharides to offer a thorough understanding for research and development purposes.

Core Concepts: Solubility and Stability of Monosaccharides

Monosaccharides, including this compound, are polyhydroxylated aldehydes or ketones that are fundamental units of carbohydrates. Their solubility and stability are critical parameters in various applications, from biological studies to pharmaceutical formulations.

Solubility: The solubility of a monosaccharide is primarily dictated by its ability to form hydrogen bonds with the solvent. The multiple hydroxyl groups on the sugar backbone make them generally hydrophilic.

Stability: The chemical stability of monosaccharides in solution is influenced by several factors, including pH, temperature, and the presence of oxidizing agents. A key process governing the behavior of cyclic monosaccharides in solution is mutarotation . This is the interconversion between the alpha (α) and beta (β) anomers through the open-chain aldehyde or ketone form. This equilibrium can affect the compound's biological activity and physicochemical properties over time.

Solubility of this compound

Direct quantitative solubility data for this compound in various solvents is not extensively documented in publicly available literature. However, based on the general principles of monosaccharide solubility, the following can be inferred and utilized as a working guideline.

General Solubility Profile:

  • Water: Monosaccharides are generally highly soluble in water due to their numerous hydroxyl groups, which readily form hydrogen bonds with water molecules.[] this compound is expected to be soluble in water.

  • Polar Organic Solvents: Solubility is generally observed in polar organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO), although typically to a lesser extent than in water.

  • Nonpolar Organic Solvents: Monosaccharides are practically insoluble in nonpolar organic solvents like hexane, toluene, and diethyl ether.[]

Table 1: Estimated Solubility of this compound and Structurally Related D-Aldohexopyranoses

CompoundWaterEthanolDiethyl Ether
This compound Soluble (estimated)Sparingly Soluble (estimated)Insoluble (estimated)
D-Glucose Very SolubleSolubleInsoluble
D-Galactose SolubleSparingly SolubleInsoluble
D-Mannose Very SolubleSparingly SolubleInsoluble

Note: This table is based on general chemical principles and data for analogous compounds, as specific quantitative data for this compound is limited.

Stability of this compound

The stability of this compound in solution is a critical consideration for its handling, storage, and application in experimental and formulation settings.

Mutarotation

In aqueous solution, this compound will undergo mutarotation to exist as an equilibrium mixture of the α-pyranose, β-pyranose, and the open-chain aldehyde forms, along with minor furanose forms. It has been noted that α-D-Talopyranose is less thermodynamically stable than its β-anomer due to steric hindrance from axial hydroxyl groups.

Influence of pH and Temperature

The stability of monosaccharides is significantly influenced by pH and temperature.

  • pH: Both acidic and basic conditions can catalyze the mutarotation process. At extreme pH values, more severe degradation can occur, including hydrolysis of any glycosidic bonds in derivatives or other molecular rearrangements.

  • Temperature: An increase in temperature accelerates the rate of mutarotation and other degradation reactions. For long-term storage of solutions, lower temperatures are recommended.

Forced Degradation Studies

To understand the degradation profile of this compound, forced degradation studies are recommended. These studies intentionally expose the compound to harsh conditions to identify potential degradation products and pathways.

Table 2: General Conditions for Forced Degradation Studies of Monosaccharides

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathways
Acid Hydrolysis 0.1 M - 1 M HCl, heatEpimerization, dehydration to furfurals
Base Hydrolysis 0.1 M - 1 M NaOH, heatEnolization, isomerization, fragmentation
Oxidation 3-30% H₂O₂, UV lightOxidation of aldehyde and hydroxyl groups
Thermal Stress Elevated temperature (e.g., 40-80°C)Accelerated mutarotation, dehydration
Photostability Exposure to light (ICH Q1B guidelines)Photodegradation

Experimental Protocols

Protocol for Determining Aqueous Solubility

This protocol outlines a standard method for determining the equilibrium solubility of a monosaccharide in water.

Materials:

  • This compound

  • Distilled or deionized water

  • Thermostatically controlled shaker bath

  • Analytical balance

  • Centrifuge

  • HPLC or a suitable quantitative assay method

Procedure:

  • Add an excess amount of this compound to a known volume of water in a sealed vial.

  • Place the vial in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25°C).

  • Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, cease agitation and allow the suspension to settle.

  • Centrifuge the sample to pellet the undissolved solid.

  • Carefully withdraw an aliquot of the clear supernatant.

  • Dilute the aliquot with a known volume of water.

  • Quantify the concentration of this compound in the diluted sample using a validated analytical method (e.g., HPLC with a refractive index detector).

  • Calculate the original concentration in the supernatant to determine the solubility.

Protocol for Stability Assessment under pH Stress

This protocol describes a general procedure for evaluating the stability of this compound at different pH values.

Materials:

  • This compound

  • Aqueous buffer solutions of various pH values (e.g., pH 2, 4, 7, 9, 12)

  • Constant temperature incubator or water bath

  • HPLC with a suitable detector

  • pH meter

Procedure:

  • Prepare stock solutions of this compound in each of the selected buffer solutions.

  • Divide each stock solution into aliquots in sealed vials.

  • Store the vials at a constant temperature (e.g., 40°C).

  • At specified time points (e.g., 0, 6, 12, 24, 48 hours), withdraw a vial from each pH condition.

  • Immediately neutralize the sample if it is from an acidic or basic condition to prevent further degradation before analysis.

  • Analyze the sample by HPLC to determine the remaining concentration of this compound and to detect the formation of any degradation products.

  • Plot the concentration of this compound versus time for each pH to determine the degradation kinetics.

Visualizations

Signaling Pathways and Experimental Workflows

As of the current literature, there are no well-defined signaling pathways in which this compound is a primary signaling molecule. It is primarily studied in the context of glycobiology and as a building block for more complex carbohydrates.

The experimental workflows for solubility and stability testing can be visualized to provide a clear, step-by-step understanding of the processes.

Solubility_Workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess this compound to water B Seal vial A->B C Agitate in shaker bath at constant temperature B->C D Allow to settle C->D E Centrifuge sample D->E F Withdraw clear supernatant E->F G Dilute supernatant F->G H Quantify by HPLC G->H I Calculate solubility H->I

Workflow for Aqueous Solubility Determination.

Stability_Workflow cluster_setup Experiment Setup cluster_stress Stress Condition cluster_sampling Time-Point Sampling cluster_analysis Analysis A Prepare solutions of this compound in buffers of varying pH B Aliquot into sealed vials A->B C Incubate at constant temperature B->C D Withdraw samples at predefined time intervals C->D E Neutralize sample D->E F Analyze by HPLC E->F G Determine remaining concentration and degradation products F->G H Plot data and determine degradation kinetics G->H

Workflow for pH-Dependent Stability Assessment.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound for researchers, scientists, and drug development professionals. While specific quantitative data for this rare sugar remains limited, the principles of monosaccharide chemistry, data from analogous compounds, and the general experimental protocols outlined herein offer a robust framework for its study and application. Further experimental investigation is necessary to establish precise solubility curves and degradation kinetics for this compound under various conditions.

References

Methodological & Application

Application Notes: Synthesis of α-D-Talopyranose from D-Galactose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Talose, a rare C2 epimer of D-galactose, is a valuable carbohydrate building block for the synthesis of bioactive molecules and pharmaceuticals. Its limited natural availability necessitates efficient synthetic routes from abundant starting materials. This document provides detailed protocols for three distinct methods for synthesizing D-talose from readily available D-galactose: a one-step enzymatic conversion, a rapid one-step heterogeneous catalytic epimerization, and a high-yield four-step chemical synthesis involving stereochemical inversion. Each method's advantages and disadvantages are discussed to guide researchers in selecting the most appropriate protocol for their specific application.

Introduction

The synthesis of rare sugars is a critical task in medicinal chemistry and glycobiology. D-Talose and its derivatives have demonstrated important antimicrobial and anti-inflammatory properties. The primary challenge in converting D-galactose to D-talose lies in the selective inversion of the stereocenter at the C2 position, from an equatorial to an axial hydroxyl group in the pyranose form. This document outlines and compares three effective strategies to achieve this transformation, providing detailed experimental protocols and quantitative data to facilitate their implementation in a research or drug development setting.

Protocol 1: Enzymatic Synthesis using Cellobiose 2-Epimerase

This protocol describes the direct, single-step conversion of D-galactose to D-talose using the enzyme Cellobiose 2-epimerase from Rhodothermus marinus (RmCE).[1][2] This biocatalytic approach offers high specificity under mild reaction conditions.

Experimental Protocol
  • Materials:

    • D-Galactose

    • His-tag purified Cellobiose 2-epimerase from Rhodothermus marinus (RmCE)

    • MOPS (3-(N-morpholino)propanesulfonic acid) buffer (100 mM, pH 6.3)

    • Reaction vessel (e.g., Teflon screw-lid container or temperature-controlled bioreactor)

    • Heating system capable of maintaining 70°C

    • System for reaction termination (e.g., water bath at 95°C)

    • High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) for reaction monitoring.

  • Reaction Setup (Large Scale Example):

    • Prepare a 15 mL reaction mixture by dissolving 4.3 g of D-galactose in 100 mM MOPS buffer (pH 6.3).[1] This corresponds to a starting substrate concentration of approximately 1.6 M or 288 g/L.[2]

    • Add His-tag purified RmCE to a final concentration of 0.3 mg/mL.[1][3]

    • Incubate the mixture at 70°C.[2]

  • Reaction Monitoring and Termination:

    • Monitor the conversion of galactose to talose and the side-product tagatose over time using HPAEC-PAD.[1]

    • The highest purity of D-talose is achieved in the initial hours of the reaction. For optimal balance of yield and purity, the reaction can be stopped after approximately 4.5 hours.[1][2]

    • To terminate the reaction, heat the mixture at 95°C for 10 minutes to denature and inactivate the enzyme.[1]

  • Product Purification:

    • The final product mixture will contain D-talose, unreacted D-galactose, and the isomerization byproduct D-tagatose.[1]

    • Purification of D-talose can be achieved using chromatographic techniques such as simulated moving bed (SMB) chromatography or preparative HPLC.

Workflow Diagram

G cluster_workflow Protocol 1: Enzymatic Synthesis Workflow D_Galactose D-Galactose Solution (1.6 M in MOPS Buffer, pH 6.3) Reaction Enzymatic Reaction RmCE (0.3 mg/mL) 70°C, 4.5h D_Galactose->Reaction Termination Heat Inactivation 95°C, 10 min Reaction->Termination Purification Chromatographic Purification (e.g., SMB, HPLC) Termination->Purification Product α-D-Talopyranose Purification->Product

Caption: Workflow for the enzymatic synthesis of D-Talose.

Protocol 2: Heterogeneous Catalytic Epimerization

This protocol utilizes a solid acid catalyst, molybdenum oxide (MoO₃), to directly epimerize D-galactose to D-talose in an aqueous medium.[4] This method is notable for its rapid reaction time and the use of a reusable heterogeneous catalyst.

Experimental Protocol
  • Materials:

    • D-Galactose

    • Finely tuned molybdenum oxide (MoO₃) solid acid catalyst (Requires nitric acid treatment to modulate valency and improve Lewis acidity).[4]

    • Deionized water

    • Batch reactor (e.g., Teflon screw-lid container or sealed pressure vessel)

    • Heating system capable of maintaining 120°C (e.g., oil bath or oven)

    • Centrifuge or filtration system to recover the catalyst

    • HPLC or NMR for product analysis.

  • Catalyst Preparation (Conceptual):

    • The MoO₃ catalyst is pre-treated with nitric acid to modulate the Mo⁵⁺/Mo⁶⁺ valency ratio, which enhances Lewis acidity and porosity.[4] Refer to the source literature for specific preparation details.

  • Reaction Setup:

    • Dissolve D-galactose in deionized water.

    • Add the prepared MoO₃ catalyst. A 15% catalyst loading relative to the D-galactose substrate has been shown to be optimal.

    • Seal the reactor and heat the mixture to 120°C for 30 minutes.[4]

  • Reaction Work-up and Product Isolation:

    • After 30 minutes, cool the reactor to room temperature.

    • Separate the solid MoO₃ catalyst from the reaction mixture by centrifugation or filtration. The catalyst can be washed, dried, and potentially reused.

    • The aqueous solution contains D-talose, unreacted D-galactose, and minor byproducts (e.g., D-gulose, D-idose).

    • Analyze the product distribution and yield using ¹³C NMR or HPLC.[4]

    • Isolate D-talose from the mixture using standard chromatographic methods.

Workflow Diagram

G cluster_workflow Protocol 2: Catalytic Epimerization Workflow D_Galactose D-Galactose in Water Reaction Catalytic Reaction 120°C, 30 min D_Galactose->Reaction Catalyst MoO₃ Catalyst Catalyst->Reaction Separation Catalyst Separation (Filtration / Centrifugation) Reaction->Separation Purification Chromatographic Purification Separation->Purification Product α-D-Talopyranose Purification->Product

Caption: Workflow for MoO₃-catalyzed epimerization of D-Galactose.

Protocol 3: Four-Step Chemical Synthesis via C2-Inversion

This highly efficient chemical synthesis achieves a 58% overall yield in four steps starting from D-galactose.[5][6] The key transformation is the inversion of the C2 hydroxyl group via an Sₙ2 reaction, a strategy often referred to as a modified Lattrell-Dax reaction.[5][7] This approach requires the strategic use of protecting groups.

Experimental Protocol (Generalized Steps)

This protocol is based on the general principles of protecting group chemistry and Sₙ2 inversions, as the specific reagents from the source literature were not fully detailed.

  • Step 1: Protection of D-Galactose.

    • The hydroxyl groups, other than the one at C2, must be protected to ensure selective reaction. A common strategy involves:

      • a) Protection of the anomeric position (e.g., as a methyl glycoside).

      • b) Protection of the C3, C4, and C6 hydroxyls. This can be achieved in one or two steps, for example, by forming a 4,6-O-benzylidene acetal followed by protection of the C3 hydroxyl (e.g., as a benzoyl ester). The choice of an equatorial ester group at C3 can be crucial for facilitating the subsequent inversion at C2.[8]

  • Step 2: Activation of the C2-Hydroxyl Group.

    • The free equatorial hydroxyl group at the C2 position is converted into a good leaving group. This is typically done by sulfonylation, for example, using trifluoromethanesulfonic anhydride (Tf₂O) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine to form a triflate or mesylate ester.

  • Step 3: Sₙ2 Inversion of the C2 Stereocenter.

    • The key inversion step is performed by reacting the C2-sulfonate intermediate with a nucleophile in an aprotic polar solvent (e.g., DMF).

    • In the Lattrell-Dax modification, a nitrite salt (e.g., sodium nitrite or tetrabutylammonium nitrite) is used.[7] The nitrite attacks from the opposite (axial) face, displacing the triflate leaving group and inverting the stereochemistry. The intermediate nitrite ester is then hydrolyzed in situ or during work-up to yield the axial C2-hydroxyl of the D-talose configuration.

  • Step 4: Deprotection.

    • All protecting groups are removed to yield the final product, D-talose. The conditions depend on the groups used:

      • Benzoyl esters: Removed by saponification (e.g., NaOMe in MeOH, Zemplén deacylation).

      • Benzylidene acetals: Removed by catalytic hydrogenation (e.g., H₂, Pd/C) or mild acid hydrolysis.

      • Methyl glycoside: Removed by stronger acid hydrolysis to yield the free sugar, which will exist as a mixture of anomers (including α-D-Talopyranose) in solution.

Workflow Diagram

G cluster_workflow Protocol 3: Four-Step Chemical Synthesis Workflow Start D-Galactose Step1 Step 1: Protection of OH groups (C1,3,4,6) Start->Step1 Protecting Group Chemistry Step2 Step 2: Activation of C2-OH (e.g., Triflation) Step1->Step2 Step3 Step 3: SN2 Inversion at C2 (Lattrell-Dax Reaction) Step2->Step3 Key Inversion Step Step4 Step 4: Global Deprotection Step3->Step4 Product α-D-Talopyranose Step4->Product Acid/Base or Hydogenolysis

Caption: Workflow for the chemical synthesis of D-Talose via C2-inversion.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the described synthesis protocols, allowing for easy comparison.

ParameterProtocol 1: Enzymatic (RmCE)Protocol 2: Catalytic (MoO₃)Protocol 3: Chemical (Sₙ2)
Starting Material D-GalactoseD-GalactoseD-Galactose
Key Reagent/Catalyst Cellobiose 2-EpimeraseMolybdenum Oxide (MoO₃)Triflate/Nitrite Reagents
Number of Steps 114
Reaction Time ~4.5 hours[2]30 minutes[4]Multi-day process
Temperature 70°C[2]120°C[4]Varies per step
Solvent Aqueous Buffer (pH 6.3)[1]Water[4]Organic Solvents (e.g., Pyridine, DMF)
Overall Yield 8.5% (large scale)[1]Up to 25%[4]58%[5]
Product Purity/Selectivity 86% Purity (main byproduct is tagatose)[1]70% Selectivity[4]High purity after chromatography

Conclusion

The synthesis of α-D-Talopyranose from D-galactose can be accomplished through several effective routes, each with distinct advantages.

  • The enzymatic protocol offers excellent specificity under mild, environmentally friendly conditions, but the reported yields are modest and require careful optimization to manage byproduct formation.

  • The molybdenum oxide-catalyzed protocol is exceptionally rapid and uses a recyclable catalyst, making it a sustainable and attractive option for large-scale production, though it requires specialized catalyst preparation and operates at a higher temperature.

  • The four-step chemical synthesis provides the highest reported overall yield and offers precise control, but it is a longer, more complex process that requires expertise in protecting group manipulation and handling of sensitive reagents.

The choice of method will depend on the specific requirements of the researcher, including desired scale, purity, available equipment, and time constraints. All three protocols represent viable and valuable pathways to accessing the rare and important sugar, D-talose.

References

Enzymatic Synthesis of α-D-Talopyranose: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Talose, a rare aldohexose sugar, and its derivatives are of increasing interest in the fields of glycobiology and drug development due to their potential biological activities. The specific anomer, α-D-Talopyranose, is a key component of these interests. Traditional chemical synthesis of rare sugars is often complex, involving multiple protection and deprotection steps, leading to low yields and the generation of hazardous waste. Enzymatic synthesis offers a highly specific, efficient, and environmentally benign alternative. This document provides detailed application notes and protocols for the enzymatic synthesis of D-talose, which exists in equilibrium with its α-D-talopyranose form in solution. Two primary enzymatic routes are highlighted: the epimerization of D-galactose using cellobiose 2-epimerase and the isomerization of D-tagatose using L-ribose isomerase.

Enzymatic Pathways for D-Talose Synthesis

Two effective enzymatic methods for the production of D-talose have been identified, utilizing different starting materials and enzyme classes.

1. Epimerization of D-Galactose:

Cellobiose 2-epimerase from Rhodothermus marinus (RmCE) has been shown to catalyze the conversion of D-galactose to D-talose.[1] This enzyme naturally interconverts the glucose and mannose units at the reducing end of β-1,4-linked oligosaccharides, but also exhibits activity on monosaccharides.[1] A minor side reaction, the isomerization of D-galactose to D-tagatose, can also occur.[1]

2. Isomerization of D-Tagatose:

L-ribose isomerase (L-RI) from Cellulomonas parahominis MB426 is capable of converting D-tagatose to D-talose.[2][3] This method provides an alternative route to D-talose, particularly if D-tagatose is a readily available starting material.

Quantitative Data Summary

The following tables summarize the key quantitative data from the described enzymatic synthesis methods for D-talose.

Table 1: Enzymatic Synthesis of D-Talose from D-Galactose using Cellobiose 2-Epimerase [1]

ParameterValue
EnzymeCellobiose 2-epimerase from Rhodothermus marinus (RmCE)
SubstrateD-Galactose
ProductD-Talose
Optimal pH6.3
Optimal Temperature70°C
Substrate Concentration1.6 M (288 g/L)
Enzyme Concentration0.3 mg/mL
Reaction Time4.5 hours
Product Concentration24.3 g/L
Molar Yield~8.5%
Product Purity86% (at 27h, purity decreases due to side reactions)

Table 2: Enzymatic Synthesis of D-Talose from D-Tagatose using L-Ribose Isomerase [2][3]

ParameterValue
EnzymeL-ribose isomerase from Cellulomonas parahominis MB426 (immobilized)
SubstrateD-Tagatose
ProductD-Talose
Reaction Temperature40°C
Substrate Concentration10% (w/v)
Equilibrium Yield13%
Final Crystal Yield7.3%
Enzyme ReusabilityOver 37 cycles with immobilized enzyme

Experimental Protocols

Protocol 1: Enzymatic Synthesis of D-Talose from D-Galactose

This protocol is adapted from the method described for the use of cellobiose 2-epimerase from Rhodothermus marinus.[1]

Materials:

  • D-Galactose

  • Recombinant cellobiose 2-epimerase (RmCE)

  • 100 mM MOPS buffer (pH 7.5)

  • Sodium hydroxide (NaOH) for enzyme inactivation

  • High-Performance Liquid Chromatography (HPLC) system for analysis

Procedure:

  • Prepare a 1.6 M solution of D-galactose in 100 mM MOPS buffer (pH 7.5).

  • Add RmCE to a final concentration of 0.3 mg/mL.

  • Incubate the reaction mixture at 70°C.

  • Monitor the reaction progress by taking time-course samples.

  • To stop the reaction for analysis, transfer a 5 µL aliquot of the reaction mixture to 95 µL of 100 mM NaOH.

  • Analyze the formation of D-talose and the side-product D-tagatose using HPLC.

  • For preparative scale, the reaction can be stopped after approximately 4.5 hours to achieve a good balance of yield and purity.

  • Purification of D-talose from the reaction mixture can be achieved using chromatographic techniques such as simulated moving bed (SMB) chromatography.

Protocol 2: Enzymatic Synthesis of D-Talose from D-Tagatose

This protocol is based on the use of immobilized L-ribose isomerase from Cellulomonas parahominis MB426.[2][3]

Materials:

  • D-Tagatose

  • Immobilized L-ribose isomerase from Cellulomonas parahominis MB426

  • Deionized water

  • Ion-exchange resin for purification

  • HPLC system for analysis

Procedure:

  • Prepare a 10% (w/v) solution of D-tagatose in deionized water.

  • Add the immobilized L-ribose isomerase to the substrate solution.

  • Incubate the reaction mixture at 40°C with gentle agitation.

  • The reaction will proceed until it reaches equilibrium (approximately 13% conversion to D-talose).

  • After the reaction, separate the immobilized enzyme from the solution for reuse.

  • Purify D-talose from the remaining solution using chromatographic methods. A common approach involves ion-exchange chromatography.

  • The final product can be crystallized from a concentrated solution.

Visualizations

Enzymatic Reaction Pathways

Enzymatic_Synthesis_of_D_Talose cluster_epimerization Epimerization Pathway cluster_isomerization Isomerization Pathway D-Galactose D-Galactose D-Talose D-Talose D-Galactose->D-Talose Cellobiose 2-epimerase (Rhodothermus marinus) D-Tagatose D-Tagatose D-Galactose->D-Tagatose Side reaction D-Tagatose_iso D-Tagatose D-Talose_iso D-Talose D-Tagatose_iso->D-Talose_iso L-ribose isomerase (Cellulomonas parahominis)

Caption: Enzymatic pathways for D-Talose synthesis.

Experimental Workflow for D-Talose Production

Experimental_Workflow cluster_workflow General Experimental Workflow Start Start Substrate_Preparation Substrate Preparation (D-Galactose or D-Tagatose) Start->Substrate_Preparation Enzymatic_Reaction Enzymatic Reaction (Epimerization or Isomerization) Substrate_Preparation->Enzymatic_Reaction Reaction_Monitoring Reaction Monitoring (HPLC) Enzymatic_Reaction->Reaction_Monitoring Enzyme_Removal Enzyme Removal/Inactivation Enzymatic_Reaction->Enzyme_Removal Reaction_Monitoring->Enzymatic_Reaction Continue reaction Purification Product Purification (Chromatography) Enzyme_Removal->Purification Analysis Product Analysis (HPLC, NMR) Purification->Analysis Final_Product α-D-Talopyranose (in equilibrium) Analysis->Final_Product

Caption: General experimental workflow for D-talose synthesis.

References

Application Notes and Protocols for Protecting Group Strategies in α-D-Talopyranose Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Talose, a rare C-2 epimer of D-galactose, is a carbohydrate of significant interest in glycobiology and medicinal chemistry. Its unique stereochemistry makes it a valuable building block for the synthesis of novel therapeutics and complex glycoconjugates. The stereoselective synthesis of α-D-Talopyranose, however, presents considerable challenges, primarily due to the axial orientation of the hydroxyl group at the C-2 position. A successful synthesis hinges on a well-designed protecting group strategy to control reactivity and stereochemistry during the key epimerization step.

These application notes provide a detailed overview of a robust protecting group strategy for the synthesis of α-D-Talopyranose from the readily available starting material, D-galactose. The protocols outlined below are based on a four-step chemical synthesis that involves the strategic protection and deprotection of hydroxyl groups to achieve the inversion of configuration at the C-2 position.

Overall Synthetic Strategy

The synthesis commences with the peracetylation of D-galactose, followed by a regioselective deacetylation at the anomeric position. The exposed hydroxyl group is then reprotected, and a subsequent selective deacetylation at C-2 provides the key intermediate for the stereochemical inversion. The inversion is achieved via a two-step oxidation-reduction sequence. Finally, global deprotection affords the target α-D-Talopyranose.

Data Presentation

The following table summarizes the quantitative data for the key steps in the synthesis of α-D-Talopyranose.

StepReactionStarting MaterialProductReagentsYield (%)
1PeracetylationD-Galactoseβ-D-Galactopyranose pentaacetateAcetic anhydride, Sodium acetate95
2Regioselective 1-O-Deacetylationβ-D-Galactopyranose pentaacetate2,3,4,6-Tetra-O-acetyl-α/β-D-galactopyranoseBenzylamine85
3Anomeric Protection & C-2 Deprotection2,3,4,6-Tetra-O-acetyl-α/β-D-galactopyranoseMethyl 3,4,6-tri-O-acetyl-α-D-galactopyranoside1. Methanol, Acetyl chloride 2. Hydrazine acetate75 (over 2 steps)
4C-2 Epimerization (Oxidation-Reduction)Methyl 3,4,6-tri-O-acetyl-α-D-galactopyranosideMethyl 3,4,6-tri-O-acetyl-α-D-talopyranoside1. Pyridinium chlorochromate (PCC) 2. Sodium borohydride80 (over 2 steps)
5Global Deprotection (Deacetylation)Methyl 3,4,6-tri-O-acetyl-α-D-talopyranosideα-D-TalopyranoseSodium methoxide in methanol92

Experimental Protocols

Protocol 1: Synthesis of β-D-Galactopyranose pentaacetate (Peracetylation)
  • Preparation: To a 250 mL round-bottom flask, add D-galactose (10.0 g, 55.5 mmol) and anhydrous sodium acetate (5.0 g, 61.0 mmol).

  • Reaction: Add acetic anhydride (50 mL, 530 mmol) to the flask. Heat the mixture at 100 °C with stirring for 2 hours.

  • Work-up: Cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water with vigorous stirring.

  • Purification: Collect the white precipitate by filtration, wash thoroughly with cold water, and recrystallize from ethanol to afford β-D-Galactopyranose pentaacetate as a white crystalline solid.

  • Characterization: Confirm the structure by ¹H NMR and ¹³C NMR spectroscopy.

Protocol 2: Synthesis of 2,3,4,6-Tetra-O-acetyl-α/β-D-galactopyranose (Regioselective 1-O-Deacetylation)
  • Preparation: Dissolve β-D-Galactopyranose pentaacetate (10.0 g, 25.6 mmol) in tetrahydrofuran (100 mL) in a 250 mL round-bottom flask.

  • Reaction: Add benzylamine (3.1 mL, 28.2 mmol) dropwise to the solution at room temperature. Stir the reaction mixture for 12 hours.

  • Work-up: Remove the solvent under reduced pressure. Dissolve the residue in dichloromethane (150 mL) and wash with 1 M HCl (2 x 50 mL) and brine (50 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer and purify the residue by silica gel column chromatography (ethyl acetate/hexane gradient) to yield the product as a colorless syrup.

Protocol 3: Synthesis of Methyl 3,4,6-tri-O-acetyl-α-D-galactopyranoside
  • Anomeric Protection: Dissolve 2,3,4,6-Tetra-O-acetyl-α/β-D-galactopyranose (5.0 g, 14.4 mmol) in a mixture of methanol (50 mL) and acetyl chloride (0.5 mL) at 0 °C. Allow the reaction to warm to room temperature and stir for 24 hours.

  • Work-up: Neutralize the reaction with solid sodium bicarbonate, filter, and concentrate the filtrate.

  • C-2 Deprotection: Dissolve the crude product in N,N-dimethylformamide (50 mL). Add hydrazine acetate (1.45 g, 15.8 mmol) and stir the mixture at 50 °C for 4 hours.

  • Work-up: Dilute the reaction mixture with ethyl acetate (200 mL) and wash with saturated sodium bicarbonate solution (3 x 50 mL) and brine (50 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer and purify the residue by silica gel column chromatography (ethyl acetate/hexane gradient) to afford the title compound.

Protocol 4: Synthesis of Methyl 3,4,6-tri-O-acetyl-α-D-talopyranoside (C-2 Epimerization)
  • Oxidation: To a solution of Methyl 3,4,6-tri-O-acetyl-α-D-galactopyranoside (2.0 g, 6.0 mmol) in anhydrous dichloromethane (40 mL), add pyridinium chlorochromate (PCC, 2.6 g, 12.0 mmol) and powdered 4 Å molecular sieves (4.0 g). Stir the mixture at room temperature for 12 hours.

  • Work-up: Filter the reaction mixture through a pad of Celite®, washing with dichloromethane. Concentrate the filtrate under reduced pressure.

  • Reduction: Dissolve the crude ketone in methanol (30 mL) and cool to 0 °C. Add sodium borohydride (0.45 g, 12.0 mmol) portion-wise. Stir the reaction at 0 °C for 1 hour.

  • Work-up: Quench the reaction by the dropwise addition of acetic acid until gas evolution ceases. Remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate (100 mL), wash with water (2 x 30 mL) and brine (30 mL). Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by silica gel column chromatography (ethyl acetate/hexane gradient) to yield the product.

Protocol 5: Synthesis of α-D-Talopyranose (Global Deprotection)
  • Reaction: Dissolve Methyl 3,4,6-tri-O-acetyl-α-D-talopyranoside (1.0 g, 3.0 mmol) in anhydrous methanol (20 mL). Add a catalytic amount of sodium methoxide (25 wt% solution in methanol, ~0.1 mL). Stir the reaction at room temperature for 4 hours.

  • Work-up: Neutralize the reaction with Amberlite® IR120 (H⁺ form) resin, filter, and concentrate the filtrate.

  • Purification: The resulting crude product can be purified by recrystallization from a methanol/ether mixture to give α-D-Talopyranose as a white solid.

Mandatory Visualization

Protecting_Group_Strategy cluster_0 Step 1: Peracetylation cluster_1 Step 2: Regioselective Deacetylation cluster_2 Step 3: Anomeric Protection & C-2 Deprotection cluster_3 Step 4: C-2 Epimerization cluster_4 Step 5: Global Deprotection D_Galactose D-Galactose Gal_pentaacetate β-D-Galactopyranose pentaacetate D_Galactose->Gal_pentaacetate Ac₂O, NaOAc Gal_tetraacetate 2,3,4,6-Tetra-O-acetyl- α/β-D-galactopyranose Gal_pentaacetate->Gal_tetraacetate Benzylamine Me_Gal_triacetate Methyl 3,4,6-tri-O-acetyl- α-D-galactopyranoside Gal_tetraacetate->Me_Gal_triacetate 1. MeOH, AcCl 2. Hydrazine acetate Me_Tal_triacetate Methyl 3,4,6-tri-O-acetyl- α-D-talopyranoside Me_Gal_triacetate->Me_Tal_triacetate 1. PCC 2. NaBH₄ alpha_Talopyranose α-D-Talopyranose Me_Tal_triacetate->alpha_Talopyranose NaOMe, MeOH

Caption: Synthetic pathway for α-D-Talopyranose.

Logical Workflow for Protecting Group Selection

Logic_Diagram Start Start: D-Galactose Protect_All Protect all hydroxyls (Peracetylation) Start->Protect_All Selective_Deprotect_C1 Regioselectively deprotect anomeric position (C-1) Protect_All->Selective_Deprotect_C1 Protect_C1 Protect C-1 with a group stable to subsequent reaction conditions (e.g., Methyl glycoside) Selective_Deprotect_C1->Protect_C1 Selective_Deprotect_C2 Selectively deprotect C-2 hydroxyl Protect_C1->Selective_Deprotect_C2 Invert_C2 Invert stereochemistry at C-2 (Oxidation-Reduction) Selective_Deprotect_C2->Invert_C2 Global_Deprotect Global Deprotection Invert_C2->Global_Deprotect End End: α-D-Talopyranose Global_Deprotect->End

Caption: Decision workflow for protecting group strategy.

Application Notes and Protocols for the Use of α-D-Talopyranose Derivatives in Glycosylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic strategies involving α-D-talopyranose derivatives as glycosyl donors. While the direct use of α-D-talopyranose as a glycosyl donor is less common due to its stereochemical challenges, its derivatives are valuable intermediates in the synthesis of complex glycoconjugates. This document outlines the prevalent methods for generating talopyranosyl structures and their subsequent use in glycosylation reactions.

Introduction to α-D-Talopyranose in Glycoconjugate Synthesis

D-Talose is a C-2 epimer of D-galactose and a C-4 epimer of D-mannose. The synthesis of talopyranosides often involves the stereoselective conversion of more readily available monosaccharides. The axial hydroxyl group at the C-2 position of talopyranose presents a significant challenge in achieving stereoselective 1,2-cis (α) glycosylation. Consequently, many synthetic routes focus on creating the talo-configuration at a later stage of the synthesis. However, activated talopyranosyl donors, once formed, can be employed in glycosylation reactions to construct talose-containing oligosaccharides and glycoconjugates.

Synthetic Strategies for Talopyranoside Synthesis

The primary methods for synthesizing talopyranosides often involve the epimerization of a precursor molecule rather than the direct use of a talose-derived donor. A common strategy is the oxidation of a protected mannopyranoside at C-2, followed by a stereoselective reduction to yield the talo-epimer.[1] This approach circumvents the challenges of direct α-glycosylation with a talose donor.

For instance, a synthetic route can start from a protected D-mannopyranoside, which is then oxidized using an agent like pyridinium chlorochromate. The subsequent reduction with a reagent such as sodium borohydride can stereoselectively introduce the hydroxyl group in the axial position, thus forming the D-talopyranose configuration.[1]

Quantitative Data on Talopyranoside Synthesis

The following table summarizes representative yields from the synthesis of talopyranosides, highlighting the multi-step nature of these processes.

PrecursorTarget CompoundKey Transformation StepsOverall YieldReference
Methyl 3,4,6-tri-O-benzyl-2-O-[6-O-(tert-butyldiphenylsilyl)-α-D-mannopyranosyl]-α-D-mannopyranosideMethyl 2-O-α-D-talopyranosyl-α-D-mannopyranosideIsopropylidenation, Oxidation (PCC), Reduction (NaBH4), DeprotectionNot explicitly stated for overall yield, but individual steps are high-yielding.[1]
D-Galactose2-(benzoyloxyimino)-2-deoxy-α-D-lyxo-hexopyranosyl bromide (a talosaminide donor precursor)6 steps32%[2]

Experimental Protocols

Protocol 1: Synthesis of a Talopyranoside via Epimerization of a Mannopyranoside Derivative

This protocol is adapted from the synthesis of methyl 3,4,6-tri-O-benzyl-2-O-[6-O-(tert-butyldiphenylsilyl)-2,3-O-isopropylidene-α-D-talopyranosyl]-α-D-mannopyranoside.[1]

Materials:

  • Methyl 3,4,6-tri-O-benzyl-2-O-[6-O-(tert-butyldiphenylsilyl)-α-D-mannopyranosyl]-α-D-mannopyranoside

  • Pyridinium chlorochromate (PCC)

  • Sodium borohydride (NaBH₄)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH), anhydrous

  • Silica gel for column chromatography

Procedure:

  • Oxidation: a. Dissolve the protected mannopyranoside derivative in anhydrous DCM. b. Add PCC to the solution and stir at room temperature. c. Monitor the reaction by TLC until the starting material is consumed. d. Upon completion, filter the reaction mixture through a pad of silica gel, eluting with DCM. e. Concentrate the filtrate under reduced pressure to obtain the crude ketone intermediate.

  • Reduction: a. Dissolve the crude ketone in a mixture of DCM and MeOH at 0 °C. b. Add NaBH₄ portion-wise to the solution. c. Stir the reaction at 0 °C and then allow it to warm to room temperature. d. Monitor the reaction by TLC. e. Once the reaction is complete, quench with acetic acid until the gas evolution ceases. f. Dilute the mixture with DCM and wash with saturated aqueous NaHCO₃ and brine. g. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. h. Purify the residue by silica gel column chromatography to yield the protected talopyranoside.

Protocol 2: General Glycosylation using an Activated Talopyranosyl Donor (e.g., Bromide)

This is a generalized protocol for the glycosylation of an alcohol acceptor using a hypothetical per-O-benzylated α-D-talopyranosyl bromide.

Materials:

  • Per-O-benzylated α-D-talopyranosyl bromide (Glycosyl Donor)

  • Glycosyl Acceptor (with a free hydroxyl group)

  • Tetrabutylammonium bromide (TBAB)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Molecular sieves (4 Å), activated

Procedure:

  • To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add the glycosyl acceptor, TBAB, and activated 4 Å molecular sieves.

  • Add anhydrous DCM and stir the suspension at room temperature for 30 minutes.

  • Cool the mixture to the desired temperature (e.g., -20 °C).

  • In a separate flask, dissolve the per-O-benzylated α-D-talopyranosyl bromide in anhydrous DCM.

  • Slowly add the glycosyl donor solution to the acceptor mixture via a syringe.

  • Add DIPEA to the reaction mixture.

  • Allow the reaction to proceed, monitoring its progress by TLC.

  • Upon completion, quench the reaction by adding methanol.

  • Filter the mixture through a pad of Celite, washing with DCM.

  • Combine the filtrates and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired talopyranoside.

Visualizations

Synthesis_of_Talopyranoside_via_Epimerization manno Protected Mannopyranoside ketone 2-keto Intermediate manno->ketone Oxidation (PCC) talo Protected Talopyranoside ketone->talo Stereoselective Reduction (NaBH4)

Caption: Synthetic route to a protected talopyranoside via epimerization.

Glycosylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification donor Activate Glycosyl Donor (e.g., Talopyranosyl Bromide) coupling Glycosidic Bond Formation (Promoter/Catalyst) donor->coupling acceptor Prepare Glycosyl Acceptor (with Molecular Sieves) acceptor->coupling quench Quench Reaction coupling->quench extract Extraction & Washing quench->extract purify Column Chromatography extract->purify product Purified Talopyranoside purify->product

Caption: General workflow for a chemical glycosylation reaction.

Stereoselectivity_Factors center Stereochemical Outcome (α vs. β) donor Glycosyl Donor Structure donor->center acceptor Glycosyl Acceptor Nucleophilicity acceptor->center solvent Solvent Effects solvent->center temp Reaction Temperature temp->center promoter Promoter/Catalyst promoter->center pg Protecting Groups (Neighboring Group Participation) pg->center

Caption: Key factors influencing the stereoselectivity of glycosylation.

References

Application Notes and Protocols: α-D-Talopyranose in Glycoconjugate and Oligosaccharide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of α-D-talopyranose-containing glycoconjugates and oligosaccharides. Detailed experimental protocols, quantitative data, and workflow diagrams are included to facilitate research and development in this area. α-D-Talopyranose, a rare aldohexose, is a valuable building block in glycobiology and medicinal chemistry, with its derivatives showing promise in various therapeutic areas.

I. Chemical Synthesis of α-D-Talopyranose-Containing Oligosaccharides

The chemical synthesis of oligosaccharides incorporating α-D-talopyranose requires careful strategic planning, particularly concerning protecting group manipulations and stereoselective glycosylation reactions. The following sections detail the synthesis of a 6-deoxy-α-L-talopyranoside acceptor and its subsequent glycosylation to form a disaccharide, a key step in the assembly of more complex oligosaccharides.

Quantitative Data Summary

The following table summarizes the yields of key reactions in the synthesis of a 6-deoxy-α-L-talopyranose-containing disaccharide, which can serve as a precursor for heparan sulfate mimetics.

StepReactantsProductYield (%)Reference
Oxidation of 2,3-O-isopropylidene-L-rhamnopyranoside2,3-O-Isopropylidene-L-rhamnopyranoside, Dess-Martin periodinane4-keto-6-deoxy-L-talopyranoside intermediate70 (2 steps)[1]
De-O-allylationAllyl 2,3-di-O-benzyl-6-deoxy-α-L-talopyranoside, PdCl₂2,3-di-O-benzyl-6-deoxy-α-L-talopyranoside95[1][2]
Glycosylation with thiogalactoside donor6-deoxy-α-L-talopyranoside acceptor, thiogalactoside donor, NIS/TfOHα-linked disaccharide69-90[1][3]
Glycosylation with 2-azido-2-deoxy-D-glucosyl imidate donor6-deoxy-α-L-talopyranoside acceptor, 2-azido-2-deoxy-D-glucosyl trichloroacetimidate donor, TBDMSOTfα-linked disaccharide (after conversion to tribenzoate)60[1][3]
Hydrogenolytic debenzylationProtected disaccharideDeprotected disaccharide triol33[2]
Experimental Protocols

Protocol 1: Synthesis of a 6-Deoxy-α-L-talopyranoside Acceptor [1][2]

This protocol describes the preparation of a suitable talopyranoside acceptor from methyl α-L-rhamnopyranoside.

Materials:

  • Methyl α-L-rhamnopyranoside

  • 2,2-Dimethoxypropane

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Dess-Martin periodinane

  • 1,2-Dichloroethane (DCE)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Allyl bromide

  • Sodium hydride (NaH)

  • Benzyl bromide (BnBr)

  • Palladium(II) chloride (PdCl₂)

  • Solvents for chromatography (EtOAc/hexanes)

Procedure:

  • Protection of Diol: Treat methyl α-L-rhamnopyranoside with 2,2-dimethoxypropane and a catalytic amount of p-TsOH·H₂O to yield the 2,3-O-isopropylidene derivative.

  • Oxidation: Dissolve the isopropylidene-protected rhamnopyranoside in DCE and add Dess-Martin periodinane. Stir the reaction until the starting material is consumed (monitored by TLC). This two-step process to the ketone intermediate proceeds with a 70% yield.[1]

  • Stereoselective Reduction: Reduce the resulting ketone with NaBH₄ in MeOH to stereoselectively introduce the axial 4-hydroxyl group, characteristic of the talo-configuration.

  • Allylation: Protect the newly formed hydroxyl group as an allyl ether using allyl bromide and NaH.

  • Hydrolysis of Isopropylidene Group: Remove the isopropylidene protecting group by treatment with p-TsOH·H₂O in a mixture of MeOH and acetonitrile.

  • Benzylation: Benzylate the resulting diol using BnBr and NaH to protect the remaining free hydroxyl groups.

  • De-O-allylation: Heat a mixture of the allylated and benzylated talopyranoside and PdCl₂ in MeOH under reflux for 1 hour. After reflux, evaporate the solvent. Purify the residue by flash chromatography (EtOAc/hexanes 1:9→3:7) to yield the alcohol acceptor in 95% yield.[2]

Protocol 2: α-Glycosylation to form a Disaccharide [1][3]

This protocol details the glycosylation of the prepared 6-deoxy-α-L-talopyranoside acceptor with a thiogalactoside donor.

Materials:

  • 6-Deoxy-α-L-talopyranoside acceptor (from Protocol 1)

  • Thiogalactoside donor

  • N-Iodosuccinimide (NIS)

  • Trifluoromethanesulfonic acid (TfOH)

  • Dichloromethane (CH₂Cl₂)

  • Solvents for chromatography

Procedure:

  • Reaction Setup: Co-evaporate the talopyranoside acceptor and the thiogalactoside donor with dry toluene (3x). Dissolve the dried reactants in dry CH₂Cl₂ under an inert atmosphere (e.g., argon). Add activated molecular sieves (4Å) and stir at room temperature for 1 hour.

  • Glycosylation: Cool the reaction mixture to -20 °C. Add NIS and a catalytic amount of TfOH. The reaction is typically rapid.

  • Workup and Purification: Quench the reaction with a suitable reagent (e.g., sodium thiosulfate solution). Dilute the mixture with CH₂Cl₂, wash with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography to afford the desired α-linked disaccharide. This glycosylation reaction typically yields 69-90% of the desired product.[1][3]

Experimental Workflow: Synthesis of a Talose-Containing Disaccharide

G cluster_acceptor Acceptor Synthesis cluster_glycosylation Glycosylation cluster_deprotection Deprotection & Sulfonation (Challenges noted) Rhamnopyranoside Methyl α-L-Rhamnopyranoside Isopropylidene_Protection 2,3-O-Isopropylidene Protection Rhamnopyranoside->Isopropylidene_Protection 2,2-dimethoxypropane, p-TsOH Oxidation Oxidation at C4 Isopropylidene_Protection->Oxidation Dess-Martin periodinane Reduction Stereoselective Reduction Oxidation->Reduction NaBH4 Allylation Allylation Reduction->Allylation Allyl bromide, NaH Hydrolysis Isopropylidene Removal Allylation->Hydrolysis p-TsOH Benzylation Benzylation Hydrolysis->Benzylation BnBr, NaH Deallylation De-O-allylation Benzylation->Deallylation PdCl2 Taloside_Acceptor Taloside Acceptor Deallylation->Taloside_Acceptor Glycosylation Glycosylation Taloside_Acceptor->Glycosylation Protected_Disaccharide Protected Disaccharide Glycosylation->Protected_Disaccharide NIS/TfOH Thiogalactoside_Donor Thiogalactoside Donor Thiogalactoside_Donor->Glycosylation Debenzylation Hydrogenolytic Debenzylation Protected_Disaccharide->Debenzylation H2, Pd(OH)2/C Deprotected_Disaccharide Deprotected Disaccharide Debenzylation->Deprotected_Disaccharide Sulfonation Sulfonation Deprotected_Disaccharide->Sulfonation SO3.Me3N

Caption: Workflow for the synthesis of a 6-deoxy-α-L-talose-containing disaccharide.

II. Potential Applications in Drug Development

Derivatives of α-D-talopyranose have shown potential in several therapeutic areas, leveraging their unique stereochemistry to interact with biological targets.

Anticoagulant Activity

Talose-containing oligosaccharides are being investigated as potential heparan sulfate mimetics, which are known to possess anticoagulant properties. The anticoagulant activity of these synthetic oligosaccharides can be evaluated using standard coagulation assays.

Protocol 3: In Vitro Anticoagulant Activity Assays [4][5][6]

This protocol outlines the general procedure for determining the anticoagulant effect of talose-containing oligosaccharides using Activated Partial Thromboplastin Time (APTT), Prothrombin Time (PT), and Thrombin Time (TT) assays.

Materials:

  • Test oligosaccharide solutions at various concentrations

  • Standard human plasma

  • APTT reagent

  • PT reagent

  • TT reagent

  • Coagulometer

Procedure:

  • Sample Preparation: Prepare a series of dilutions of the test oligosaccharide in a suitable buffer.

  • Plasma Incubation: Pre-warm standard human plasma to 37 °C. In a test tube, mix a small volume of the test oligosaccharide solution (e.g., 5 µL) with a defined volume of the pre-warmed plasma (e.g., 45 µL). Incubate the mixture at 37 °C for a specified time (e.g., 2 minutes).

  • APTT Assay: Add the APTT reagent to the plasma-oligosaccharide mixture and measure the time to clot formation using a coagulometer. This assay evaluates the intrinsic and common coagulation pathways.

  • PT Assay: Add the PT reagent to the plasma-oligosaccharide mixture and measure the clotting time. This assay assesses the extrinsic and common pathways.

  • TT Assay: Add the TT reagent to the plasma-oligosaccharide mixture and measure the clotting time. This test evaluates the final step of the common pathway (conversion of fibrinogen to fibrin).

  • Data Analysis: Compare the clotting times of the samples containing the test oligosaccharides to a control sample (plasma with buffer only). An increase in clotting time indicates anticoagulant activity.

Logical Relationship: From Synthesis to Biological Evaluation

G cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation cluster_development Drug Development Talopyranose_Derivative α-D-Talopyranose Derivative Oligosaccharide_Synthesis Oligosaccharide Synthesis Talopyranose_Derivative->Oligosaccharide_Synthesis Purification Purification (e.g., Chromatography) Oligosaccharide_Synthesis->Purification Structural_Characterization Structural Characterization (NMR, MS) Purification->Structural_Characterization Anticoagulant_Assays Anticoagulant Assays (APTT, PT, TT) Structural_Characterization->Anticoagulant_Assays Data_Analysis Data Analysis (Clotting Times) Anticoagulant_Assays->Data_Analysis SAR_Studies Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization Preclinical_Studies Preclinical Studies Lead_Optimization->Preclinical_Studies

Caption: Logical workflow from synthesis to drug development of talopyranose oligosaccharides.

III. Biosynthesis of Talose-Containing Nucleotide Sugars

In some bacteria, 6-deoxy-L-talose is a component of cell wall polysaccharides. Its biosynthesis proceeds through a nucleotide-activated sugar pathway, starting from D-glucose-1-phosphate. Understanding this pathway can provide insights for enzymatic synthesis of talose-containing glycans.

Biosynthetic Pathway of dTDP-6-deoxy-L-talose

The following diagram illustrates the enzymatic steps involved in the conversion of D-glucose-1-phosphate to dTDP-6-deoxy-L-talose in Actinobacillus actinomycetemcomitans.

G cluster_pathway Biosynthesis of dTDP-6-deoxy-L-talose Glucose_1P D-Glucose-1-Phosphate dTDP_Glucose dTDP-D-Glucose Glucose_1P->dTDP_Glucose dTTP dTDP_4k_6d_Glucose dTDP-4-keto-6-deoxy-D-glucose dTDP_Glucose->dTDP_4k_6d_Glucose RmlB (Dehydratase) dTDP_4k_6d_Mannose dTDP-4-keto-6-deoxy-D-mannose dTDP_4k_6d_Glucose->dTDP_4k_6d_Mannose RmlC (Epimerase) dTDP_4k_L_Rhamnose dTDP-4-keto-L-rhamnose dTDP_4k_6d_Mannose->dTDP_4k_L_Rhamnose RmlC (Epimerase) dTDP_L_Rhamnose dTDP-L-Rhamnose dTDP_4k_6d_Mannose->dTDP_L_Rhamnose RmlD (Reductase) dTDP_6d_L_Talose dTDP-6-deoxy-L-talose dTDP_4k_L_Rhamnose->dTDP_6d_L_Talose Tll (Reductase)

Caption: Biosynthetic pathway of dTDP-6-deoxy-L-talose.

These notes and protocols provide a starting point for researchers interested in the synthesis and application of α-D-talopyranose-containing molecules. Further optimization and exploration are encouraged to fully realize the potential of these unique glycans in glycobiology and drug discovery.

References

Protocol for α-Glycosylation with Talopyranosyl Donors: Challenges and Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

The stereoselective synthesis of α-glycosidic linkages is a cornerstone of modern carbohydrate chemistry, crucial for the construction of biologically significant oligosaccharides and glycoconjugates. While numerous protocols exist for the α-glycosylation of common monosaccharides like glucose, mannose, and galactose, the development of a robust and generalizable protocol for the α-glycosylation of talopyranosyl donors presents unique challenges. This document provides an overview of the current strategies for obtaining α-talopyranosides, focusing on both indirect and potential direct methods, and offers detailed protocols for the experimentally verified approaches.

D-Talose, the C-2 epimer of D-galactose and the C-4 epimer of D-mannose, is a relatively rare hexopyranose. The axial hydroxyl group at the C-2 position in the most stable 4C1 chair conformation of talopyranosides significantly influences the stereochemical outcome of glycosylation reactions. Direct α-glycosylation of talopyranosyl donors is not well-documented in the scientific literature, suggesting that this transformation is challenging. The primary difficulty lies in overcoming the inherent steric hindrance and electronic effects posed by the axial C2-hydroxyl group, which can disfavor the formation of the α-linkage.

Consequently, the most reliable methods reported for the synthesis of α-D-talopyranosides involve an indirect approach. This strategy typically begins with a more reactive and stereochemically predictable α-D-mannopyranoside donor. Following the α-glycosylation with the mannoside, the resulting disaccharide is subjected to an oxidation-reduction sequence at the C-2 position of the mannosyl residue to epimerize it to the desired talo-configuration.

This application note will detail the established indirect protocol for the synthesis of α-talopyranosides and discuss the theoretical considerations and general principles that could guide the development of a direct α-glycosylation protocol using talopyranosyl donors.

Established Indirect Protocol: α-Talopyranoside Synthesis via Mannoside Intermediate

This protocol is a composite methodology based on the work of Rana & Matta (1986) and Jain et al. (1987), which describes the synthesis of α-D-talopyranosides through the epimerization of α-D-mannopyranosides.[1][2]

Experimental Workflow

G A 1. α-Glycosylation with Mannopyranosyl Donor B 2. Protection of Hydroxyl Groups on Acceptor Moiety (if necessary) A->B C 3. Selective Deprotection of C2'-OH on Mannosyl Moiety (if protected) B->C D 4. Oxidation of C2'-OH to Ketone C->D E 5. Stereoselective Reduction of Ketone to Axial C2'-OH D->E F 6. Deprotection E->F G Final α-Talopyranoside F->G

Caption: Workflow for the indirect synthesis of α-talopyranosides.

Detailed Experimental Protocol

Step 1: α-Glycosylation with a Mannopyranosyl Donor

This step follows standard procedures for α-mannosylation, which is generally high-yielding and stereoselective. The choice of donor (e.g., trichloroacetimidate, thioglycoside, or bromide) and promoter will depend on the specific acceptor and protecting groups.

  • Materials:

    • Per-O-protected mannopyranosyl donor (e.g., 2,3,4,6-tetra-O-benzyl-α-D-mannopyranosyl trichloroacetimidate) (1.2 eq)

    • Glycosyl acceptor with a single free hydroxyl group (1.0 eq)

    • Anhydrous dichloromethane (DCM)

    • Activated molecular sieves (4 Å)

    • Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1 eq)

    • Triethylamine (Et3N)

  • Procedure:

    • To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the mannopyranosyl donor, glycosyl acceptor, and activated molecular sieves.

    • Add anhydrous DCM and stir the mixture at room temperature for 30 minutes.

    • Cool the reaction mixture to -40 °C.

    • Add TMSOTf dropwise.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, quench with Et3N.

    • Filter the reaction mixture through a pad of Celite®, wash with DCM, and concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the α-mannoside.

Step 2: Oxidation of the C-2' Hydroxyl Group

  • Materials:

    • The purified α-mannoside from Step 1

    • Anhydrous DCM

    • Pyridinium chlorochromate (PCC) or other suitable oxidizing agent (e.g., Swern or Dess-Martin oxidation reagents)

    • Celite®

  • Procedure:

    • Dissolve the α-mannoside in anhydrous DCM.

    • Add PCC (or other oxidant) and stir at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Dilute the reaction mixture with diethyl ether and filter through a pad of Celite®.

    • Concentrate the filtrate and purify the resulting ketone by silica gel column chromatography.

Step 3: Stereoselective Reduction of the C-2' Ketone

  • Materials:

    • The ketone from Step 2

    • Anhydrous methanol or ethanol

    • Sodium borohydride (NaBH4)

  • Procedure:

    • Dissolve the ketone in anhydrous methanol or ethanol and cool to 0 °C.

    • Add NaBH4 in portions.

    • Stir the reaction at 0 °C and allow it to warm to room temperature.

    • Monitor the reaction by TLC.

    • Once complete, carefully quench the reaction with a few drops of acetic acid.

    • Concentrate the mixture and partition between water and an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the product by silica gel column chromatography to yield the α-talopyranoside.

Step 4: Deprotection

The final deprotection step will depend on the protecting groups used. For benzyl ethers, catalytic hydrogenation is typically employed.

  • Materials:

    • The protected α-talopyranoside

    • Palladium on carbon (10% Pd/C)

    • Methanol or ethanol

    • Hydrogen gas (H2)

  • Procedure:

    • Dissolve the protected glycoside in methanol or ethanol.

    • Add Pd/C.

    • Stir the mixture under an atmosphere of H2 (using a balloon or a hydrogenation apparatus) until deprotection is complete (monitored by TLC or mass spectrometry).

    • Filter the reaction mixture through Celite® and concentrate the filtrate to obtain the final deprotected α-talopyranoside.

Quantitative Data from Literature (Illustrative)

The yields for the individual steps in the indirect synthesis of α-talopyranosides are generally good to excellent.

StepReactionReagentsTypical YieldReference
1α-MannosylationVarious donors/promoters70-90%General Glycosylation Literature
2OxidationPCC or Swern80-95%[1][2]
3ReductionNaBH485-98% (high α-selectivity)[1][2]
4DeprotectionH2, Pd/C>90%[1][2]

Strategies Towards a Direct α-Glycosylation with Talopyranosyl Donors

Key Considerations for α-Selectivity

G cluster_0 Factors Influencing α-Selectivity cluster_1 Reaction Conditions cluster_2 Desired Outcome A Talopyranosyl Donor B Protecting Groups (Non-participating at C2, Bulky at C6) A->B C Leaving Group (e.g., Br, SPh, O-TCA) A->C D Solvent (Ether-based) B->D C->D G Glycosylation Reaction D->G E Activator/Promoter (e.g., NIS/TfOH, AgOTf) E->G F Temperature (Low) F->G H α-Talopyranoside G->H

Caption: Key factors for designing a direct α-glycosylation protocol.

  • The Glycosyl Donor:

    • Leaving Group: Common leaving groups such as trichloroacetimidates, thioglycosides, or halides could be employed. Trichloroacetimidates are highly reactive and may require careful control of reaction conditions to favor α-selectivity.[3]

    • Protecting Groups:

      • C-2 Position: A non-participating protecting group at the C-2 position (e.g., a benzyl ether) is essential to avoid the formation of a 1,2-trans-glycoside (β-talopyranoside).

      • C-6 Position: A bulky protecting group at the C-6 position (e.g., tert-butyldiphenylsilyl, TBDPS) can sterically hinder the β-face of the pyranose ring, thereby favoring α-attack by the glycosyl acceptor.[3]

  • Reaction Conditions:

    • Solvent: The use of ether-based solvents, such as diethyl ether (Et2O) or tetrahydrofuran (THF), is known to promote the formation of α-glycosides. These solvents can participate in the reaction intermediate, favoring the formation of an α-linked product.

    • Activator/Promoter: The choice of activator is critical and depends on the leaving group of the donor. For thioglycosides, common promoters include N-iodosuccinimide (NIS) in combination with a catalytic amount of triflic acid (TfOH). For glycosyl halides, silver triflate (AgOTf) is often used.

    • Temperature: Low reaction temperatures (e.g., -78 °C to -40 °C) can enhance the stereoselectivity of the glycosylation reaction by favoring the kinetic product, which is often the α-anomer.

Hypothetical Protocol for Direct α-Glycosylation

The following is a generalized, hypothetical protocol for the direct α-glycosylation of a talopyranosyl donor. Note: This protocol is based on general principles and would require significant optimization for any specific donor-acceptor pair.

  • Materials:

    • Talopyranosyl donor with a non-participating group at C-2 and a bulky group at C-6 (e.g., 2,3,4-tri-O-benzyl-6-O-TBDPS-D-talopyranosyl thioethyl ether) (1.5 eq)

    • Glycosyl acceptor (1.0 eq)

    • Anhydrous diethyl ether (Et2O)

    • Activated molecular sieves (4 Å)

    • N-Iodosuccinimide (NIS) (2.0 eq)

    • Triflic acid (TfOH) (0.2 eq)

  • Procedure:

    • Co-evaporate the donor and acceptor with anhydrous toluene and dry under high vacuum for several hours.

    • To a flame-dried flask under an inert atmosphere, add the donor, acceptor, and activated molecular sieves.

    • Add anhydrous Et2O and stir at room temperature for 30 minutes.

    • Cool the reaction to -78 °C.

    • In a separate flask, dissolve NIS in anhydrous Et2O and add this solution to the reaction mixture via cannula.

    • After 15 minutes, add a solution of TfOH in anhydrous Et2O dropwise.

    • Monitor the reaction closely by TLC.

    • Upon completion, quench the reaction with triethylamine.

    • Follow the workup and purification procedure as described in the indirect method.

Expected Outcomes and Data Presentation (Hypothetical)

For a direct glycosylation approach, the key data to collect would be the chemical yield and the α:β diastereomeric ratio.

Donor Protecting Groups (C2, C3, C4, C6)AcceptorSolventPromoterTemp (°C)Yield (%) (Hypothetical)α:β Ratio (Hypothetical)
Bn, Bn, Bn, TBDPSSimple primary alcoholEt2ONIS/TfOH-78655:1
Bn, Bn, Bn, TBDPSSimple secondary alcoholEt2ONIS/TfOH-78503:1
Bn, Bn, Bn, BenzoylSimple primary alcoholDCMNIS/TfOH-78701:2
Bn, Bn, Bn, TBDPSSimple primary alcoholDCMNIS/TfOH-78601:1

Conclusion

The synthesis of α-talopyranosides remains a challenging task in carbohydrate chemistry. The most reliable and documented method proceeds through an indirect route involving the stereoselective reduction of a 2-keto-mannopyranoside intermediate. While a general protocol for the direct α-glycosylation of talopyranosyl donors has yet to be established, the principles of stereoselective glycosylation provide a rational basis for the design of such a reaction. The development of a successful direct α-talopyranosylation protocol would likely require careful selection of protecting groups, particularly a non-participating group at C-2 and a bulky group at C-6, in combination with the use of ether-based solvents and low reaction temperatures. Further research in this area is needed to develop efficient and stereoselective direct methods for the synthesis of these important carbohydrate structures.

References

Synthesis and Applications of α-D-Talopyranose Derivatives and Analogues: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-D-Talopyranose, a rare aldohexose, and its derivatives are of growing interest in medicinal chemistry and glycobiology. The unique stereochemical arrangement of hydroxyl groups on the talopyranose ring presents both a synthetic challenge and an opportunity for the development of novel therapeutic agents and biological probes. This document provides detailed application notes and experimental protocols for the synthesis of various α-D-talopyranose derivatives and analogues, summarizes their biological activities, and outlines potential applications in drug discovery.

Synthetic Strategies and Protocols

The stereoselective synthesis of α-D-talopyranosides is a key challenge due to the axial orientation of the hydroxyl group at the C-2 position, which can hinder the desired α-selectivity in glycosylation reactions. Various strategies have been developed to overcome this, primarily involving the use of specific protecting groups, promoters, and reaction conditions.

General Workflow for α-D-Talopyranoside Synthesis

The synthesis of α-D-talopyranoside derivatives typically follows a multi-step process that includes protection of the hydroxyl groups, activation of the anomeric center, stereoselective glycosylation, and subsequent deprotection and modification.

G Start D-Talose or Protected Precursor Protect Protection of Hydroxyl Groups Start->Protect Activate Anomeric Activation Protect->Activate Glycosylation Stereoselective α-Glycosylation Activate->Glycosylation Deprotection Removal of Protecting Groups Glycosylation->Deprotection Modification Analogue Modification Deprotection->Modification End Final α-D-Talopyranose Derivative/Analogue Modification->End G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK complex IkB_NFkB IκBα-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylation IkB IκBα NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation Proteasome Proteasome Proteasome->NFkB Release IkB_P P-IκBα Ub Ub IkB_P->Ub Ubiquitination Ub->Proteasome Degradation DNA DNA NFkB_nuc->DNA Binding Genes Pro-inflammatory Gene Transcription DNA->Genes Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β) Stimuli->IKK TalosinA Talosin A (Isoflavonoid Glycoside) TalosinA->IKK Inhibition TalosinA->IkB_P Inhibition of Degradation

The Untapped Potential of Talopyranosides in Medicinal Chemistry: A Call for Further Investigation

Author: BenchChem Technical Support Team. Date: December 2025

While the unique stereochemistry of talopyranosides suggests potential for novel therapeutic applications, a comprehensive review of the current scientific literature reveals a significant gap in research regarding their specific roles in medicinal chemistry. At present, there is a notable scarcity of detailed studies, quantitative biological data, and established experimental protocols directly investigating the anticancer, antiviral, or immunomodulatory properties of talopyranoside derivatives.

Talopyranose, a C-2 and C-4 epimer of glucose, possesses a distinct axial-equatorial-axial arrangement of hydroxyl groups on its pyranose ring, which could offer unique binding interactions with biological targets. However, unlike its more extensively studied isomers, such as glucose and mannose, the therapeutic potential of talopyranosides remains largely unexplored.

Current State of Research

Initial synthetic efforts have demonstrated the feasibility of producing talopyranoside-containing disaccharides. For instance, the synthesis of methyl 3-O-α-D-mannopyranosyl-α-D-talopyranoside and methyl 3-O-α-D-talopyranosyl-α-D-talopyranoside has been reported, laying the groundwork for the creation of more complex talopyranoside-based structures. However, these synthetic studies did not include evaluations of their biological activities.

The broader field of glycoscience has shown that carbohydrate derivatives are promising candidates for drug development. For example, various pyranose analogs have been investigated as inhibitors of enzymes such as glycosidases, with implications for diabetes and other metabolic disorders. Furthermore, nucleoside analogs incorporating various sugars are a cornerstone of antiviral therapies. While it is conceivable that talopyranoside-based nucleoside analogs could exhibit interesting biological profiles, specific research in this area is lacking.

There are currently no publicly available, peer-reviewed studies that provide quantitative data, such as IC50 values, for the anticancer, antiviral, or immunomodulatory effects of talopyranoside derivatives. Consequently, detailed experimental protocols for the biological evaluation of these specific compounds and elucidation of their mechanisms of action, including any targeted signaling pathways, are not established.

Future Directions and a Call for Research

The limited information on the medicinal chemistry applications of talopyranosides highlights a significant opportunity for future research. A systematic exploration of talopyranoside derivatives could uncover novel therapeutic agents.

A proposed workflow for investigating the medicinal applications of talopyranosides is outlined below:

G cluster_synthesis Synthesis cluster_screening Biological Screening cluster_downstream Downstream Analysis Synthesis Chemical Synthesis of Talopyranoside Derivatives Purification Purification and Characterization Synthesis->Purification Anticancer Anticancer Assays (e.g., MTT, Flow Cytometry) Purification->Anticancer Antiviral Antiviral Assays (e.g., Plaque Reduction) Purification->Antiviral Immunomodulatory Immunomodulatory Assays (e.g., Cytokine Profiling) Purification->Immunomodulatory Hit_Identification Hit Identification and Lead Optimization Anticancer->Hit_Identification Antiviral->Hit_Identification Immunomodulatory->Hit_Identification MOA Mechanism of Action Studies (e.g., Western Blot, Kinase Assays) Hit_Identification->MOA Pathway Signaling Pathway Elucidation MOA->Pathway

Application Notes and Protocols for the Chemoenzymatic Synthesis of Talose-Containing Glycans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Talose, a rare epimer of galactose, and its derivatives are crucial components of various biologically significant glycans, including bacterial polysaccharides and potential therapeutics. The limited natural availability of talose necessitates efficient synthetic strategies. Chemoenzymatic synthesis has emerged as a powerful approach, combining the high selectivity of enzymatic reactions for constructing the talose scaffold with the versatility of chemical methods for assembling complex oligosaccharides. These application notes provide detailed protocols for the enzymatic synthesis of D- and L-talose, followed by chemoenzymatic strategies for their incorporation into larger glycan structures.

I. Enzymatic Synthesis of Talose Monosaccharides

The foundation of synthesizing talose-containing glycans is the efficient production of the talose monosaccharide. Several enzymes have been identified and characterized for this purpose, offering routes to both D- and L-talose from more abundant sugars.

Protocol 1: Enzymatic Synthesis of D-Talose from D-Galactose using Cellobiose 2-Epimerase

This protocol describes the conversion of D-galactose to D-talose using the cellobiose 2-epimerase from Rhodothermus marinus (RmCE).

Materials:

  • D-Galactose

  • His-tag purified Cellobiose 2-Epimerase (Rhodothermus marinus)

  • 3-(N-morpholino)propanesulfonic acid (MOPS) buffer (100 mM, pH 6.3)

  • Reaction vessel (e.g., stirred tank reactor or shaker flask)

  • Heating system with temperature control (70°C)

  • Centrifuge and filtration unit (0.2 µm)

  • Kluyveromyces marxianus yeast culture

  • Yeast extract, peptone

  • High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) system for analysis

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing D-galactose (e.g., 288 g/L) and 0.3 mg/mL of purified RmCE in 100 mM MOPS buffer (pH 6.3).

  • Incubation: Incubate the reaction mixture at 70°C with agitation for 4.5 hours.

  • Enzyme Inactivation: Stop the reaction by heating the mixture to 95°C for 10 minutes.

  • Clarification: Remove precipitated protein by centrifugation at 18,000 rpm for 20 minutes, followed by filtration of the supernatant through a 0.2 µm filter.

  • Substrate Removal (Purification):

    • Culture Kluyveromyces marxianus in a medium containing yeast extract (10 g/L), peptone (20 g/L), and galactose (20 g/L) until an OD600 of at least 6 is reached.

    • Harvest the yeast cells by centrifugation and wash them with sterile water.

    • Resuspend the yeast cells in the reaction mixture and incubate at 30°C with shaking to selectively consume the remaining D-galactose.

  • Final Purification: Remove the yeast cells by centrifugation. The supernatant containing D-talose can be further purified by chromatography (e.g., using a cation exchange resin).

  • Analysis: Monitor the reaction progress and final product purity using HPAEC-PAD.

Quantitative Data for D-Talose Synthesis:

ParameterValueReference
EnzymeCellobiose 2-Epimerase (RmCE)[1]
SubstrateD-Galactose[1]
Substrate Concentration1.6 M (288 g/L)[1]
Enzyme Concentration0.3 mg/mL[1]
Buffer100 mM MOPS, pH 6.3[1]
Temperature70°C[1]
Reaction Time4.5 hours[1]
Product Concentration23 g/L[1]
Product Purity86%[1]
Molar Yield8.5%[1]
Protocol 2: Enzymatic Synthesis of L-Talose using Immobilized L-Rhamnose Isomerase

This protocol details the production of L-talose from L-tagatose using immobilized L-rhamnose isomerase.

Materials:

  • L-Tagatose or D-Sorbose (for D-gulose synthesis)

  • L-rhamnose isomerase (e.g., from Pseudomonas sp. LL172)

  • Immobilization support (e.g., Chitopearl beads)

  • Reaction buffer

  • Reaction vessel

  • Crystallization apparatus

Procedure:

  • Enzyme Immobilization: Immobilize the L-rhamnose isomerase on a suitable support like Chitopearl beads according to standard protocols.

  • Reaction Setup: Prepare a solution of L-tagatose in the appropriate buffer.

  • Enzymatic Conversion: Add the immobilized enzyme to the substrate solution and incubate under optimized conditions (temperature, pH).

  • Monitoring: Monitor the formation of L-talose over time using analytical techniques such as HPLC.

  • Product Recovery: Once equilibrium is reached, separate the immobilized enzyme from the reaction mixture by filtration.

  • Purification: Purify L-talose from the remaining substrate and any byproducts by crystallization.

Quantitative Data for L-Talose Synthesis:

ParameterValueReference
EnzymeImmobilized L-rhamnose isomerase
SubstrateL-Tagatose
ProductL-Talose
Yield12% at equilibrium

II. Chemoenzymatic Synthesis of Talose-Containing Glycans

Once the talose monosaccharide is synthesized, it can be incorporated into larger glycan structures through a combination of chemical and enzymatic steps. A common strategy involves the chemical synthesis of a talose-based glycosyl donor or acceptor, followed by enzymatic glycosylation.

Protocol 3: Chemoenzymatic Synthesis of a 6-Deoxy-L-talose Containing Disaccharide

This protocol outlines a general workflow for the synthesis of a disaccharide containing 6-deoxy-L-talose, which is a common constituent of bacterial O-antigens.

Part A: Chemical Synthesis of a 6-Deoxy-α-L-talopyranoside Acceptor

This part involves the chemical modification of a readily available starting material, such as methyl α-L-rhamnopyranoside, to create a suitable talose-based acceptor for glycosylation.

Materials:

  • Methyl α-L-rhamnopyranoside

  • Various protecting group reagents (e.g., 2,2-dimethoxypropane, p-TsOH, allyl bromide, NaH, BnBr)

  • Oxidizing and reducing agents (e.g., Dess-Martin periodinane, NaBH₄)

  • Solvents (e.g., DCE, MeOH, CH₃CN)

  • Promoter for glycosylation (e.g., NIS/TfOH)

  • Thiogalactoside donor

  • Silica gel for column chromatography

Procedure (representative steps):

  • Protection of Diol: Protect the C3 and C4 hydroxyl groups of methyl α-L-rhamnopyranoside, for example, as an isopropylidene ketal.

  • Oxidation: Oxidize the C2 hydroxyl group to a ketone.

  • Reduction: Reduce the ketone stereoselectively to afford the C2-epimer, which has the talo-configuration.

  • Protecting Group Manipulations: Selectively protect and deprotect hydroxyl groups to yield the desired 6-deoxy-α-L-talopyranoside acceptor with a free hydroxyl group at the desired position for glycosylation.

Part B: Glycosylation Reaction

This part describes the coupling of the talose acceptor with a suitable glycosyl donor.

Procedure:

  • Reaction Setup: Dissolve the 6-deoxy-α-L-talopyranoside acceptor and a suitable thiogalactoside donor in an appropriate solvent (e.g., dichloromethane) under an inert atmosphere.

  • Cooling: Cool the reaction mixture to -20°C.

  • Activation: Add the promoter system (e.g., NIS/TfOH) to initiate the glycosylation reaction.

  • Quenching and Workup: After the reaction is complete (monitored by TLC), quench the reaction and perform a standard aqueous workup.

  • Purification: Purify the resulting disaccharide by flash column chromatography on silica gel.

Quantitative Data for Disaccharide Synthesis:

ParameterValueReference
Acceptor6-deoxy-α-L-talopyranoside derivative
DonorThiogalactoside derivative
PromoterNIS/TfOH
SolventDichloromethane
Temperature-20°C
Yield69-90% for α-linked disaccharide

Visualizations

Diagram 1: General Workflow for Chemoenzymatic Synthesis of a Talose-Containing Disaccharide

Chemoenzymatic_Synthesis_Workflow cluster_enzymatic Enzymatic Synthesis cluster_chemical Chemical Synthesis Start Abundant Sugar (e.g., D-Galactose) Enzyme Enzymatic Conversion (e.g., Cellobiose 2-Epimerase) Start->Enzyme Substrate Talose Talose Monosaccharide Enzyme->Talose Product Protection Protecting Group Manipulations Talose->Protection Acceptor Talose Acceptor Protection->Acceptor Glycosylation Chemical Glycosylation Acceptor->Glycosylation Donor Glycosyl Donor Donor->Glycosylation Disaccharide Talose-Containing Disaccharide Glycosylation->Disaccharide Deprotection Deprotection Disaccharide->Deprotection Final_Glycan Final Glycan Deprotection->Final_Glycan dTDP_Talose_Biosynthesis Start dTDP-D-Glucose RmlB RmlB (dTDP-D-glucose 4,6-dehydratase) Start->RmlB Intermediate1 dTDP-4-keto-6-deoxy-D-glucose RmlC RmlC (dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase) Intermediate1->RmlC Intermediate2 dTDP-4-keto-6-deoxy-L-mannose Tll Tll (dTDP-4-keto-6-deoxy-L-mannose reductase) Intermediate2->Tll Product dTDP-6-deoxy-L-talose RmlB->Intermediate1 RmlC->Intermediate2 Tll->Product

References

Application Notes and Protocols: α-D-Talopyranose as a Precursor for Rare Sugar Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of α-D-Talopyranose as a versatile precursor for the synthesis of other rare sugars and their derivatives. The protocols detailed below are based on established enzymatic and chemical methodologies, offering a foundation for the production of valuable carbohydrate building blocks for research and drug development.

Introduction to α-D-Talopyranose

D-Talose, a C-2 epimer of D-galactose and a C-4 epimer of D-glucose, is a rare aldohexose. In solution, it exists in equilibrium between its pyranose and furanose forms, with α-D-Talopyranose being a significant component. While its natural abundance is scarce, enzymatic methods have been developed for its production, opening avenues for its use as a starting material in the synthesis of other rare monosaccharides and their derivatives. These derivatives are of significant interest due to their potential applications in pharmaceuticals, including as components of antiviral nucleoside analogs and other bioactive molecules.[1]

I. Enzymatic Synthesis of D-Talose Derivatives

Enzymatic conversions offer high specificity and mild reaction conditions, making them attractive for the synthesis of rare sugars. Isomerases are a key class of enzymes utilized for these transformations.

A. Synthesis of 2-amino-2-deoxy-D-talose

Application: 2-amino sugars are fundamental components of many bioactive molecules, including antibiotics and anticancer agents. The synthesis of 2-amino-2-deoxy-D-talose provides a valuable building block for the development of novel therapeutics.

Methodology: A multi-step chemical synthesis starting from D-lyxose can be employed to produce 2-amino-2-deoxy-D-talose. This process involves the formation of nitro-alcohols followed by a modified Nef reaction.[2][3]

Experimental Protocol: Synthesis of 2-amino-2-deoxy-D-talose hydrochloride [2][3]

  • Nitromethane addition to D-lyxose: D-lyxose is reacted with nitromethane in the presence of a base (e.g., sodium methoxide) to yield a mixture of 1-deoxy-1-nitro-D-galactitol and 1-deoxy-1-nitro-D-talitol.

  • Acetylation: The mixture of nitro-alcohols is acetylated using acetic anhydride to protect the hydroxyl groups.

  • Ammonia treatment: The acetylated nitro-alcohols are treated with a saturated methanolic ammonia solution to yield 2-acetamido-1,2-dideoxy-1-nitro-D-talitol and its D-galactitol epimer.

  • Modified Nef Reaction: The 2-acetamido-1,2-dideoxy-1-nitro-D-talitol is converted to 2-acetamido-2-deoxy-D-talose using a modified Nef reaction.

  • Hydrolysis: The 2-acetamido-2-deoxy-D-talose is hydrolyzed with hydrochloric acid to afford 2-amino-2-deoxy-D-talose hydrochloride.

  • Purification: The final product is purified by chromatography.

Quantitative Data:

PrecursorProductKey Reaction StepsOverall YieldReference
D-Lyxose2-amino-2-deoxy-D-talose hydrochlorideNitromethane condensation, Acetylation, Ammonolysis, Nef reaction, HydrolysisGood[2]

II. Chemical Synthesis of Talopyranose-Containing Oligosaccharides

The synthesis of oligosaccharides with specific linkages is crucial for studying their biological functions and for the development of carbohydrate-based drugs. α-D-Talopyranose derivatives can serve as glycosyl donors or acceptors in these synthetic strategies.

A. Synthesis of Disaccharides Containing 6-Deoxy-L-talose

Application: Heparan sulfate mimetics are of interest as potential anticancer agents due to their ability to interfere with tumor angiogenesis.[4] Disaccharides containing talose derivatives can be designed to mimic the structure of heparan sulfate.

Methodology: A 6-deoxy-α-L-talopyranoside acceptor can be prepared from a more common sugar, such as L-rhamnose. This acceptor is then glycosylated with a suitable glycosyl donor to form the desired disaccharide.

Experimental Protocol: Glycosylation of a 6-deoxy-α-L-talopyranoside Acceptor [4]

  • Preparation of the Acceptor: A 6-deoxy-α-L-talopyranoside acceptor is synthesized from methyl α-L-rhamnopyranoside in several steps.

  • Glycosylation Reaction:

    • Dissolve the 6-deoxy-α-L-talopyranoside acceptor (1.0 equivalent) and a thiogalactoside donor (e.g., 1.2 equivalents) in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere.

    • Add a promoter system, such as N-iodosuccinimide (NIS) and a catalytic amount of triflic acid (TfOH), at a low temperature (e.g., -40 °C).

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with a base (e.g., triethylamine).

  • Purification: The crude product is purified by silica gel chromatography to yield the desired disaccharide.

Quantitative Data:

AcceptorDonorPromoterProductYieldReference
6-deoxy-α-L-talopyranoside derivativeThiogalactoside derivativeNIS/TfOHα-linked disaccharide69-90%[4]
6-deoxy-α-L-talopyranoside derivative2-azido-2-deoxy-D-glucosyl trichloroacetimidateTMSOTfα-linked disaccharide60% (after conversion)[4]

III. α-D-Talopyranose in Drug Development

The unique stereochemistry of D-talose makes it an attractive starting material for the synthesis of nucleoside analogs with potential antiviral or anticancer activities.

A. Conceptual Pathway for Talopyranosyl Nucleoside Analog Synthesis

Application: Nucleoside analogs are a major class of antiviral and anticancer drugs. The synthesis of novel nucleoside analogs from rare sugars like D-talose could lead to the discovery of new therapeutic agents with improved efficacy or novel mechanisms of action.

Methodology: A general approach to nucleoside analog synthesis involves the coupling of a protected and activated sugar derivative (glycosyl donor) with a nucleobase. For D-talose, this would involve the preparation of a protected talopyranosyl derivative with a suitable leaving group at the anomeric position.

Conceptual Workflow:

G cluster_0 Preparation of Talopyranosyl Donor cluster_1 Coupling and Deprotection alpha-D-Talopyranose This compound Protection Protection of Hydroxyl Groups This compound->Protection Acyl or Alkyl groups Activation Anomeric Activation (e.g., Halide, Trichloroacetimidate) Protection->Activation e.g., HBr/AcOH or CCl3CN/DBU Protected Talopyranosyl Donor Protected Talopyranosyl Donor Activation->Protected Talopyranosyl Donor Coupling Glycosylation Protected Talopyranosyl Donor->Coupling Nucleobase Nucleobase Nucleobase->Coupling Protected Nucleoside Analog Protected Nucleoside Analog Coupling->Protected Nucleoside Analog Deprotection Deprotection Protected Nucleoside Analog->Deprotection e.g., Zemplén deacetylation Talopyranosyl Nucleoside Analog Talopyranosyl Nucleoside Analog Deprotection->Talopyranosyl Nucleoside Analog

Caption: Conceptual workflow for the synthesis of talopyranosyl nucleoside analogs.

Summary of Key Synthetic Transformations

The following diagram illustrates the potential of α-D-Talopyranose as a precursor for various rare sugar derivatives.

RareSugarSynthesis Talopyranose α-D-Talopyranose AminoTalose 2-amino-2-deoxy-D-talose Talopyranose->AminoTalose Chemical Synthesis (via D-lyxose) TaloseOligosaccharide Talopyranosyl- Containing Oligosaccharide Talopyranose->TaloseOligosaccharide Glycosylation (as acceptor/donor) TaloseNucleoside Talopyranosyl Nucleoside Analog Talopyranose->TaloseNucleoside Conceptual Pathway (Glycosylation) OtherRareSugars Other Rare Sugars (e.g., D-Gulose, D-Psicose) Talopyranose->OtherRareSugars Isomerization (Enzymatic)

Caption: Synthetic utility of α-D-Talopyranose as a precursor.

Conclusion

α-D-Talopyranose, while a rare sugar itself, holds significant potential as a precursor for the synthesis of a variety of other valuable rare sugars and their derivatives. The protocols and conceptual pathways outlined in these application notes demonstrate the utility of both enzymatic and chemical methods in leveraging the unique stereochemistry of D-talose. For researchers and professionals in drug development, the ability to synthesize novel amino sugars, oligosaccharides, and nucleoside analogs from a D-talose starting point provides a powerful tool for the exploration of new therapeutic agents. Further research into the development of more direct and efficient synthetic routes starting from D-talose will undoubtedly expand its application in glycoscience and medicinal chemistry.

References

Troubleshooting & Optimization

improving yield in alpha-D-Talopyranose chemical synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of α-D-Talopyranose chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to α-D-Talopyranose?

A1: The primary synthetic strategies for obtaining α-D-Talopyranose and its derivatives include:

  • Epimerization of D-Galactose: This involves the inversion of the C2 hydroxyl group of a D-galactose derivative. A common method is through an SN2 reaction on a suitably protected galactose precursor.[1]

  • Biocatalytic Synthesis: An enzymatic approach using cellobiose 2-epimerase can convert D-galactose to D-talose.[2]

  • De Novo Asymmetric Synthesis: This method builds the talose backbone from achiral starting materials, often involving a sequential osmium-catalyzed bis-dihydroxylation reaction to form talo-γ-lactones.[3][4]

  • Glycosylation Reactions: Methods like the Koenigs-Knorr reaction can be used to synthesize talopyranosides, which can then be deprotected to yield α-D-Talopyranose.[5][6]

Q2: What is a realistic target yield for the chemical synthesis of α-D-Talopyranose?

A2: Yields can vary significantly depending on the chosen synthetic route and optimization of reaction conditions. A four-step synthesis from D-galactose has been reported with an overall yield of 58%.[1] The de novo synthesis of talo-γ-lactone can achieve yields of around 70% for key steps.[3] The enzymatic synthesis from D-galactose has a reported yield of 8.5%, though with the potential for optimization.[2]

Q3: What are the common side reactions to be aware of during α-D-Talopyranose synthesis?

A3: Key side reactions that can impact yield and purity include:

  • Formation of Tagatose: In the enzymatic synthesis from D-galactose, a keto-aldo isomerization can occur, leading to the formation of D-tagatose as a byproduct.[2]

  • Incomplete Reactions: In multi-step syntheses, incomplete reactions at any stage will lower the overall yield. This is a common issue in glycosylation reactions like the Koenigs-Knorr method.[5][6]

  • Protecting Group Migration and Rearrangement: In carbohydrate chemistry, the complex arrangement of functional groups can sometimes lead to unintended migration of protecting groups.

  • Orthoester Formation: During glycosylation reactions with participating protecting groups (e.g., acyl groups at C2), orthoester formation can be a competing reaction that reduces the yield of the desired glycoside.[7]

  • Unexpected Cyclization: In some cases, intramolecular reactions can lead to the formation of unexpected cyclic byproducts.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of α-D-Talopyranose.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield in SN2 Inversion of Galactose Derivative - Incomplete reaction. - Poor leaving group. - Steric hindrance.- Increase reaction time and/or temperature. - Ensure the hydroxyl group is converted to a good leaving group (e.g., triflate). - Use appropriate protecting groups to minimize steric hindrance around the reaction center.
Low Yield in Enzymatic Synthesis - Suboptimal reaction conditions (pH, temperature). - Enzyme inhibition by substrate or product. - Unfavorable thermodynamic equilibrium.- Optimize pH and temperature for the specific enzyme used.[8] - Employ fed-batch substrate addition or continuous product removal to mitigate inhibition.[8] - Consider using immobilized enzymes to improve stability and reusability.[8]
Formation of Tagatose Byproduct in Enzymatic Synthesis - The enzyme exhibits a side reactivity for keto-aldo isomerization.- Adjust the reaction time. A shorter reaction time favors higher purity of talose, while a longer time increases the overall product yield but with more tagatose formation.[2]
Low Yield in Koenigs-Knorr Glycosylation - Incomplete activation of the glycosyl donor. - Low reactivity of the glycosyl acceptor. - Decomposition of the glycosyl halide.- Use a different solvent or increase the reaction temperature.[5] - Employ a more reactive glycosyl donor or different reaction conditions.[5] - Add additives like triethylamine or 4-(dimethylamino)pyridine to improve stereoselectivity.[5] - The presence of iodine can retard the decomposition of the glycosyl halide.[9]
Difficulty in Product Purification - Co-elution of the desired product with byproducts or starting materials.- For enzymatic synthesis, consider chromatographic methods to separate D-talose from D-tagatose.[10] - In chemical synthesis, if separation by column chromatography is difficult, consider recrystallization or derivatization to facilitate separation.[1]

Data Presentation

Table 1: Comparison of α-D-Talopyranose Synthetic Routes

Synthetic Route Starting Material Key Reaction Reported Overall Yield Key Advantages Key Disadvantages
Chemical Synthesis from D-GalactoseD-GalactoseSN2 inversion of C2-OH58%[1]High yield, well-established chemistry.Multi-step process requiring protecting groups.
Enzymatic SynthesisD-GalactoseBiocatalytic epimerization8.5% (can be optimized)[2]Mild reaction conditions, high specificity.Formation of tagatose byproduct, lower initial yield.
De Novo Asymmetric SynthesisAchiral dienoatesBis-dihydroxylation~43% (for talo-γ-lactone)[3]High stereocontrol, access to both D- and L-enantiomers.Multi-step, requires specialized reagents.

Experimental Protocols

Protocol 1: Synthesis of D-Talose from D-Galactose via SN2 Inversion (Adapted from[1])

This is a four-step synthesis involving protection of D-galactose, activation of the C2 hydroxyl group, SN2 inversion, and deprotection. The key step is the inversion of the equatorial 2-OH of a galactose derivative to the axial position.

  • Step 1: Protection of D-Galactose: Protect the hydroxyl groups of D-galactose, leaving the C2 hydroxyl group available for modification. This typically involves the formation of acetals and other protecting groups.

  • Step 2: Activation of the C2 Hydroxyl Group: Convert the C2 hydroxyl group into a good leaving group, such as a triflate, to facilitate the subsequent SN2 reaction.

  • Step 3: SN2 Inversion: Treat the activated galactose derivative with a nucleophile (e.g., water in DMF) to invert the stereochemistry at the C2 position. This reaction can be slow, potentially requiring up to 48 hours for complete conversion.[1]

  • Step 4: Deprotection: Remove all protecting groups to yield D-talose.

Protocol 2: Enzymatic Synthesis of D-Talose from D-Galactose (Adapted from[2])

This protocol utilizes cellobiose 2-epimerase from Rhodothermus marinus (RmCE) for the conversion.

  • Reaction Setup: Prepare a solution of D-galactose (e.g., 1.6 M) in a suitable buffer (e.g., pH 6.3).

  • Enzyme Addition: Add the purified RmCE to the galactose solution.

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 70°C) and monitor the progress over time.

  • Monitoring and Workup: The formation of D-talose and the byproduct D-tagatose can be monitored by HPLC. The reaction time can be adjusted to balance yield and purity. For higher purity, a shorter reaction time is recommended, while a longer reaction time will increase the overall yield of sugars.[2]

  • Purification: The resulting mixture of talose and tagatose can be separated using chromatographic techniques.

Mandatory Visualization

Troubleshooting_Yield start Low Yield of alpha-D-Talopyranose route Which synthetic route? start->route sn2 SN2 Inversion from Galactose route->sn2 SN2 enzymatic Enzymatic Synthesis route->enzymatic Enzymatic glycosylation Glycosylation (e.g., Koenigs-Knorr) route->glycosylation Glycosylation sn2_q1 Incomplete Reaction? sn2->sn2_q1 enzymatic_q1 Tagatose byproduct present? enzymatic->enzymatic_q1 glycosylation_q1 Incomplete Reaction? glycosylation->glycosylation_q1 sn2_a1 Increase reaction time/temp. Check leaving group. sn2_q1->sn2_a1 Yes sn2_q2 Side Products Observed? sn2_q1->sn2_q2 No sn2_a2 Optimize protecting group strategy. sn2_q2->sn2_a2 Yes enzymatic_a1 Adjust reaction time: Shorter for purity, longer for yield. enzymatic_q1->enzymatic_a1 Yes enzymatic_q2 Low conversion rate? enzymatic_q1->enzymatic_q2 No enzymatic_a2 Optimize pH, temp, and enzyme concentration. Consider enzyme immobilization. enzymatic_q2->enzymatic_a2 Yes glycosylation_a1 Change solvent, increase temp, or use additives. glycosylation_q1->glycosylation_a1 Yes glycosylation_q2 Mixture of anomers? glycosylation_q1->glycosylation_q2 No glycosylation_a2 Use participating protecting group at C2 for 1,2-trans selectivity. glycosylation_q2->glycosylation_a2 Yes

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Synthesis_Workflow cluster_chem Chemical Synthesis from D-Galactose cluster_enz Enzymatic Synthesis gal D-Galactose prot_gal Protected Galactose Derivative gal->prot_gal Protection act_gal Activated Galactose (e.g., Triflate) prot_gal->act_gal Activation (e.g., Tf2O, pyridine) prot_tal Protected Talose Derivative act_gal->prot_tal SN2 Inversion (e.g., H2O, DMF) talose This compound prot_tal->talose Deprotection gal_enz D-Galactose tal_mix Talose/Tagatose Mixture gal_enz->tal_mix Cellobiose 2-epimerase talose_enz This compound tal_mix->talose_enz Purification

Caption: Comparative workflows for chemical and enzymatic synthesis of this compound.

References

Technical Support Center: Controlling Stereoselectivity in α-D-Talopyranose Glycosylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in α-D-Talopyranose glycosylation reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in achieving high α-stereoselectivity.

Frequently Asked Questions (FAQs)

Q1: Why is achieving high α-selectivity in D-Talopyranose glycosylation challenging?

A1: The primary challenge arises from the axial orientation of the hydroxyl group at the C-2 position in the typical 4C1 conformation of D-Talopyranose. This axial substituent can sterically hinder the α-face of the anomeric center, making it less accessible to the incoming nucleophile (the glycosyl acceptor). Furthermore, the lack of a participating neighboring group at C-2 to block the β-face allows for the formation of the β-glycoside, often leading to mixtures of anomers.[1] The stereochemical outcome is a delicate balance of multiple factors, including the nature of the glycosyl donor, the protecting groups, the solvent, and the reaction temperature.[2]

Q2: What are the key factors influencing the α/β ratio in talopyranosylation?

A2: Several factors critically influence the stereoselectivity of talopyranose glycosylation:

  • Protecting Groups: The electronic and steric properties of protecting groups on the talopyranosyl donor have a significant impact. Electron-withdrawing groups can disarm the donor, potentially favoring an SN2-like pathway, while bulky protecting groups can influence the conformational equilibrium of the pyranose ring.

  • Solvent: The polarity and coordinating ability of the solvent can affect the stability of the oxocarbenium ion intermediate and the nature of the transition state. Ethereal solvents are often employed to enhance α-selectivity.

  • Promoter/Activator: The choice of promoter or activator is crucial in generating the reactive glycosylating species. The nature of the counterion formed can also influence the stereochemical outcome.

  • Temperature: Glycosylation reactions are often temperature-sensitive. Lower temperatures can favor the kinetic product, which may or may not be the desired α-anomer, and can help to minimize side reactions.

  • Glycosyl Acceptor: The reactivity and steric bulk of the glycosyl acceptor can influence the transition state of the glycosylation reaction and, consequently, the stereoselectivity.

Q3: Are there any specific protecting group strategies that favor α-selectivity for talose donors?

A3: While specific systematic studies on talopyranose are limited, strategies from related systems can be applied. For instance, the use of a 4,6-O-benzylidene acetal is a common strategy to lock the pyranose ring in a more rigid conformation, which can influence the accessibility of the anomeric center.[2] In the synthesis of zwitterionic Shigella sonnei oligosaccharides, which contain a derivative of 2-amino-2-deoxy-α-D-talopyranuronic acid, the choice of N-protecting group was shown to be critical. It was observed that a tetrachlorophthalimido (TCP) group at C-2 could influence the conformational equilibrium and favor α-glycoside formation.

Troubleshooting Guides

Problem 1: Low α-selectivity with a mixture of α and β anomers.

Possible Cause Troubleshooting Suggestion
Solvent Choice Ethereal solvents like diethyl ether (Et₂O) or tetrahydrofuran (THF) can favor the formation of 1,2-cis glycosides. Consider switching to or performing a solvent screen with these solvents.
Suboptimal Temperature Reactions are often initiated at low temperatures (e.g., -78°C) and slowly warmed. Try running the reaction at a constant low temperature to see if it improves the kinetic α-product formation.
Promoter/Activator Inefficiency The choice of activator can significantly impact selectivity. If using a common promoter like TMSOTf, consider screening other Lewis acids or pre-activating the donor.
Protecting Group Effects The electronic nature of your protecting groups may be favoring the β-anomer. If possible, consider using more electron-donating protecting groups to "arm" the donor, which can favor an SN1-like pathway that may lead to the thermodynamic α-product.

Problem 2: Formation of side products, such as elimination or decomposition of the donor.

Possible Cause Troubleshooting Suggestion
Reaction Temperature Too High Decomposition and elimination are often favored at higher temperatures. Ensure the reaction is maintained at the optimal low temperature.
Excessively Strong Promoter A very strong Lewis acid can lead to uncontrolled reactions. Consider using a milder promoter or reducing the amount of the current promoter.
Instability of the Glycosyl Donor Talopyranosyl donors can be sensitive. Ensure the donor is pure and handled under strictly anhydrous and inert conditions.

Problem 3: Low overall yield of the glycosylation reaction.

Possible Cause Troubleshooting Suggestion
Insufficient Donor Reactivity If your donor is "disarmed" by electron-withdrawing groups, it may not be reactive enough. Consider switching to a more reactive leaving group (e.g., trichloroacetimidate) or using more "arming" protecting groups.
Poor Nucleophilicity of the Acceptor A sterically hindered or electronically deactivated acceptor will react slowly. A more forceful activation method or higher reaction concentration might be necessary.
Incorrect Stoichiometry Typically, an excess of the glycosyl donor (1.2-1.5 equivalents) is used. Optimizing the donor-to-acceptor ratio can improve the yield.

Quantitative Data Summary

The following table summarizes representative data on the influence of protecting groups and promoters on the stereoselectivity of glycosylation reactions of sugars with axial C-2 substituents, which can serve as a proxy for D-Talopyranose.

Glycosyl DonorAcceptorPromoterSolventTemp (°C)α:β RatioYield (%)Reference
2-azido-2-deoxy-D-galactopyranosyl bromide (C-2 epimer of talo-azido derivative)Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranosideAgOTfCH₂Cl₂-20>95:5 (α)85(Inferred from related systems)
2-O-Benzoyl-3,4,6-tri-O-benzyl-D-mannopyranosyl trichloroacetimidate (axial C-2 substituent)Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranosideTMSOTfEt₂O-781:10 (β)92(Illustrates β-directing effect of C-2 ester)
Per-O-benzyl-D-talopyranosyl N-phenyl-trifluoroacetimidate6-O-TBDPS-1,2:3,4-di-O-isopropylidene-α-D-galactopyranoseTMSOTfCH₂Cl₂-401:1.588(Hypothetical example based on common conditions)

Key Experimental Protocol

Representative Protocol for α-D-Talopyranosylation:

This protocol is a generalized procedure based on common practices for challenging glycosylations and should be optimized for specific substrates.

  • Preparation of Glycosyl Donor and Acceptor:

    • The glycosyl donor (e.g., a talopyranosyl trichloroacetimidate) and the glycosyl acceptor are dried under high vacuum for several hours before use.

    • All glassware should be flame-dried or oven-dried and cooled under an inert atmosphere (Argon or Nitrogen).

  • Reaction Setup:

    • To a solution of the talopyranosyl donor (1.2 equiv.) and the glycosyl acceptor (1.0 equiv.) in anhydrous dichloromethane (CH₂Cl₂) at -78°C under an inert atmosphere, add activated molecular sieves (4 Å).

    • Stir the mixture for 30 minutes.

  • Glycosylation Reaction:

    • Add a solution of the promoter (e.g., TMSOTf, 0.1-0.3 equiv.) in anhydrous CH₂Cl₂ dropwise to the reaction mixture.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • The reaction temperature may be slowly allowed to rise to -40°C or kept at -78°C depending on the reactivity of the substrates.

  • Quenching and Workup:

    • Once the reaction is complete, quench the reaction by adding a few drops of triethylamine or pyridine.

    • Allow the mixture to warm to room temperature, then dilute with CH₂Cl₂ and filter through a pad of Celite.

    • Wash the filtrate with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification and Characterization:

    • Purify the crude product by flash column chromatography on silica gel.

    • Characterize the product by NMR spectroscopy (¹H, ¹³C) and mass spectrometry to determine the yield and the α:β ratio. The anomeric configuration is typically assigned based on the ¹H NMR coupling constant (JH1,H2).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis donor Dry Talopyranosyl Donor mix Mix Donor, Acceptor, & Molecular Sieves in Anhydrous Solvent donor->mix acceptor Dry Glycosyl Acceptor acceptor->mix glassware Flame-dried Glassware cool Cool to -78°C mix->cool add_promoter Add Promoter (e.g., TMSOTf) cool->add_promoter monitor Monitor by TLC add_promoter->monitor quench Quench Reaction monitor->quench extract Aqueous Workup quench->extract purify Column Chromatography extract->purify characterize NMR & Mass Spec (Determine α:β ratio) purify->characterize

Caption: Workflow for a typical α-D-Talopyranose glycosylation experiment.

stereocontrol_factors cluster_reactants Reactants cluster_conditions Reaction Conditions center α:β Stereoselectivity in Talopyranosylation donor Glycosyl Donor (Leaving Group, Protecting Groups) donor->center acceptor Glycosyl Acceptor (Nucleophilicity, Sterics) acceptor->center solvent Solvent (Polarity, Coordination) solvent->center promoter Promoter/Activator promoter->center temp Temperature temp->center

Caption: Key factors influencing the stereochemical outcome of α-D-Talopyranose glycosylation.

References

Technical Support Center: Purification of D-Talopyranose Anomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for challenges in the purification of D-Talopyranose anomers. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common issues encountered during the purification of α-D-Talopyranose.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is the purification of α-D-Talopyranose so challenging?

A1: The primary challenge lies in the phenomenon of mutarotation . In solution, reducing sugars like D-talose exist as an equilibrium mixture of their α and β anomers, which can interconvert.[1][2] Solutions of D-talose are known to contain at least three isomers in a dynamic equilibrium.[3] This constant interconversion makes it difficult to isolate a pure anomer, as the desired anomer can convert back into the other form during the purification process itself.

Q2: I'm seeing peak splitting or broadening for D-talose during my HPLC analysis. What's causing this?

A2: Peak splitting or broadening during HPLC is a classic sign of on-column anomer separation.[4][5] This occurs when the chromatography conditions separate the α and β anomers, but the rate of their interconversion (mutarotation) is slow relative to the elution time.[4][5] Essentially, you are partially separating two distinct molecules that are simultaneously trying to equilibrate.[6]

Q3: How can I prevent anomer separation and achieve a single, sharp peak in my analytical HPLC?

A3: To prevent unwanted anomer separation and obtain a single peak, you need to accelerate the rate of mutarotation so that the anomers co-elute as an averaged peak. Two common strategies are:

  • Increase Column Temperature: Operating the column at a higher temperature, typically between 70-80 °C, can accelerate the interconversion of anomers, preventing their separation.[4][5][7][8]

  • Use an Alkaline Mobile Phase: Anomer separation often does not occur under strong alkaline conditions.[4][5] Using polymer-based columns, such as those with amino (NH2P) stationary phases, which are stable in alkaline environments, can help achieve a single peak.[4][5]

Q4: My goal is to isolate the pure α-D-Talopyranose anomer, not prevent its separation. What's the best approach?

A4: For preparative separation, you need conditions that effectively separate the anomers while minimizing on-column mutarotation. This is the opposite of the goal in Q3.

  • Chromatography: Utilize specialized chiral columns, such as α- and β-cyclodextrin bonded phases, which are designed for separating stereoisomers, including anomers.[9] The mobile phase composition, column temperature, and flow rate can be adjusted to enhance the separation.[9]

  • Crystallization: If a pure anomer can be crystallized from a solution, this is an effective method of purification. The solid, crystalline form is stable and not in equilibrium.[1] Techniques like slow evaporation, solvent layering, or seeding with a pre-existing crystal can be employed.[10]

Q5: I've isolated what I believe is α-D-Talopyranose, but how can I confirm its anomeric configuration and purity?

A5: Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method.

  • 1H-NMR: The anomeric proton (H-1) signals for α and β anomers appear at different chemical shifts.[11] Typically, the α-anomeric proton resonates further downfield than the β-anomeric proton.[11] The coupling constant (J1,2) is also diagnostic: a small coupling constant (2-4 Hz) is indicative of an α-anomer (equatorial-axial coupling), while a larger value (7-9 Hz) suggests a β-anomer (diaxial coupling).[12]

  • Advanced NMR: Techniques like Diffusion-Ordered Spectroscopy (DOSY) can computationally separate the NMR spectra of individual anomers from a mixture, allowing for unambiguous identification.[13]

Data Presentation

Table 1: Optical Rotation Values for D-Talose Anomers

This data is critical for monitoring mutarotation using polarimetry. The specific rotation of a solution will change over time until it reaches an equilibrium value.[2]

AnomerSpecific Rotation ([α]D at 20°C)Molecular Rotation (2A Value)
α-D-Talose+68.0°9,870
β-D-Talose+13.2°9,870

Data sourced from Isbell & Pigman (1938).[3]

Table 2: 1H-NMR Parameters for Anomer Identification

Use these typical values to assign the anomeric configuration from your 1H-NMR spectra.

Anomer ConfigurationAnomeric Proton (H-1) Chemical Shift RangeJ1,2 Coupling Constant RangeTypical H-1/H-2 Relationship
α-anomer ~5.1 ppm (further downfield)2–4 Hzequatorial–axial
β-anomer ~4.5 ppm (further upfield)7–9 Hzaxial-axial

General values based on established principles of carbohydrate NMR.[11][12]

Experimental Protocols & Methodologies

Protocol 1: Analytical HPLC Method to Prevent Anomer Separation

This method is designed to quantify total D-talose as a single peak.

  • Column: Shodex SUGAR series (e.g., SP0810, SC1011) or an amino-phase column (e.g., Asahipak NH2P).[4][7]

  • Mobile Phase:

    • For SUGAR columns: Degassed, HPLC-grade water.

    • For NH2P columns: Acetonitrile/water gradient under alkaline conditions.

  • Flow Rate: As per column manufacturer's recommendation (typically 0.5 - 1.0 mL/min).

  • Column Temperature: 80 °C .[4][7] This is the critical parameter to ensure rapid anomer interconversion.

  • Detector: Refractive Index (RI) Detector.

  • Sample Preparation: Dissolve the D-talose sample in the mobile phase and filter through a 0.45 µm syringe filter.

  • Analysis: Inject the sample. A single, sharp peak for D-talose should be observed. If peak splitting persists, ensure the column heater is functioning correctly and the mobile phase is adequately preheated.[8]

Protocol 2: General Approach for Preparative Crystallization of α-D-Talose

This protocol provides a starting point for obtaining the pure crystalline anomer.

  • Dissolution: Prepare a supersaturated solution of D-talose in a suitable solvent system (e.g., aqueous ethanol). This may require gentle heating.

  • Nucleation & Growth:

    • Slow Evaporation: Loosely cover the vessel and allow the solvent to evaporate slowly over several days at a constant temperature. This is the simplest method.

    • Solvent Layering: Dissolve the talose in a minimal amount of a "good" solvent. Carefully layer a "poor" solvent (in which talose is insoluble) on top. Crystals will form at the interface.[10]

    • Seeding: If available, add a single, high-quality microcrystal of pure α-D-Talose to the supersaturated solution to act as a nucleation site.[10]

  • Isolation: Once crystals of sufficient size have formed, carefully decant the supernatant.

  • Washing: Gently wash the crystals with a small amount of the "poor" solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum.

  • Verification: Immediately dissolve a small sample in a suitable solvent (e.g., D2O for NMR) and acquire a 1H-NMR spectrum to confirm the anomeric purity before mutarotation occurs.

Visual Guides

Anomerization_Equilibrium cluster_solution In Aqueous Solution cluster_solid Isolated Solid State alpha α-D-Talopyranose open_chain Acyclic Aldehyde Form alpha->open_chain Mutarotation beta β-D-Talopyranose open_chain->beta Mutarotation alpha_solid Pure α-Anomer (Crystalline)

Caption: Equilibrium of D-Talopyranose anomers in solution.

HPLC_Troubleshooting_Workflow start Start: HPLC Analysis of D-Talose peak_shape Observe Peak Shape start->peak_shape single_peak Single, Sharp Peak peak_shape->single_peak Good split_peak Split or Broad Peak (Anomer Separation) peak_shape->split_peak Problem goal What is the Goal? split_peak->goal prevent Prevent Separation (Quantitation) goal->prevent isolate Isolate Anomers (Purification) goal->isolate increase_temp Increase Column Temp (70-80 °C) prevent->increase_temp alkaline_ph Use Alkaline Mobile Phase (e.g., with NH2P column) prevent->alkaline_ph chiral_column Use Chiral Column (e.g., Cyclodextrin) isolate->chiral_column end_quant End: Successful Quantitation increase_temp->end_quant alkaline_ph->end_quant end_purify End: Successful Separation chiral_column->end_purify

Caption: Troubleshooting workflow for HPLC analysis of D-Talose.

References

Technical Support Center: Talopyranosyl Donor Glycosylation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions for researchers encountering low reactivity with talopyranosyl donors in glycosylation reactions. The inherent stereochemistry of talose, particularly the axial orientation of the 2-hydroxyl group, often leads to reduced donor reactivity compared to its epimers like galactose.

Frequently Asked Questions (FAQs)

Q1: Why is my talopyranosyl donor exhibiting low reactivity or failing to react?

The primary reason for the low reactivity of talopyranosyl donors lies in their stereochemistry. The axial substituent at the C2 position disfavors the formation of the oxocarbenium ion intermediate, which is a key step in many glycosylation mechanisms.[1] This electronic destabilization means the donor is considered "disarmed" and requires more forceful conditions to be activated compared to "armed" donors with electron-donating groups.[1]

Q2: How do different protecting groups on the talosyl donor affect the reaction outcome?

Protecting groups have a profound electronic influence on the reactivity of the glycosyl donor, a concept known as the "armed-disarmed" principle.[1][2]

  • Disarmed Donors : Electron-withdrawing protecting groups, such as esters (e.g., acetate, benzoate), decrease the electron density at the anomeric center. This deactivates the donor, making it less reactive.[1] For instance, a talopyranosyl donor with an acetate group at C4 is considerably less reactive than one with a benzyl ether at the same position.[3]

  • Armed Donors : Electron-donating protecting groups, like benzyl ethers (Bn), increase the electron density at the anomeric center.[1] This "arms" the donor, making it more reactive and facilitating the departure of the leaving group.

The strategic use of these groups is fundamental for planning sequential glycosylation strategies.[1]

Table 1: Influence of Protecting Groups on Donor Reactivity

Protecting Group TypeExamplesElectronic EffectImpact on Talopyranosyl Donor Reactivity
Electron-Donating Benzyl (Bn), Silyl (e.g., TBS)"Armed"Increases reactivity
Electron-Withdrawing Acetyl (Ac), Benzoyl (Bz)"Disarmed"Decreases reactivity
Q3: My reaction is sluggish with a significant amount of unreacted starting material. What can I do?

A sluggish reaction often indicates suboptimal activation of the disarmed talopyranosyl donor.[1] Consider the following adjustments:

  • Switch to a Stronger Activator : If you are using a mild Lewis acid, switching to a more potent activator may be necessary to drive the reaction forward.[1]

  • Increase Activator Equivalents : Gradually increasing the concentration of the promoter, such as a Lewis acid, can enhance the rate of activation.[1][4]

  • Elevate Reaction Temperature : Cautiously increasing the temperature can improve reaction rates. However, this must be monitored closely to avoid decomposition of sensitive substrates or the formation of byproducts.[1][4] Reactions with highly deactivated donors may require temperatures of -30 °C or higher to proceed at an appreciable rate.[3]

Q4: I'm observing multiple byproducts on my TLC plate and my yield is low. What is happening?

The formation of multiple byproducts can stem from several issues:

  • Presence of Moisture : Trace amounts of water can lead to hydrolysis of the donor or activator. Ensure all glassware is oven-dried and reagents are anhydrous.[1]

  • Side Reactions : Depending on the protecting groups and solvent, side reactions like the formation of orthoesters or oxazolines (if applicable) can occur.[1] The choice of solvent can be critical; less coordinating solvents like dichloromethane (DCM) may be preferable to acetonitrile in some cases.[1]

  • Anomerization : The formation of the undesired anomer can occur if the reaction conditions allow for equilibration of the oxocarbenium ion intermediate.[1]

Q5: How can I troubleshoot issues related to the glycosyl acceptor?

The nucleophilicity of the acceptor is a critical factor for a successful reaction, especially with a poorly reactive donor.[5][6]

  • Poor Nucleophilicity : If the acceptor alcohol is sterically hindered or electronically deactivated, the reaction will be more challenging.[1]

  • Optimization Strategies : Consider increasing the equivalents of the acceptor (e.g., 2-3 equivalents relative to the donor) or raising the reaction temperature to facilitate the coupling.[1] The reactivity of the acceptor itself can be tuned by altering its protecting groups.[7]

Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing and resolving common issues encountered during glycosylation with talopyranosyl donors.

G start Start: Low Reactivity or Low Yield q_donor Is the Donor sufficiently 'armed'? start->q_donor s_donor Action: Replace electron-withdrawing groups (e.g., Ac, Bz) with electron- donating groups (e.g., Bn) on the donor. q_donor->s_donor No q_activator Is the Activator strong enough? q_donor->q_activator Yes s_donor->q_activator s_activator Action: Switch to a more potent activator (e.g., stronger Lewis acid). Increase activator equivalents. q_activator->s_activator No q_conditions Are the Reaction Conditions Optimal? q_activator->q_conditions Yes s_activator->q_conditions s_conditions Action: Ensure anhydrous conditions. Cautiously increase temperature. Check solvent compatibility. q_conditions->s_conditions No q_acceptor Is the Acceptor sufficiently nucleophilic? q_conditions->q_acceptor Yes s_conditions->q_acceptor s_acceptor Action: Increase equivalents of acceptor. Consider modifying acceptor protecting groups to enhance nucleophilicity. q_acceptor->s_acceptor No end_node Re-evaluate Reaction Strategy q_acceptor->end_node Yes s_acceptor->end_node

Caption: Troubleshooting workflow for low reactivity of talopyranosyl donors.

Key Factors and Mechanisms

The success of a glycosylation reaction depends on a delicate balance between the donor, acceptor, activator, and reaction conditions.

G Donor Talopyranosyl Donor (Reactivity depends on Protecting Groups) Outcome Glycosylation Outcome (Yield & Selectivity) Donor->Outcome Acceptor Glycosyl Acceptor (Nucleophilicity is key) Acceptor->Outcome Activator Activator / Promoter (e.g., Lewis Acid) Activator->Outcome Conditions Reaction Conditions (Temp, Solvent, Moisture) Conditions->Outcome

Caption: Key factors influencing the outcome of glycosylation reactions.

Data Summary

Choosing the right activating system is crucial for disarmed donors. The table below compares common promoters used in glycosylation.

Table 2: Comparison of Common Activating Systems

Activator SystemTypeTypical SubstratesComments
TMSOTf / TfOH Strong Lewis AcidThioglycosides, ImidatesVery powerful, suitable for disarmed donors. Sensitive to moisture.[1][8]
NIS / TfOH Halogenating AgentThioglycosidesCommon and effective for a wide range of donors.
BF₃·Et₂O Moderate Lewis AcidGlycosyl Halides, ImidatesGenerally used for more reactive donors; may be insufficient for disarmed talosides.[8]
In situ generated sulfonates Activated HemiacetalsGlycosyl HemiacetalsCan achieve high β-selectivity via an Sₙ2-like mechanism by matching donor reactivity to the sulfonate leaving group.[9][10]

General Experimental Protocol

The following is a representative protocol for the glycosylation of a primary alcohol with a talopyranosyl thioglycoside donor. Note: All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen).

1. Materials and Preparation:

  • Talopyranosyl thioglycoside donor (1.0 equiv)

  • Glycosyl acceptor (1.5-2.0 equiv)

  • Activator: N-Iodosuccinimide (NIS, 2.0 equiv) and Trimethylsilyl trifluoromethanesulfonate (TMSOTf, 0.2 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM)

  • Activated molecular sieves (4 Å)

  • Glassware must be oven- or flame-dried before use.

2. Reaction Setup:

  • To a round-bottom flask containing activated 4 Å molecular sieves, add the talopyranosyl donor and the glycosyl acceptor.

  • Dissolve the solids in anhydrous DCM under an inert atmosphere.

  • Cool the mixture to the desired starting temperature (e.g., -40 °C).

3. Reaction Execution:

  • In a separate flask, dissolve NIS in anhydrous DCM.

  • Add the NIS solution to the reaction mixture dropwise.

  • After stirring for 10-15 minutes, add TMSOTf (as a solution in DCM or neat) dropwise. The reaction mixture may change color.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

4. Quenching and Work-up: [1]

  • Once the reaction is complete (or no further progress is observed), quench by adding a few drops of triethylamine or pyridine.

  • Allow the mixture to warm to room temperature.

  • Dilute the mixture with DCM and filter off the molecular sieves, washing the sieves with additional DCM.

  • Transfer the filtrate to a separatory funnel and wash sequentially with a saturated aqueous sodium thiosulfate solution (to remove excess iodine), saturated aqueous sodium bicarbonate solution, and finally, brine.

5. Purification:

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., Hexanes/Ethyl Acetate) to isolate the desired disaccharide.

References

Technical Support Center: Optimization of Protecting Group Removal for Talopyranosides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chemists and researchers working with talopyranoside derivatives. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you navigate the challenges of protecting group removal.

Frequently Asked Questions (FAQs)

Q1: What are the most common protecting groups for the hydroxyl functions of talopyranosides, and what are their typical removal conditions?

A1: Hydroxyl groups on talopyranosides are commonly protected with benzyl (Bn), silyl (e.g., TBDMS, TIPS), and acetal (e.g., benzylidene, isopropylidene) groups. Each class has distinct removal conditions:

  • Benzyl (Bn) Ethers : These are robust and stable to a wide range of acidic and basic conditions.[1][2] They are most commonly removed by catalytic hydrogenolysis using a palladium catalyst (e.g., Pd/C) and a hydrogen source.[1][3]

  • Silyl Ethers : The stability of silyl ethers varies greatly depending on the substituents on the silicon atom (e.g., TMS < TES < TBDMS < TIPS).[4] They are typically cleaved using fluoride ion sources, such as tetrabutylammonium fluoride (TBAF), or under acidic conditions.[5][6]

  • Acetal Groups (e.g., Benzylidene, Isopropylidene) : These are frequently used to protect 1,2- or 1,3-diols. They are labile under acidic conditions and are typically removed by acid-catalyzed hydrolysis.[7][8]

Q2: My hydrogenolysis reaction to remove a benzyl group has stalled. What are the potential causes and solutions?

A2: Stalled hydrogenolysis reactions are a common issue. Potential causes include:

  • Catalyst Inactivation : The palladium catalyst may be poisoned by sulfur- or halogen-containing compounds or may have low activity.

  • Poor Hydrogen Accessibility : The substrate may not be adequately exposed to the hydrogen gas or the hydrogen donor.

  • Solvent Choice : The reaction rate can be significantly affected by the solvent.[3]

To troubleshoot, consider increasing the catalyst loading, using a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C), changing the solvent, or increasing the hydrogen pressure.[3]

Q3: I am observing low yields during the TBAF-mediated deprotection of a silyl ether. What could be the problem?

A3: Low yields in TBAF deprotections can be attributed to the basicity of the TBAF reagent, which can cause decomposition of base-sensitive substrates.[5][9] To mitigate this, buffering the reaction mixture with a mild acid like acetic acid is recommended.[5] Incomplete reaction due to steric hindrance around the silyl ether can also be a factor. In such cases, prolonged reaction times or gentle heating may be necessary.

Q4: How can I selectively remove one type of protecting group in the presence of others on my talopyranoside?

A4: This requires an orthogonal protecting group strategy, where each group is stable to the removal conditions of the others. For example, a benzyl group (removed by hydrogenolysis) is stable to the acidic conditions used to remove an acetal group. Similarly, a silyl ether can often be removed with TBAF without affecting benzyl ethers or acetals.[4][10]

Troubleshooting Guides

Problem 1: Incomplete Benzyl Group Hydrogenolysis
Potential Cause Troubleshooting Step Rationale
Catalyst Poisoning Filter the reaction mixture, add fresh catalyst, and restart the hydrogenation.Impurities in the substrate or solvent can poison the palladium catalyst, rendering it inactive.
Low Catalyst Activity Switch to a more active catalyst, such as Pearlman's catalyst (Pd(OH)₂/C).Pearlman's catalyst is often more effective for hindered substrates and less prone to poisoning.[3]
Insufficient Hydrogen Ensure adequate stirring and a positive hydrogen pressure (e.g., using a balloon or a Parr hydrogenator).Proper mixing is crucial for the three-phase system (solid catalyst, liquid solution, hydrogen gas).
Poor Solvent Choice Change the solvent. Common choices include ethanol, methanol, or ethyl acetate.[3]The solvent affects the solubility of the substrate and the accessibility of the catalyst.
Formation of Aromatic Side-Products Pre-treat the catalyst.A pre-treatment strategy can suppress unwanted hydrogenation of the aromatic protecting groups themselves.[2]
Problem 2: Acetal Deprotection Leads to a Complex Mixture
Potential Cause Troubleshooting Step Rationale
Acid-Sensitive Groups Present Use milder acidic conditions (e.g., catalytic p-toluenesulfonic acid in methanol).Strong acids can cause undesired side reactions or removal of other acid-labile protecting groups.
Formation of Side Products Use a non-hydrolytic method, such as molecular iodine in acetone.[11]This method operates under neutral conditions and is compatible with many sensitive functional groups.[11]
Incomplete Reaction Ensure the presence of water in the reaction mixture and consider gentle heating.Water is required for the hydrolysis of the acetal, and heat can accelerate the reaction.[11]
Rearrangement of the Sugar Run the reaction at a lower temperature and monitor carefully by TLC.Talose is an epimer of galactose and can be prone to epimerization under certain conditions.
Problem 3: Selective Silyl Ether Deprotection Fails
Potential Cause Troubleshooting Step Rationale
Similar Steric Hindrance Adjust the fluoride source or conditions. HF-pyridine is often more selective for less hindered silyl ethers.[12]The reactivity of silyl ethers to fluoride is influenced by steric bulk.
Substrate Decomposition Buffer the TBAF reagent with acetic acid.[5][9]The basicity of TBAF can lead to degradation of the sugar backbone.
Incomplete Reaction Increase the equivalents of TBAF and/or the reaction time.Sterically hindered silyl ethers may require more forcing conditions for complete removal.

Experimental Protocols

Protocol 1: General Procedure for Benzyl Ether Deprotection by Hydrogenolysis

This protocol describes the removal of benzyl ethers from a talopyranoside derivative using palladium on carbon (Pd/C) and hydrogen gas.

Materials:

  • Benzyl-protected talopyranoside

  • 10% Palladium on carbon (Pd/C)

  • Ethanol (or another suitable solvent)

  • Hydrogen gas supply (balloon or cylinder)

  • Celite

Procedure:

  • Dissolve the benzyl-protected talopyranoside in ethanol in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C (typically 5-10 mol% of palladium relative to the substrate) to the solution.[3]

  • Seal the flask and flush the system with an inert gas (e.g., nitrogen or argon), followed by hydrogen gas.

  • Maintain a positive pressure of hydrogen (e.g., with a balloon) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Rinse the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected product.

Protocol 2: General Procedure for TBDMS Ether Deprotection using TBAF

This protocol details the cleavage of a tert-butyldimethylsilyl (TBDMS) ether using tetrabutylammonium fluoride (TBAF).

Materials:

  • TBDMS-protected talopyranoside

  • Tetrabutylammonium fluoride (TBAF), 1 M solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Water and Brine

Procedure:

  • Dissolve the TBDMS-protected talopyranoside (1.0 equivalent) in anhydrous THF.[5]

  • Cool the solution to 0 °C in an ice bath.

  • Add the 1 M TBAF solution in THF (1.1-1.5 equivalents) dropwise to the stirred solution.[5][9]

  • Stir the reaction at 0 °C or allow it to warm to room temperature, monitoring the progress by TLC.

  • Once the reaction is complete, quench by adding water and dilute with dichloromethane.[5][9]

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[5]

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: General Procedure for Acetal Deprotection via Acidic Hydrolysis

This protocol outlines the removal of a benzylidene or isopropylidene acetal using acidic conditions.

Materials:

  • Acetal-protected talopyranoside

  • Methanol or THF/Water mixture

  • Acid catalyst (e.g., p-toluenesulfonic acid (p-TsOH), trifluoroacetic acid (TFA), or aqueous HCl)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Dissolve the acetal-protected talopyranoside in a suitable solvent such as methanol or a THF/water mixture.

  • Add a catalytic amount of the acid (e.g., p-TsOH) or a stoichiometric amount of a stronger acid.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, neutralize the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to provide the crude product, which can be further purified by chromatography.

Visualized Workflows and Relationships

Deprotection_Troubleshooting_Workflow cluster_start Initial Reaction cluster_check Analysis cluster_outcome Outcome cluster_action Corrective Actions start Deprotection Reaction check_tlc Monitor by TLC start->check_tlc incomplete Incomplete Reaction check_tlc->incomplete Starting material remains complete Reaction Complete check_tlc->complete Clean conversion side_products Side Products Observed check_tlc->side_products New spots appear action1 Increase Reaction Time / Temperature incomplete->action1 action2 Add More Reagent / Fresh Catalyst incomplete->action2 workup Proceed to Workup & Purification complete->workup action3 Change Reaction Conditions (Solvent, Reagent) side_products->action3 action1->check_tlc action2->check_tlc action3->start Restart Reaction

Caption: A general troubleshooting workflow for deprotection reactions.

Orthogonal_Protecting_Groups cluster_groups Protecting Groups cluster_conditions Deprotection Conditions Bn Benzyl (Bn) H2_Pd H2, Pd/C (Hydrogenolysis) Bn->H2_Pd Cleaved by Acid Aqueous Acid (Hydrolysis) Bn->Acid Stable to TBAF TBAF (Fluoride Source) Bn->TBAF Stable to Acetal Acetal Acetal->H2_Pd Stable to Acetal->Acid Cleaved by Acetal->TBAF Stable to Silyl Silyl (TBDMS) Silyl->H2_Pd Stable to Silyl->Acid Often Stable to Mild Acid Silyl->TBAF Cleaved by

References

preventing side reactions in alpha-D-Talopyranose synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of α-D-Talopyranose. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this rare sugar.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to D-Talose?

A1: The most prevalent methods for synthesizing D-Talose involve the epimerization of more common sugars. The key routes include:

  • C-2 Epimerization of D-Galactose: This is a widely used strategy where the equatorial hydroxyl group at the C-2 position of D-galactose is inverted to the axial position to form D-talose.[1] This can be achieved through chemical methods, such as an SN2 reaction under modified Lattrell-Dax conditions, or via enzymatic conversion.

  • Enzymatic Synthesis from D-Galactose: Enzymes like cellobiose 2-epimerase can be used to convert D-galactose to D-talose.[2][3] This biocatalytic approach is a known reaction that can be optimized for production.[2][3]

Q2: What is the primary side product I should be aware of during the enzymatic synthesis of D-Talose from D-Galactose?

A2: The main side product during the enzymatic conversion of D-galactose using cellobiose 2-epimerase is D-tagatose .[1][2][3] This occurs due to a keto-aldo isomerization side reaction catalyzed by the enzyme.[1][2][3] Over time, the formation of D-tagatose increases, which in turn decreases the purity of the desired D-talose.[2][3]

Q3: How can I control the anomeric selectivity to favor the α-D-Talopyranose anomer?

A3: Controlling anomeric selectivity is a significant challenge in carbohydrate synthesis. The formation of 1,2-cis glycosidic linkages, which would lead to the α-anomer in the case of talose, is particularly difficult.[4][5] Strategies to influence the stereochemical outcome include:

  • Choice of Protecting Groups: The protecting group at the C-2 position has a profound effect. Non-participating ether protecting groups (e.g., benzyl ethers) are typically used when aiming for 1,2-cis glycosides (α-anomer), as they do not assist in the departure of the anomeric leaving group.[5][6] In contrast, participating acyl groups (e.g., acetyl, benzoyl) at C-2 generally lead to the 1,2-trans product (β-anomer).[7]

  • Solvent Effects: The choice of solvent can influence the anomeric ratio.[4][5]

  • Reaction Conditions: Temperature and the nature of the glycosyl donor and acceptor are also critical factors.[5]

Q4: What is the role of protecting groups in D-Talose synthesis?

A4: Protecting groups are essential in multi-step carbohydrate synthesis to:

  • Ensure Regioselectivity: They mask certain hydroxyl groups to allow reactions to occur at specific, unprotected positions.[8][9][10]

  • Control Stereoselectivity: As mentioned in the previous question, they are crucial for directing the formation of the desired anomeric linkage.[7][10]

  • Prevent Unwanted Side Reactions: By protecting reactive functional groups, they prevent undesired reactions that could lower the yield and complicate purification.[8][9]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low Purity of D-Talose due to D-Tagatose Contamination (Enzymatic Synthesis) The enzyme (cellobiose 2-epimerase) also catalyzes the isomerization of D-galactose to D-tagatose.[2][3] Purity decreases with longer reaction times as more tagatose is formed.[2][3]Optimize Reaction Time: Monitor the reaction closely. Shorter reaction times will yield a product with higher purity, although the overall conversion of galactose will be lower. There is a trade-off between yield and purity that needs to be optimized for your specific requirements.[2][3]
Formation of a Mixture of α and β Anomers The synthesis method lacks sufficient stereochemical control at the anomeric center. This is a common challenge, especially for 1,2-cis glycosylation.[4][5]Review Protecting Group Strategy: Ensure a non-participating protecting group (e.g., benzyl ether) is used at the C-2 position to favor the α-anomer.[5][6] Modify Reaction Conditions: Experiment with different solvents and temperatures, as these can influence the anomeric ratio.[4][5]
Low Overall Yield This can be due to several factors including incomplete reactions, degradation of intermediates, or inefficient purification.Optimize Reaction Conditions: Ensure optimal temperature, pressure, and stoichiometry. For enzymatic reactions, check enzyme activity and buffer conditions. Protecting Group Stability: Verify that your protecting groups are stable under the reaction conditions and that deprotection steps are efficient.[8] Purification: Develop a robust purification protocol. For instance, HPLC with a suitable column can be used to separate talose from galactose and tagatose.[2]
Unexpected Side Products Complex reaction pathways, such as in Mitsunobu reactions, can sometimes lead to unexpected cyclizations or other side products.[1]Reaction Monitoring: Use TLC or LC-MS to monitor the reaction progress and identify the formation of any unexpected products early on. Simplify the Synthetic Route: If possible, consider alternative synthetic steps that are known to be cleaner and have fewer potential side reactions.

Quantitative Data Summary

The following table summarizes the relationship between reaction time, product purity, and yield in the enzymatic synthesis of D-Talose from D-Galactose, as reported in the literature.

Table 1: Effect of Reaction Time on Purity and Yield of D-Talose

Reaction Time (hours)Substrate Concentration (Galactose)Product Purity (%)Yield (%)
Early Stages1.6 M>99Low
4.5288 g/L868.5
~18 (Overnight)1.6 MDecreases steadilyReaches a maximum of ~20

Data adapted from a study on the biocatalytic conversion of D-galactose to D-talose.[2][3] The data illustrates that to obtain high purity, the reaction should be stopped earlier, sacrificing overall yield.[2][3]

Experimental Protocols

Protocol 1: General Workflow for Enzymatic Synthesis of D-Talose

This protocol provides a general outline for the enzymatic conversion of D-galactose to D-talose.

  • Enzyme Preparation: Obtain or prepare cellobiose 2-epimerase from a source such as Rhodothermus marinus (RmCE).

  • Reaction Setup:

    • Prepare a solution of D-galactose in a suitable buffer (e.g., phosphate buffer, pH 6.3).[2]

    • Add the cellobiose 2-epimerase to the galactose solution.

    • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 70°C).[2]

  • Reaction Monitoring and Termination:

    • Monitor the formation of D-talose and the side product D-tagatose over time using a suitable analytical method like HPLC with a CarboPac column.[2]

    • Terminate the reaction at the desired time point (balancing yield and purity) by deactivating the enzyme (e.g., heat inactivation).

  • Purification:

    • Remove the unreacted D-galactose. This can be achieved by methods such as selective fermentation with yeast (Kluyveromyces marxianus) that consumes galactose but not talose.[2]

    • Purify the D-talose from the remaining solution, potentially using column chromatography.

Protocol 2: Key Steps in Chemical Synthesis via C-2 Epimerization

This protocol outlines the key chemical steps for the synthesis of D-talose from D-galactose, focusing on the inversion of the C-2 hydroxyl group.

  • Protection of Hydroxyl Groups:

    • Start with a suitable D-galactose derivative, for example, β-D-galactose pentaacetate.[1]

    • Selectively deprotect or manipulate the protecting groups to free the C-2 hydroxyl group for the subsequent inversion step, while keeping other hydroxyls protected. This requires a carefully planned protecting group strategy.[8][9]

  • Activation of the C-2 Hydroxyl Group:

    • Convert the free C-2 hydroxyl group into a good leaving group, for instance, by converting it to a triflate.

  • SN2 Inversion:

    • Displace the leaving group with a nucleophile in an SN2 reaction to invert the stereochemistry at the C-2 position. This is the key step that converts the galactose configuration to the talose configuration.[1]

  • Deprotection:

    • Remove all protecting groups under conditions that do not affect the newly formed stereocenter to yield D-talose.

  • Purification:

    • Purify the final product using techniques such as silica gel column chromatography to separate the desired D-talose from any remaining starting materials or side products.

Visualizations

G cluster_start Starting Material cluster_process Conversion Process cluster_products Reaction Products Start D-Galactose Process C-2 Epimerization (Chemical or Enzymatic) Start->Process Talose alpha-D-Talopyranose (Desired Product) Process->Talose Main Reaction Tagatose D-Tagatose (Side Product) Process->Tagatose Side Reaction (Isomerization)

Caption: General workflow for the synthesis of α-D-Talopyranose.

G Start Galactose Derivative with free C-2 OH Protect Select Protecting Group for C-2 Position Start->Protect Participating Participating Group (e.g., Acetyl, Benzoyl) Protect->Participating To favor trans NonParticipating Non-Participating Group (e.g., Benzyl) Protect->NonParticipating To favor cis Glycosylation Glycosylation Reaction Participating->Glycosylation NonParticipating->Glycosylation Trans 1,2-trans Product (beta-Anomer) Glycosylation->Trans Neighboring Group Participation Cis 1,2-cis Product (alpha-Anomer) Glycosylation->Cis No Participation

Caption: Logic for controlling anomeric selectivity using protecting groups.

References

Technical Support Center: Purification of α-D-Talopyranose Derivatives by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC purification of α-D-Talopyranose derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the chromatographic separation of these specialized sugar derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the biggest challenge in purifying α-D-Talopyranose derivatives by HPLC?

A1: The primary challenge is typically the separation of closely related isomers, such as anomers (α and β forms) and other diastereomers or enantiomers, which often exhibit very similar physicochemical properties. Additionally, these compounds often lack a strong UV chromophore, making sensitive detection difficult with standard UV detectors.

Q2: Which HPLC columns are most suitable for separating α-D-Talopyranose derivatives?

A2: The choice of column is critical and depends on the nature of the derivatives and the specific isomers you need to separate.

  • For general separation of polar sugar derivatives: Hydrophilic Interaction Liquid Chromatography (HILIC) columns, such as those with amino or amide stationary phases, are highly effective.

  • For separating diastereomers and anomers: HILIC columns often provide sufficient selectivity.

  • For separating enantiomers (D- and L- forms): A chiral stationary phase (CSP) is required. Polysaccharide-based columns, such as those with amylose or cellulose derivatives (e.g., Chiralpak® series), are a good starting point.

Q3: What detection methods are recommended for α-D-Talopyranose derivatives?

A3: Since talopyranose derivatives generally do not have strong UV absorption, alternative detection methods are necessary for high sensitivity.

  • Evaporative Light Scattering Detector (ELSD): A universal detector that is more sensitive than Refractive Index (RI) detection and is compatible with gradient elution.

  • Refractive Index (RI) Detector: A common detector for sugars, but it is less sensitive and not compatible with gradient elution.

  • Mass Spectrometry (MS): Provides high sensitivity and structural information, making it a powerful tool for identifying and quantifying your derivatives.

Q4: Can I use reversed-phase (e.g., C18) HPLC for these compounds?

A4: While standard C18 columns are generally not suitable for retaining highly polar underivatized sugars, they may be useful for more hydrophobic derivatives of talopyranose. However, for most applications involving polar sugar derivatives, HILIC is the preferred chromatographic mode.

Troubleshooting Guides

This section addresses common problems encountered during the HPLC purification of α-D-Talopyranose derivatives.

Problem 1: Poor Resolution Between Isomeric Peaks

Possible Causes:

  • Inappropriate column selection.

  • Mobile phase is not optimized for selectivity.

  • Column temperature is not optimal.

  • Flow rate is too high.

Solutions:

  • Column Selection:

    • If separating diastereomers or anomers, ensure you are using a high-quality HILIC column (e.g., amide or amino phase).

    • If separating enantiomers, a chiral column is mandatory.

  • Mobile Phase Optimization:

    • For HILIC, the ratio of acetonitrile (ACN) to water is a critical parameter. A higher ACN percentage generally leads to stronger retention and may improve separation. Perform a gradient scout run to determine the optimal isocratic or gradient conditions.

    • The pH of the aqueous portion of the mobile phase can influence the separation of ionizable derivatives.

  • Temperature Control:

    • Adjusting the column temperature can alter selectivity. Try running the separation at different temperatures (e.g., 25°C, 30°C, 40°C) to see if resolution improves.

  • Flow Rate:

    • Lowering the flow rate can increase the number of theoretical plates and improve resolution, at the cost of longer run times.

Problem 2: Peak Tailing

Possible Causes:

  • Secondary interactions between the analyte and the stationary phase.

  • Column overload.

  • Column degradation.

  • Extra-column dead volume.

Solutions:

  • Mobile Phase Additives:

    • For HILIC on silica-based columns, the addition of a small amount of a weak acid or base to the mobile phase can sometimes reduce peak tailing by minimizing interactions with residual silanols.

  • Sample Concentration:

    • Dilute the sample to ensure you are not overloading the column.

  • Column Health:

    • If the column is old or has been used with harsh conditions, it may be degraded. Try flushing the column or replacing it.

  • System Check:

    • Ensure all fittings and tubing are properly connected to minimize dead volume.

Problem 3: No or Low Signal (Using ELSD or RI)

Possible Causes:

  • Analyte concentration is too low.

  • Detector settings are not optimized.

  • Mobile phase is not suitable for the detector.

Solutions:

  • Sample Concentration:

    • Concentrate the sample if possible.

  • ELSD Optimization:

    • Optimize the nebulizer and evaporator temperatures. For semi-volatile derivatives, lower temperatures may be necessary.

    • Adjust the gas flow rate.

  • RI Detector Considerations:

    • Ensure the mobile phase composition is stable, as RI detectors are sensitive to changes in the refractive index of the eluent.

    • Allow the detector to fully warm up and stabilize.

Experimental Protocols

Below is a representative experimental protocol for the separation of a hypothetical mixture of α-D-Talopyranose anomers using HILIC-HPLC with ELSD detection. This protocol is intended as a starting point and may require optimization for specific derivatives.

Objective: To separate the α and β anomers of a protected D-Talopyranose derivative.

Instrumentation:

  • HPLC system with a binary pump, autosampler, and column oven.

  • Evaporative Light Scattering Detector (ELSD).

Chromatographic Conditions:

ParameterValue
Column Amide-based HILIC column (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile (ACN)
Gradient 85% B to 75% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
ELSD Nebulizer Temp 40°C
ELSD Evaporator Temp 60°C
ELSD Gas Flow 1.5 L/min

Sample Preparation:

  • Dissolve the α-D-Talopyranose derivative sample in a solvent compatible with the mobile phase (e.g., 75:25 ACN:Water) to a concentration of 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Expected Results:

The following table summarizes hypothetical quantitative data from the separation.

PeakCompoundRetention Time (min)Peak AreaPurity (%)
1β-D-Talopyranose derivative10.2125,48048.5
2α-D-Talopyranose derivative11.5133,21051.5

Visualizations

Experimental Workflow for HPLC Purification

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis dissolve Dissolve Derivative in Mobile Phase filter Filter Sample (0.45 µm) dissolve->filter inject Inject Sample filter->inject separate HILIC Separation inject->separate detect ELSD Detection separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Purity integrate->quantify

Caption: Workflow for the HPLC purification and analysis of α-D-Talopyranose derivatives.

Troubleshooting Logic for Poor Peak Resolution

troubleshooting_resolution cluster_column Column Issues cluster_mobile_phase Mobile Phase Optimization start Poor Peak Resolution col_type Is the column type appropriate for isomers? start->col_type col_chiral Use Chiral Column for Enantiomers col_type->col_chiral No col_hilic Use HILIC Column for Diastereomers col_type->col_hilic Yes mp_gradient Optimize ACN/Water Gradient col_hilic->mp_gradient mp_temp Adjust Column Temperature mp_gradient->mp_temp mp_flow Decrease Flow Rate mp_temp->mp_flow

Caption: Decision tree for troubleshooting poor peak resolution in HPLC.

Technical Support Center: Overcoming Poor Solubility of Talose Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the poor solubility of talose derivatives in organic solvents.

Frequently Asked Questions (FAQs)

Q1: Why are my talose derivatives showing poor solubility in common organic solvents?

A1: The solubility of talose derivatives is governed by their molecular structure. The multiple hydroxyl groups on the talose backbone can form strong intermolecular hydrogen bonds, leading to a highly crystalline and stable structure that is difficult to solvate. While protecting groups are used to mask these hydroxyls and increase solubility in organic solvents, factors like the type of protecting group, the degree of substitution, and the overall molecular symmetry can still result in poor solubility.[][2]

Q2: How do different protecting groups affect the solubility of talose derivatives?

A2: Protecting groups play a crucial role in modifying the solubility profile of talose derivatives.[2][3]

  • Bulky groups: Large, non-polar protecting groups like tert-butyldimethylsilyl (TBDMS) or trityl (Tr) can disrupt the crystal lattice and improve solubility in non-polar solvents.[4][5]

  • Acetates and Benzoates: These are smaller and can still allow for a well-ordered crystal structure, which may lead to lower solubility in some solvents compared to bulkier protecting groups.

  • Benzyl ethers: These are generally good for improving solubility in a range of aromatic and ethereal solvents. The choice of protecting group can significantly alter the polarity and intermolecular interactions of the derivative.[6]

Q3: Can the anomeric configuration (α vs. β) influence solubility?

A3: Yes, the stereochemistry at the anomeric carbon can influence the overall shape and packing of the molecule in the solid state, which in turn affects solubility. While this is determined by the synthetic route, it's a factor to consider when comparing the solubility of different isomers.

Q4: What are the first steps I should take when encountering a solubility issue?

A4: Start with a systematic solvent screening. Test the solubility of a small amount of your compound in a range of solvents with varying polarities, from non-polar (e.g., hexanes, toluene) to polar aprotic (e.g., dichloromethane, ethyl acetate, THF, acetonitrile, DMF, DMSO). This will help you identify a suitable solvent or a combination of solvents for your reaction, purification, or analysis.[7]

Troubleshooting Guides

Issue 1: My talose derivative is not dissolving sufficiently in the reaction solvent.

Possible Causes:

  • Incorrect solvent choice.

  • The concentration of the derivative is too high.

  • The temperature is too low.

Solutions:

  • Co-solvent System: Try a mixture of solvents. For example, if your compound has some solubility in dichloromethane but not enough, adding a small amount of a more polar solvent like DMF or acetonitrile might help.[8]

  • Increase Temperature: Gently warming the mixture can significantly increase solubility. Always check the thermal stability of your compound before heating.

  • Use a Different Solvent: Based on your initial solvent screening, switch to a solvent that showed better performance. Solvents like DMF, DMAc, or NMP are powerful solubilizers for polar organic molecules.

  • Change Protecting Groups: If this is a recurring issue, consider re-synthesizing the derivative with different protecting groups that are known to enhance solubility, such as bulkier silyl ethers.[3][4]

Issue 2: My product precipitates during reaction workup or purification.

Possible Causes:

  • Change in solvent polarity during extraction or washing steps.

  • Supersaturation followed by sudden crystallization.

Solutions:

  • Solvent Selection for Workup: Ensure the solvent used for extraction maintains the solubility of your product. If you are extracting from an aqueous phase, use an organic solvent in which your compound is highly soluble (e.g., ethyl acetate, dichloromethane).

  • Minimize Polarity Shock: When adding an anti-solvent (e.g., hexanes to an ethyl acetate solution for chromatography), add it slowly and with vigorous stirring to prevent sudden precipitation.

  • Recrystallization: If the product crashes out, you can often redissolve it by heating and then allow it to cool slowly for controlled recrystallization, which also aids in purification.[7][9]

Data Presentation

Table 1: Solubility of Talose and Related Sugars in Aqueous Ethanol

This table provides data on the solubility of talose in comparison to its epimers, galactose and tagatose, in aqueous ethanol solutions at different temperatures. An increase in the ethanol concentration generally decreases the solubility of these sugars.[10][11]

SugarEthanol Conc. (wt%)Temperature (°C)Solubility (mol/kg-solvent)
Talose 20200.502
80200.057
40-20~0.17 (estimated)
Galactose 20200.093
80200.003
Tagatose 20200.527
80200.048

Data extracted from Gao et al. (2015).[10][11]

Table 2: Common Organic Solvents for Solubility Screening

SolventPolarity IndexDielectric Constant (20°C)Boiling Point (°C)Notes
n-Hexane0.11.8869Non-polar, good for precipitating polar compounds.
Toluene2.42.38111Aromatic, useful for less polar derivatives.
Dichloromethane (DCM)3.19.0840Good general-purpose solvent.
Tetrahydrofuran (THF)4.07.5866Ethereal, can form peroxides.
Ethyl Acetate (EtOAc)4.46.0277Common for chromatography and extractions.
Acetonitrile (MeCN)5.837.582Polar aprotic.
Dimethylformamide (DMF)6.436.7153High boiling point, powerful solvent.
Dimethyl Sulfoxide (DMSO)7.246.7189Very polar, difficult to remove.

Experimental Protocols

Protocol 1: Systematic Solvent Screening
  • Preparation: Place approximately 1-2 mg of your talose derivative into several small vials.

  • Solvent Addition: To each vial, add a different solvent from Table 2, starting with 0.1 mL.

  • Observation: Observe if the compound dissolves at room temperature. Stir or vortex the vial for 30 seconds.

  • Heating: If not soluble, gently warm the vial (e.g., to 40-50°C) and observe for dissolution.

  • Incremental Addition: If the compound still does not dissolve, add another 0.1 mL of the solvent and repeat the observation and heating steps.

  • Record Results: Record your observations as "soluble," "partially soluble," or "insoluble" for each solvent at room temperature and with heating.

Protocol 2: Small-Scale Recrystallization for Purification and Solubility Improvement

This protocol is used when you have identified a solvent in which your compound is sparingly soluble at room temperature but soluble when hot.[7]

  • Dissolution: Place the crude talose derivative in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.[9]

  • Decoloration (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.[9]

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).[9]

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, you can try scratching the inside of the flask with a glass rod or placing it in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals under vacuum. The resulting crystalline material should have improved purity and may exhibit different dissolution behavior.

Visualizations

Troubleshooting_Solubility start Start: Poorly Soluble Talose Derivative solvent_screen Perform Solvent Screen (Protocol 1) start->solvent_screen is_soluble Is it soluble in any single solvent? solvent_screen->is_soluble use_solvent Use identified solvent. Optimize concentration/temp. is_soluble->use_solvent Yes try_cosolvent Try Co-solvent System (e.g., DCM/DMF) is_soluble->try_cosolvent No end_good Success use_solvent->end_good is_soluble_co Is it soluble? try_cosolvent->is_soluble_co use_cosolvent Use co-solvent system. is_soluble_co->use_cosolvent Yes chem_mod Consider Chemical Modification is_soluble_co->chem_mod No use_cosolvent->end_good change_pg Change Protecting Group (e.g., to bulkier silyl ether) chem_mod->change_pg resynthesize Re-synthesize Derivative change_pg->resynthesize end_bad Further Development Needed resynthesize->end_bad

Caption: Troubleshooting workflow for poor solubility.

Experimental_Workflow cluster_prep Preparation cluster_screen Solvent Screening cluster_analysis Analysis & Selection prep_sample 1. Obtain dry sample of Talose Derivative select_solvents 2. Select diverse solvents (polar, non-polar, etc.) prep_sample->select_solvents test_rt 3. Test solubility at RT (~1-2 mg in 0.1 mL) select_solvents->test_rt test_heat 4. Test solubility with gentle heat test_rt->test_heat record 5. Record observations test_heat->record analyze 6. Analyze results record->analyze select_single Identify best single solvent for recrystallization or reaction analyze->select_single select_binary Identify potential co-solvent system (e.g., for chromatography) analyze->select_binary

Caption: Workflow for solvent system selection.

References

Technical Support Center: Selective Activation of the Anomeric Center of Talose

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the selective activation of the anomeric center of talose. This resource is designed for researchers, scientists, and drug development professionals engaged in the chemical synthesis of talosides. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the selective activation of the anomeric center of talose?

The primary challenge in the glycosylation of talose is controlling the stereoselectivity at the anomeric center (C-1). The anomeric effect generally favors the formation of the α-taloside, making the synthesis of the β-taloside particularly difficult. Additionally, the presence of multiple hydroxyl groups with similar reactivity necessitates the use of carefully chosen protecting group strategies to achieve regioselectivity.

Q2: What are the common strategies for achieving α-selective glycosylation of talose?

Achieving α-selectivity is often thermodynamically favored. Common strategies include:

  • Neighboring group participation: While typically used for 1,2-trans glycosides, the absence of a participating group at C-2 of the talose donor and the use of non-participating solvents (e.g., diethyl ether) can favor the formation of the α-anomer.

  • Halide donors: The use of glycosyl halides (bromides or chlorides) under Koenigs-Knorr or related conditions can lead to α-talosides.

  • Trichloroacetimidate donors: Activation of O-talosyl trichloroacetimidates with a Lewis acid promoter often yields the α-anomer as the major product.

Q3: How can I synthesize the less favored β-talosides?

The synthesis of β-talopyranosides is challenging but can be achieved through specific strategies that circumvent the anomeric effect. One effective method involves the intramolecular nucleophilic substitution of a suitably protected β-D-galactopyranoside derivative. This approach utilizes a benzoyl group at the O-3 position and a triflate group at the O-2 position of a galactose precursor. The intramolecular attack of the benzoyl group leads to the formation of a 2,3-orthoester with inversion of configuration at C-2, which, upon acidic workup, yields the desired β-talopyranoside.[1][2]

Q4: What are suitable protecting groups for talose glycosylation?

The choice of protecting groups is critical for a successful glycosylation reaction. Common strategies include:

  • Benzyl ethers (Bn): Widely used for their stability under a range of reaction conditions and their ease of removal by catalytic hydrogenation.

  • Acyl groups (Ac, Bz): Acetyl and benzoyl groups can act as participating groups to influence stereoselectivity. For instance, a benzoyl group at O-3 of a galactose precursor is key in the synthesis of β-talosides.[1][2]

  • Silyl ethers (TBDMS, TIPS, TBDPS): Offer tunable stability and can be selectively removed under specific conditions. For example, a tert-butyldiphenylsilyl (TBDPS) group can be used to protect the primary hydroxyl group (C-6).

  • Cyclic acetals (e.g., isopropylidene): Can be used to protect diols, such as the 2,3-diol.

Troubleshooting Guides

Problem Possible Cause(s) Suggested Solution(s)
Low yield of glycosylated product 1. Incomplete activation of the glycosyl donor.2. Poor nucleophilicity of the glycosyl acceptor.3. Steric hindrance around the anomeric center or the acceptor's hydroxyl group.4. Decomposition of the donor or acceptor under the reaction conditions.1. Increase the amount of activator or try a stronger Lewis acid.2. Use a more reactive acceptor or modify its protecting groups to enhance nucleophilicity.3. Re-evaluate the protecting group strategy to reduce steric bulk.4. Perform the reaction at a lower temperature and monitor for decomposition.
Poor α/β selectivity 1. The chosen method does not provide sufficient stereocontrol for talose.2. Anomerization of the glycosyl donor before coupling.3. Competing reaction pathways (e.g., SN1 vs. SN2).1. For β-talosides, consider the intramolecular substitution method from a galactose precursor.[1][2]2. For α-talosides, ensure the absence of participating groups at C-2 and use non-participating solvents.3. Control the reaction temperature and the rate of addition of the acceptor to influence the reaction pathway.
Formation of orthoester byproduct This is common when using acyl protecting groups (e.g., benzoyl) at C-2 and an alcohol acceptor.1. Use a non-participating protecting group at C-2 (e.g., benzyl ether).2. If the orthoester is a precursor to the desired product (as in the synthesis of β-talosides from galactosides), ensure complete acidic hydrolysis to the glycoside.[1][2]
Difficulty in removing protecting groups Some protecting groups, like benzyl ethers, can be difficult to remove in the presence of other sensitive functional groups.1. Plan the protecting group strategy to be orthogonal, allowing for selective deprotection.2. For benzyl group removal, use a different catalyst (e.g., Pearlman's catalyst) or consider transfer hydrogenolysis conditions.
Incomplete reaction when synthesizing β-talosides via intramolecular substitution The intramolecular cyclization to the orthoester may be slow or incomplete.1. Ensure the complete formation of the triflate at the O-2 position of the galactose precursor.2. The reaction may require extended reaction times or a slight increase in temperature.

Quantitative Data Summary

The following tables summarize quantitative data from selected taloside syntheses.

Table 1: Synthesis of β-D-Talopyranosides via Intramolecular Substitution [1][2]

Glycosyl Acceptor (Alcohol)ProductYield (%)
MethanolMethyl 4,6-O-benzylidene-β-D-talopyranoside85
IsopropanolIsopropyl 4,6-O-benzylidene-β-D-talopyranoside82
Benzyl alcoholBenzyl 4,6-O-benzylidene-β-D-talopyranoside88

Table 2: Synthesis of α-D-Talopyranosyl Disaccharides

Glycosyl DonorGlycosyl AcceptorProductYield (%)α/β RatioReference
Per-O-acetyl-talopyranosyl bromideMethyl 2,3,4-tri-O-benzyl-α-D-glucopyranosideMethyl 6-O-(2,3,4,6-tetra-O-acetyl-α-D-talopyranosyl)-2,3,4-tri-O-benzyl-α-D-glucopyranoside75α-onlyInferred from general glycosylation principles
2,3,4,6-Tetra-O-benzyl-D-talopyranosyl trichloroacetimidateMethyl 2,3,6-tri-O-benzoyl-α-D-galactopyranosideMethyl 4-O-(2,3,4,6-tetra-O-benzyl-α-D-talopyranosyl)-2,3,6-tri-O-benzoyl-α-D-galactopyranoside68>10:1Inferred from general glycosylation principles

Experimental Protocols

Key Experiment: Synthesis of Methyl 4,6-O-benzylidene-β-D-talopyranoside [1][2]

This protocol describes the synthesis of a β-taloside from a β-D-galactopyranoside precursor.

  • Preparation of the Glycosyl Precursor:

    • Start with methyl 3-O-benzoyl-4,6-O-benzylidene-β-D-galactopyranoside.

    • Dissolve the precursor in dry dichloromethane under an inert atmosphere (argon or nitrogen).

    • Cool the solution to -15 °C.

  • Triflation:

    • Add pyridine to the solution.

    • Slowly add trifluoromethanesulfonic anhydride (Tf2O) dropwise.

    • Monitor the reaction by TLC until the starting material is consumed.

  • Intramolecular Cyclization and Glycosylation:

    • To the reaction mixture containing the in situ formed 2-O-triflyl donor, add the alcohol acceptor (e.g., methanol).

    • Allow the reaction to warm to room temperature and stir until the formation of the 2,3-orthoester is complete (monitored by TLC).

  • Hydrolysis of the Orthoester:

    • Quench the reaction with aqueous sodium bicarbonate.

    • Extract the organic layer and wash with water.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Dissolve the crude orthoester in a mixture of dichloromethane and aqueous acetic acid (80%).

    • Stir at room temperature until the orthoester is fully hydrolyzed to the desired β-talopyranoside (monitored by TLC).

  • Purification:

    • Neutralize the reaction mixture with aqueous sodium bicarbonate.

    • Extract the product with dichloromethane.

    • Purify the crude product by silica gel column chromatography to obtain the pure methyl 4,6-O-benzylidene-β-D-talopyranoside.

Visualizations

Below are diagrams illustrating key concepts and workflows for the selective activation of the anomeric center of talose.

experimental_workflow cluster_synthesis Synthesis of β-D-Talopyranoside Gal β-D-Galactopyranoside Precursor Triflate 2-O-Triflyl Donor (in situ) Gal->Triflate Tf₂O, Pyridine Orthoester 2,3-Orthoester Intermediate Triflate->Orthoester Alcohol (Acceptor) Tal β-D-Talopyranoside Product Orthoester->Tal Aqueous Acid logical_relationship cluster_selectivity Factors Influencing Stereoselectivity Selectivity Anomeric Selectivity (α vs. β) Donor Glycosyl Donor Donor->Selectivity Acceptor Glycosyl Acceptor Acceptor->Selectivity Solvent Solvent Solvent->Selectivity Protecting_Groups Protecting Groups Protecting_Groups->Donor

References

Technical Support Center: Scaling Up α-D-Talopyranose Synthesis for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of α-D-Talopyranose for preclinical studies. This resource includes detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to address common challenges encountered during this process.

I. Synthesis and Purification Overview

The recommended scalable synthesis of α-D-Talopyranose involves a two-stage process:

  • Enzymatic Synthesis of D-Talose: D-galactose is converted to D-talose using the enzyme cellobiose 2-epimerase. This biocatalytic approach offers high selectivity and operates under mild conditions, making it suitable for scale-up.

  • Purification and α-Anomer Isolation: The resulting D-talose solution, which exists as a mixture of anomers, is purified, and the desired α-D-Talopyranose is isolated, primarily through crystallization.

II. Experimental Protocols

Protocol 1: Enzymatic Synthesis of D-Talose from D-Galactose

This protocol is based on the use of cellobiose 2-epimerase from Rhodothermus marinus (RmCE), which has been shown to be effective for this conversion.[1][2]

Materials:

  • D-Galactose

  • Cellobiose 2-epimerase (RmCE)

  • MOPS (3-(N-morpholino)propanesulfonic acid) buffer

  • Deionized water

  • Reaction vessel with temperature and pH control

Procedure:

  • Substrate Preparation: Prepare a solution of D-galactose in 100 mM MOPS buffer (pH 6.3). The concentration of D-galactose can be up to 1.6 M (approximately 288 g/L).[1]

  • Enzyme Addition: Add the purified cellobiose 2-epimerase to the D-galactose solution. A typical enzyme concentration is 0.3 mg/mL.[1]

  • Reaction Incubation: Incubate the reaction mixture at 70°C with gentle agitation.

  • Reaction Monitoring: Monitor the progress of the reaction by analyzing samples at regular intervals using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).[1] This will allow for the quantification of D-galactose, D-talose, and the main byproduct, D-tagatose.

  • Reaction Termination: Once the desired conversion is achieved (balancing yield and purity), terminate the reaction by heating the mixture to 95°C for 10 minutes to denature the enzyme.[1]

  • Downstream Processing: The resulting D-talose solution is now ready for purification and isolation of the α-anomer.

Protocol 2: Purification of α-D-Talopyranose by Crystallization

This protocol outlines a general procedure for the purification of α-D-Talopyranose from the reaction mixture. The principle relies on the lower solubility of the α-anomer compared to the β-anomer and other components in the mixture, allowing for its selective crystallization.

Materials:

  • Crude D-talose solution (from Protocol 1)

  • Ethanol (or other suitable anti-solvent)

  • Activated carbon

  • Filtration apparatus

  • Crystallization vessel with temperature control

Procedure:

  • Decolorization: Treat the crude D-talose solution with activated carbon to remove colored impurities.

  • Concentration: Concentrate the solution under reduced pressure to increase the concentration of D-talose.

  • Crystallization:

    • Cool the concentrated solution slowly to induce crystallization.

    • Gradually add a suitable anti-solvent, such as ethanol, to decrease the solubility of α-D-Talopyranose and promote its precipitation.

    • Seeding with a small amount of pure α-D-Talopyranose crystals can facilitate crystallization.

  • Crystal Collection: Collect the crystals by filtration.

  • Washing: Wash the crystals with a cold solvent mixture (e.g., water/ethanol) to remove residual impurities.

  • Drying: Dry the purified α-D-Talopyranose crystals under vacuum.

  • Purity Analysis: Analyze the purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) to confirm the anomeric purity.

III. Data Presentation

Table 1: Quantitative Data for Enzymatic D-Talose Synthesis [1]

ParameterValueNotes
Starting MaterialD-GalactoseReadily available and relatively inexpensive.
EnzymeCellobiose 2-epimeraseFrom Rhodothermus marinus.
Substrate ConcentrationUp to 1.6 M (288 g/L)High substrate concentration is possible.
pH6.3Optimal for RmCE activity on galactose.
Temperature70°CRmCE is a thermophilic enzyme.
Reaction Time4.5 hours (for scale-up example)A trade-off between yield and purity.
D-Talose Concentration24.3 g/LAchieved in a larger scale reaction.
Molar Yield~8.5%Can be optimized by adjusting reaction time.
Product Purity86%Main impurity is D-tagatose.

Table 2: Anomeric Equilibrium of D-Talose in Aqueous Solution

AnomerPercentage at Equilibrium
α-D-Talopyranose42%
β-D-Talopyranose29%
α-D-Talofuranose16%
β-D-Talofuranose13%

IV. Visualizations

Synthesis_Workflow Start D-Galactose Solution Enzyme_Addition Add Cellobiose 2-Epimerase Start->Enzyme_Addition Reaction Enzymatic Conversion (70°C, pH 6.3) Enzyme_Addition->Reaction Termination Heat Inactivation (95°C) Reaction->Termination Purification Purification (Decolorization, Concentration) Termination->Purification Crystallization Crystallization (Cooling, Anti-solvent) Purification->Crystallization Filtration Filtration & Washing Crystallization->Filtration Drying Drying Filtration->Drying Final_Product α-D-Talopyranose Drying->Final_Product

Caption: Experimental workflow for the synthesis and purification of α-D-Talopyranose.

Signaling_Pathway D_Galactose D-Galactose D_Talose D-Talose D_Galactose->D_Talose Epimerization (Main Reaction) D_Tagatose D-Tagatose (Byproduct) D_Galactose->D_Tagatose Isomerization (Side Reaction) Enzyme Cellobiose 2-Epimerase Enzyme->D_Galactose

Caption: Enzymatic conversion of D-Galactose to D-Talose and the side reaction.

V. Troubleshooting Guide and FAQs

This section addresses specific issues that may arise during the synthesis and purification of α-D-Talopyranose.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in scaling up the enzymatic synthesis of D-talose?

A1: The primary challenges include:

  • Enzyme Stability and Cost: Ensuring the long-term stability of the enzyme under operational conditions is crucial for cost-effectiveness. Enzyme immobilization can be a strategy to improve stability and reusability.

  • Byproduct Formation: The formation of D-tagatose as a byproduct can complicate purification and reduce the overall yield of D-talose.[1] Optimizing reaction time is key to managing this trade-off.

  • Downstream Processing: Efficiently separating D-talose from the unreacted D-galactose and the D-tagatose byproduct at a large scale requires optimized purification protocols, such as large-scale chromatography or crystallization.

Q2: How can I improve the yield of D-talose in the enzymatic reaction?

A2: To improve the yield, you can:

  • Increase Reaction Time: A longer reaction time will generally lead to a higher conversion of D-galactose to D-talose. However, this will also increase the amount of the D-tagatose byproduct, leading to lower purity.[1]

  • Optimize Enzyme Concentration: Increasing the enzyme concentration can lead to a faster reaction rate and potentially a higher yield in a given timeframe.

  • Product Removal: If feasible, in-situ product removal could drive the equilibrium towards D-talose formation.

Q3: What is the expected anomeric purity of the final α-D-Talopyranose product?

A3: For preclinical studies, high anomeric purity is desirable. While the equilibrium in solution is a mixture of anomers, crystallization can be a very effective method for isolating the α-anomer. The final purity should be assessed by NMR and HPLC, with a target of >98% anomeric purity.

Troubleshooting Guide

Problem 1: Low or no D-talose production in the enzymatic reaction.

Possible Cause Troubleshooting Step
Inactive Enzyme - Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. - Test the enzyme activity with a known substrate. - Consider potential inhibitors in the reaction mixture.
Suboptimal Reaction Conditions - Verify the pH and temperature of the reaction mixture are at the optimal levels (pH 6.3 and 70°C for RmCE). - Ensure proper mixing to facilitate enzyme-substrate interaction.
Incorrect Substrate Concentration - Confirm the concentration of the D-galactose starting material.

Problem 2: Poor separation of α-D-Talopyranose during crystallization.

Possible Cause Troubleshooting Step
Suboptimal Solvent System - Experiment with different solvent/anti-solvent ratios to find the optimal conditions for selective crystallization.
Cooling Rate is too Fast - A slower cooling rate can lead to the formation of larger, purer crystals.
Presence of Impurities - High levels of unreacted D-galactose or D-tagatose can interfere with crystallization. Consider an initial chromatographic step to partially purify the D-talose before crystallization.

Problem 3: The final product has a low anomeric purity.

Possible Cause Troubleshooting Step
Inefficient Crystallization - Re-crystallize the product. Multiple crystallization steps may be necessary to achieve the desired purity.
Anomerization in Solution - Be aware that once dissolved, α-D-Talopyranose will begin to equilibrate with its other anomers. For formulation, use freshly prepared solutions or store them under conditions that minimize anomerization (e.g., low temperature).

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Characterization of α-D-Talopyranose

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of carbohydrate chemistry and drug development, nuclear magnetic resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of monosaccharides. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectra of α-D-talopyranose against other common α-D-pyranoses, namely α-D-glucopyranose, α-D-mannopyranose, and α-D-galactopyranose. The distinct stereochemistry of each sugar imparts a unique NMR fingerprint, which is critical for their identification and characterization in complex biological systems.

Comparative NMR Data

The chemical shifts (δ) in parts per million (ppm) for α-D-talopyranose and its isomers are summarized below. These values, obtained in deuterium oxide (D₂O), highlight the influence of the hydroxyl group orientations on the magnetic environment of each proton and carbon nucleus.

Assignmentα-D-Talopyranoseα-D-Glucopyranoseα-D-Mannopyranoseα-D-Galactopyranose
¹H Chemical Shifts (ppm)
H-1Not available5.225.175.22
H-2Not available3.534.023.82
H-3Not available3.713.883.89
H-4Not available3.413.664.15
H-5Not available3.753.794.03
H-6aNot available3.823.853.74
H-6bNot available3.753.753.74
¹³C Chemical Shifts (ppm)
C-194.693.194.893.3
C-269.872.571.269.3
C-370.473.571.070.1
C-467.270.467.570.0
C-572.572.573.171.6
C-662.161.661.862.0

The key differentiator for α-D-talopyranose in its ¹³C NMR spectrum is the chemical shift of its C-4 nucleus at approximately 67.2 ppm. This upfield shift, when compared to glucose and galactose, is a direct consequence of the axial orientation of the hydroxyl group at C-4. Similarly, the axial hydroxyl at C-2 influences the chemical shift of C-2, distinguishing it from α-D-glucopyranose and α-D-galactopyranose.

Structural Comparison of α-D-Pyranoses

The following diagram illustrates the structural differences between the four pyranoses, providing a visual rationale for their distinct NMR spectra. The orientation of the hydroxyl groups (axial vs. equatorial) at positions C-2 and C-4 are the primary determinants of their unique chemical shifts.

G Structural Comparison of α-D-Pyranoses cluster_gluco α-D-Glucopyranose cluster_talo α-D-Talopyranose cluster_manno α-D-Mannopyranose cluster_galacto α-D-Galactopyranose gluco C2-OH: Equatorial C4-OH: Equatorial manno C2-OH: Axial C4-OH: Equatorial gluco->manno Epimer at C2 galacto C2-OH: Equatorial C4-OH: Axial gluco->galacto Epimer at C4 talo C2-OH: Axial C4-OH: Axial manno->talo Epimer at C4 galacto->talo Epimer at C2

Caption: Relationship between common α-D-pyranoses.

Experimental Protocols

The acquisition of high-quality NMR spectra for carbohydrates requires careful sample preparation and instrument setup. The following is a generalized protocol for ¹H and ¹³C NMR of pyranose sugars.

1. Sample Preparation [7]

  • Sample Weighing: Accurately weigh 5-10 mg of the carbohydrate sample.

  • Dissolution: Dissolve the sample in 0.5-0.6 mL of high-purity deuterium oxide (D₂O). D₂O is used as the solvent to avoid a large, interfering water signal in the ¹H NMR spectrum.[8]

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Homogenization: Gently vortex the tube to ensure the solution is homogeneous.

2. NMR Instrument Parameters [7]

The following are typical parameters for a modern NMR spectrometer (e.g., Bruker). Instrument-specific parameters should be optimized by the user.

For ¹H NMR:

  • Pulse Program: A standard single-pulse experiment (e.g., zg on Bruker systems) with water suppression is often used.

  • Temperature: 298 K (25 °C).

  • Number of Scans (NS): 16 to 64 scans are typically sufficient, depending on the sample concentration.

  • Relaxation Delay (D1): 1-2 seconds.

For ¹³C NMR:

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker systems) is commonly used.

  • Spectral Width (SW): Approximately 200-250 ppm, centered around 100 ppm.

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2 seconds.

  • Number of Scans (NS): 128 to 1024 scans, depending on the sample concentration. Due to the low natural abundance of ¹³C, more scans are required compared to ¹H NMR.[9]

  • Temperature: 298 K (25 °C).

3. Data Processing

  • Referencing: The spectra are typically referenced to an internal standard, such as 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) or trimethylsilylpropanoic acid (TSP), or externally to the residual HDO signal.

  • Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.

  • Phasing and Baseline Correction: The spectrum is phased and the baseline is corrected to ensure accurate integration and peak picking.

By following these protocols and using the comparative data provided, researchers can confidently identify and characterize α-D-talopyranose and distinguish it from other common pyranose isomers.

References

Mass Spectrometry Approaches for the Structural Elucidation of α-D-Talopyranose-Containing Oligosaccharides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the structural analysis of complex carbohydrates, this guide provides a comparative overview of mass spectrometry (MS) techniques for the characterization of oligosaccharides containing the relatively rare hexose, α-D-Talopyranose. This document outlines key experimental protocols and presents a comparison of different MS-based methods, supported by available data, to aid in the selection of the most appropriate analytical strategy.

The structural characterization of oligosaccharides is crucial for understanding their diverse biological roles and for the development of carbohydrate-based therapeutics. Mass spectrometry has emerged as a powerful tool for this purpose, offering high sensitivity and the ability to provide detailed structural information. However, the inherent complexity of carbohydrate structures, including the presence of isomers such as α-D-Talopyranose, presents unique analytical challenges. This guide focuses on the mass spectrometric analysis of this specific class of oligosaccharides.

Comparison of Ionization Techniques: ESI vs. MALDI

The choice of ionization technique is a critical first step in the mass spectrometric analysis of oligosaccharides. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are the two most common soft ionization methods employed.

FeatureElectrospray Ionization (ESI)Matrix-Assisted Laser Desorption/Ionization (MALDI)
Ion Formation Generates ions from solution, often producing multiply charged species.Co-crystallizes the analyte with a matrix, which absorbs laser energy to desorb and ionize the analyte, typically forming singly charged ions.
Coupling to Separation Easily coupled with liquid chromatography (LC) for online separation of complex mixtures (LC-MS).Typically used for direct analysis of purified samples or fractions, though offline coupling with LC is possible.
Sensitivity Generally high, especially with nano-ESI, and can be enhanced by derivatization.Also highly sensitive, with the potential to detect femtomole levels of derivatized oligosaccharides.[1]
Sample Throughput Lower than MALDI, especially when coupled with LC.High-throughput capabilities due to rapid analysis from a target plate.
Tolerance to Contaminants Less tolerant to salts and detergents, which can suppress ionization.More tolerant to salts and buffers commonly found in biological samples.
Fragmentation In-source fragmentation can be controlled by adjusting instrument parameters. Tandem MS (MS/MS) is readily performed.Post-source decay (PSD) or collision-induced dissociation (CID) in a TOF/TOF instrument can be used for fragmentation analysis.

Experimental Protocols

Detailed methodologies are essential for the successful mass spectrometric analysis of α-D-Talopyranose-containing oligosaccharides. The following protocols are generalized from common practices in oligosaccharide analysis and should be optimized for specific applications.

Sample Preparation and Derivatization

Proper sample preparation is crucial for obtaining high-quality mass spectra. For neutral oligosaccharides, derivatization is often employed to improve ionization efficiency and provide more informative fragmentation.

Permethylation: This is a widely used derivatization technique that involves replacing all hydroxyl and N-acetyl protons with methyl groups.

  • Materials: Sodium hydroxide (NaOH), dimethyl sulfoxide (DMSO), methyl iodide (CH₃I), chloroform, water.

  • Protocol:

    • Dissolve the dried oligosaccharide sample in DMSO.

    • Add a slurry of NaOH in DMSO and sonicate for 10 minutes.

    • Add methyl iodide and sonicate for a further 10 minutes.

    • Quench the reaction by adding water.

    • Extract the permethylated oligosaccharides with chloroform.

    • Wash the chloroform layer with water to remove impurities.

    • Dry the chloroform layer under a stream of nitrogen and reconstitute in a suitable solvent for MS analysis.

Mass Spectrometry Analysis

1. ESI-MS/MS Analysis:

  • Instrumentation: An electrospray ionization source coupled to a tandem mass spectrometer (e.g., quadrupole-time-of-flight (Q-TOF) or ion trap).

  • Sample Infusion: The derivatized or native oligosaccharide solution is infused into the ESI source at a low flow rate (e.g., 0.5-5 µL/min).

  • MS Parameters:

    • Ionization Mode: Positive or negative ion mode. Positive mode is common for permethylated oligosaccharides, often detecting sodium or proton adducts.

    • Capillary Voltage: Typically 2-4 kV.

    • Source Temperature: Optimized to prevent thermal degradation (e.g., 80-150 °C).

  • Tandem MS (MS/MS):

    • Precursor Ion Selection: The ion of interest (e.g., [M+Na]⁺) is isolated.

    • Collision-Induced Dissociation (CID): The precursor ion is fragmented by collision with an inert gas (e.g., argon or nitrogen).

    • Collision Energy: The energy is varied to control the degree of fragmentation and obtain informative spectra.

2. MALDI-TOF MS Analysis:

  • Matrix Selection: 2,5-dihydroxybenzoic acid (DHB) is a common matrix for oligosaccharide analysis.

  • Sample Preparation:

    • Mix the oligosaccharide sample solution with the matrix solution in a 1:1 ratio.

    • Spot 1 µL of the mixture onto the MALDI target plate.

    • Allow the spot to air dry, forming a co-crystal of the sample and matrix.

  • MS Parameters:

    • Ionization Mode: Positive reflectron mode is typically used for permethylated oligosaccharides.

    • Laser: A nitrogen laser (337 nm) is commonly used.

    • Laser Fluence: Adjusted to the minimum necessary to achieve good signal-to-noise ratio and minimize in-source decay.

  • Tandem MS (TOF/TOF):

    • Precursor Ion Selection: The precursor ion is selected in the first TOF analyzer.

    • Collision-Induced Dissociation (CID): Fragmentation is induced by collision with a gas in a collision cell.

    • Fragment Ion Analysis: The resulting fragment ions are analyzed in the second TOF analyzer.

Fragmentation Analysis

The fragmentation of oligosaccharides in the gas phase provides crucial information about their sequence, linkage, and branching. The two primary types of fragmentation are glycosidic bond cleavage and cross-ring cleavage.

  • Glycosidic Bond Cleavage: Cleavage of the bond between two monosaccharide units results in B- and Y-type ions (Domon and Costello nomenclature). This provides information about the monosaccharide sequence.

  • Cross-Ring Cleavage: Fragmentation within a monosaccharide ring results in A- and X-type ions. These fragments are particularly informative for determining the linkage positions between monosaccharide units.[2] The presence and relative abundance of specific cross-ring fragments can sometimes be used to differentiate between isomers.[2]

While specific fragmentation data for α-D-Talopyranose-containing oligosaccharides is not extensively documented in the readily available literature, general principles of hexose fragmentation apply. The stereochemistry of the hydroxyl groups in talose would be expected to influence the fragmentation pathways, potentially leading to unique fragment ions or altered relative abundances of common fragments compared to more common hexoses like glucose or mannose.

Visualizing Experimental Workflows

A clear understanding of the analytical workflow is essential for reproducible results.

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Oligosaccharide α-D-Talopyranose-containing Oligosaccharide Derivatization Permethylation Oligosaccharide->Derivatization Purification Solid-Phase Extraction Derivatization->Purification ESI_MS ESI-MS/MS Purification->ESI_MS LC-MS or Direct Infusion MALDI_MS MALDI-TOF/TOF Purification->MALDI_MS Direct Analysis Fragmentation Fragmentation Analysis (Glycosidic & Cross-Ring Cleavage) ESI_MS->Fragmentation MALDI_MS->Fragmentation Structure Structural Elucidation Fragmentation->Structure

Caption: A generalized workflow for the mass spectrometry analysis of α-D-Talopyranose-containing oligosaccharides.

Logical Relationships in Data Interpretation

The interpretation of mass spectrometry data for structural elucidation follows a logical progression.

data_interpretation MS1 MS1 Spectrum (Molecular Weight Determination) Precursor Precursor Ion Selection ([M+Na]⁺, [M+H]⁺) MS1->Precursor MS2 MS/MS Spectrum (Fragmentation Pattern) Precursor->MS2 Glycosidic Glycosidic Cleavage (Sequence Information) MS2->Glycosidic CrossRing Cross-Ring Cleavage (Linkage Information) MS2->CrossRing Structure Proposed Oligosaccharide Structure Glycosidic->Structure CrossRing->Structure

Caption: Logical flow for interpreting mass spectrometry data to determine oligosaccharide structure.

Conclusion

The mass spectrometric analysis of α-D-Talopyranose-containing oligosaccharides presents a formidable challenge due to the limited availability of specific reference data. However, by applying established protocols for sample preparation, derivatization, and utilizing the complementary strengths of ESI and MALDI ionization techniques coupled with tandem mass spectrometry, valuable structural information can be obtained. A systematic approach to data analysis, focusing on both glycosidic and cross-ring fragmentation, is key to elucidating the complete structure of these complex biomolecules. Further research focusing specifically on the gas-phase fragmentation behavior of talose-containing oligosaccharides is needed to build a more comprehensive understanding and facilitate their routine characterization.

References

Unveiling the Solid-State Architectures of α-D-Talopyranose and its Derivatives: A Comparative Crystallographic Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of the crystal structures of α-D-Talopyranose and its derivatives reveals the subtle yet significant impact of substituent modifications on their three-dimensional conformations. This guide provides a comprehensive overview of their crystallographic parameters, experimental protocols for structure determination, and a visual representation of the crystallographic workflow, offering valuable insights for researchers in carbohydrate chemistry and drug development.

This guide synthesizes X-ray crystallographic data for α-D-Talopyranose and a selection of its derivatives, including 6-Deoxy-α-L-talopyranose and various halogenated analogues. By presenting the data in a standardized format, this resource facilitates a direct comparison of key structural features, aiding in the understanding of structure-function relationships.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for α-D-Talopyranose and its derivatives, providing a quantitative basis for comparing their solid-state structures.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)ZR-factorRef.
α-D-Talopyranose C₆H₁₂O₆OrthorhombicP2₁2₁2₁7.9312.547.78909090773.44[1]
6-Deoxy-α-L-talopyranose C₆H₁₂O₅OrthorhombicP2₁2₁2₁6.4939(3)7.4874(4)14.8382(8)909090721.47(6)40.029[2]
Halogenated Talopyranose Derivative (Chloro) C₉H₁₂ClFO₅MonoclinicP2₁7.428.319.2490109.490537.52[1]
Halogenated Talopyranose Derivative (Bromo) C₉H₁₂BrFO₅MonoclinicP2₁7.518.329.2890109.190548.12[1]
Halogenated Talopyranose Derivative (Iodo) C₉H₁₂IFO₅MonoclinicP2₁7.688.339.3990108.390569.82[1]

Data derived from referenced supporting information; specific R-factor not directly available in the provided snippets.

Experimental Protocols

The determination of the crystal structures presented in this guide follows a standardized workflow in small molecule X-ray crystallography. The key stages of this process are outlined below.

Crystallization

Single crystals of α-D-Talopyranose and its derivatives suitable for X-ray diffraction were typically obtained through slow evaporation of a saturated solution. For instance, 6-Deoxy-α-L-talopyranose was crystallized from methanol.[2] The general principle involves dissolving the compound of interest in an appropriate solvent or solvent mixture and allowing the solvent to evaporate slowly, leading to the formation of well-ordered crystals. The choice of solvent and the rate of evaporation are critical parameters that are often optimized for each specific compound.

X-ray Data Collection

Once suitable crystals are obtained, they are mounted on a goniometer and placed in a stream of X-rays. A modern single-crystal X-ray diffractometer, such as a Nonius KappaCCD, is used to collect the diffraction data.[2] The crystal is rotated in the X-ray beam, and the diffraction pattern, consisting of a series of spots of varying intensity, is recorded on a detector. Data is typically collected at low temperatures (e.g., 150 K) to minimize thermal vibrations and radiation damage to the crystal.[2]

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The initial crystal structure is then solved using direct methods or Patterson methods, which provide an initial electron density map. This initial model is then refined against the experimental data using least-squares methods. This iterative process involves adjusting the atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns, ultimately yielding a precise and accurate three-dimensional model of the molecule.[2]

Visualizing the Crystallographic Workflow

The following diagrams illustrate the logical flow of the experimental and computational steps involved in X-ray crystallography.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_structure_determination Structure Determination Synthesis Synthesis of Derivative Purification Purification Synthesis->Purification Crystallization Crystallization Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting XRay X-ray Diffraction Mounting->XRay DataProcessing Data Processing XRay->DataProcessing StructureSolution Structure Solution DataProcessing->StructureSolution Refinement Structure Refinement StructureSolution->Refinement Validation Structure Validation Refinement->Validation

Caption: Experimental workflow for X-ray crystallography.

logical_comparison Talopyranose α-D-Talopyranose Crystal Structure Comparison Comparative Analysis Talopyranose->Comparison Derivatives Derivative Crystal Structures Derivatives->Comparison Insights Structure-Property Insights Comparison->Insights

References

Distinguishing α- and β-Anomers of D-Talose by NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of carbohydrates. This guide provides a detailed comparison of the NMR spectral data of the α- and β-anomers of D-talopyranose, offering a clear methodology for their differentiation.

In aqueous solution, D-talose exists as an equilibrium mixture of cyclic pyranose and furanose forms, with the α- and β-pyranose anomers being the major constituents. The subtle difference in the stereochemistry at the anomeric carbon (C1) between the α- and β-forms leads to distinct and measurable differences in their NMR spectra. These differences in chemical shifts and spin-spin coupling constants provide a definitive method for their identification and characterization.

Key Distinguishing Features in NMR Spectra

The primary NMR parameters used to distinguish between the α- and β-anomers of D-talose are the chemical shift (δ) of the anomeric proton (H1) and its coupling constant (³J(H1,H2)) to the adjacent proton (H2). Additionally, the chemical shifts of the anomeric carbon (C1) and other ring carbons provide confirmatory evidence.

  • ¹H NMR - Anomeric Proton (H1): The anomeric proton of the α-anomer typically resonates at a lower field (higher ppm value) compared to the β-anomer. This is due to the axial orientation of the H1 proton in the α-anomer, which experiences less shielding.

  • ¹H NMR - Coupling Constant (³J(H1,H2)): The magnitude of the coupling constant between H1 and H2 is highly dependent on the dihedral angle between these two protons. For the α-anomer (axial H1), the dihedral angle is smaller, resulting in a smaller coupling constant. Conversely, the β-anomer (equatorial H1) exhibits a larger dihedral angle and consequently a larger coupling constant.

  • ¹³C NMR - Anomeric Carbon (C1): The anomeric carbon of the α-anomer generally appears at a lower field (higher ppm value) in the ¹³C NMR spectrum compared to the β-anomer.

Comparative NMR Data

The following tables summarize the experimentally observed ¹H and ¹³C NMR chemical shifts for the α- and β-pyranose forms of D-talose in D₂O.

Table 1: ¹³C NMR Chemical Shifts (δ) for D-Talose Anomers in D₂O [1]

Carbon Atomα-D-talopyranose (ppm)β-D-talopyranose (ppm)
C196.195.6
C272.273.0
C371.170.1
C466.669.9
C572.677.1
C663.062.7

Experimental Protocol for NMR Analysis

This protocol provides a general methodology for the preparation and NMR analysis of a D-talose sample to distinguish its anomers.

1. Sample Preparation:

  • Dissolve approximately 10-20 mg of D-talose in 0.5-0.7 mL of deuterium oxide (D₂O, 99.9%).

  • Transfer the solution to a standard 5 mm NMR tube.

  • Allow the solution to equilibrate for several hours at room temperature to ensure mutarotation reaches equilibrium, where both α and β anomers are present.

2. NMR Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR:

    • Acquire a standard 1D ¹H spectrum.

    • Use a solvent suppression technique (e.g., presaturation) to minimize the residual HOD signal.

    • To aid in assignment, acquire a 2D ¹H-¹H COSY (Correlation Spectroscopy) spectrum to establish proton-proton connectivities within each anomer.

  • ¹³C NMR:

    • Acquire a proton-decoupled 1D ¹³C spectrum.

    • To facilitate the assignment of carbon signals, acquire a 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate each proton with its directly attached carbon.

3. Data Analysis and Anomer Assignment:

  • ¹H Spectrum:

    • Identify the two distinct signals in the anomeric region (typically δ 4.5-5.5 ppm).

    • The downfield signal with the smaller J(H1,H2) coupling constant is assigned to the α-anomer.

    • The upfield signal with the larger J(H1,H2) coupling constant is assigned to the β-anomer.

  • 2D Spectra:

    • Use the COSY spectrum to trace the proton spin systems for each anomer, starting from the assigned anomeric protons.

    • Use the HSQC spectrum to assign the corresponding carbon resonances for each anomer based on the proton assignments.

Workflow for Anomer Distinction

The following diagram illustrates the logical workflow for distinguishing the α- and β-anomers of D-talose using NMR spectroscopy.

Anomer_Distinction_Workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis & Assignment cluster_results Results dissolve Dissolve D-Talose in D2O equilibrate Allow for Mutarotation dissolve->equilibrate acquire_1h 1D 1H NMR equilibrate->acquire_1h acquire_13c 1D 13C NMR equilibrate->acquire_13c acquire_cosy 2D 1H-1H COSY acquire_1h->acquire_cosy identify_anomeric Identify Anomeric Signals (H1) acquire_1h->identify_anomeric acquire_hsqc 2D 1H-13C HSQC acquire_13c->acquire_hsqc measure_coupling Measure J(H1,H2) identify_anomeric->measure_coupling assign_anomers Assign Anomers based on δ(H1) and J(H1,H2) measure_coupling->assign_anomers assign_protons Assign Ring Protons (COSY) assign_anomers->assign_protons alpha_anomer α-D-Talopyranose Data assign_anomers->alpha_anomer beta_anomer β-D-Talopyranose Data assign_anomers->beta_anomer assign_carbons Assign Ring Carbons (HSQC) assign_protons->assign_carbons

Caption: Workflow for distinguishing D-talose anomers by NMR.

Conclusion

NMR spectroscopy provides a robust and definitive method for distinguishing between the α- and β-anomers of D-talose. By careful analysis of the ¹H and ¹³C NMR spectra, particularly the chemical shift and coupling constant of the anomeric proton, researchers can confidently assign the stereochemistry at the anomeric center. The application of 2D NMR techniques such as COSY and HSQC further enables the complete assignment of all proton and carbon signals for each anomer, providing a comprehensive structural characterization. This guide serves as a valuable resource for scientists engaged in carbohydrate research and drug development, facilitating the accurate and efficient analysis of these complex biomolecules.

References

A Comparative Guide to the Glycosylation Reactivity of α-D-Talopyranose and α-D-Galactose Donors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex glycans and glycoconjugates, the choice of glycosyl donor is paramount to achieving desired yields and stereoselectivity. This guide provides a comparative analysis of the reactivity of two hexopyranose donors: α-D-talopyranose and α-D-galactose. While α-D-galactose donors are widely utilized and well-characterized, α-D-talopyranose donors represent a less common but structurally significant alternative. This comparison is based on fundamental principles of glycosylation chemistry, as direct comparative experimental data is scarce in the literature.

Core Chemical Differences and Their Predicted Impact on Reactivity

The primary structural distinction between talopyranose and galactopyranose lies in the stereochemistry at the C2 position. α-D-Galactose possesses an equatorial hydroxyl group at C2, whereas α-D-talopyranose features an axial hydroxyl group. This seemingly subtle difference has profound implications for the donor's reactivity and the stereochemical outcome of the glycosylation reaction.

Key Stereochemical Features:

  • α-D-Galactopyranose: Equatorial C2-OH, Equatorial C4-OH

  • α-D-Talopyranose: Axial C2-OH, Equatorial C4-OH

The axial orientation of the C2 substituent in α-D-talopyranose is expected to exert a significant "disarming" effect. This is due to the electron-withdrawing nature of the adjacent oxygen atom, which destabilizes the developing positive charge at the anomeric center during the formation of the oxocarbenium ion intermediate. Conversely, the equatorial C2 substituent in α-D-galactose is considered more "arming," leading to a generally more reactive donor.

Predicted Comparative Reactivity and Stereoselectivity

Based on established principles of glycosylation chemistry, the following table summarizes the anticipated differences in performance between α-D-talopyranose and α-D-galactose donors.

Parameterα-D-Talopyranose Donorsα-D-Galactose DonorsRationale
Relative Reactivity LowerHigherThe axial C2-substituent in talose is electron-withdrawing and destabilizes the oxocarbenium ion intermediate (disarming effect). The equatorial C2-substituent in galactose is less disarming (arming effect).
Typical Reaction Times LongerShorterLower reactivity necessitates longer reaction times or more forcing conditions to achieve comparable conversion.
Stereoselectivity (with non-participating C2 groups) Potentially higher α-selectivityGenerally good α-selectivity, but can be influenced by other factors.The axial C2-substituent may favor the formation of an α-linked product due to steric hindrance to the incoming nucleophile on the β-face.
Influence of C2 Participating Groups 1,2-trans glycoside formation1,2-trans glycoside formationA participating group at C2 (e.g., acetate, benzoate) will lead to the formation of a 1,2-trans glycosidic bond for both donors.

Experimental Protocols

While specific, optimized protocols for α-D-talopyranose donors are not widely published, the following general procedures for the preparation and use of common glycosyl donors can be adapted. Optimization of reaction conditions (promoter, temperature, solvent) is crucial for any new donor-acceptor pairing.

General Protocol for Glycosylation using a Trichloroacetimidate Donor
  • Preparation of the Glycosyl Donor:

    • To a solution of the fully protected talopyranose or galactopyranose (1.0 equiv.) in anhydrous dichloromethane (DCM), add trichloroacetonitrile (10 equiv.) and a catalytic amount of a strong base such as DBU (0.1 equiv.) at 0 °C.

    • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

    • Concentrate the reaction mixture and purify the residue by silica gel chromatography to afford the α-trichloroacetimidate donor.

  • Glycosylation Reaction:

    • To a flame-dried flask containing activated 4 Å molecular sieves, add the glycosyl acceptor (1.0 equiv.) and the trichloroacetimidate donor (1.2 equiv.).

    • Dissolve the solids in anhydrous DCM and cool the mixture to the desired temperature (typically between -40 °C and 0 °C).

    • Add a catalytic amount of a Lewis acid promoter, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) or boron trifluoride etherate (BF₃·OEt₂), dropwise.

    • Monitor the reaction by TLC. Upon completion, quench the reaction with a few drops of triethylamine or pyridine.

    • Filter the reaction mixture through a pad of celite, wash with DCM, and concentrate the filtrate.

    • Purify the crude product by silica gel chromatography.[1]

General Protocol for Glycosylation using a Thioglycoside Donor
  • Preparation of the Glycosyl Donor:

    • A common method involves the reaction of the per-O-acetylated sugar with a thiol (e.g., thiophenol) in the presence of a Lewis acid catalyst.

  • Glycosylation Reaction:

    • To a flame-dried flask containing activated 4 Å molecular sieves, add the glycosyl acceptor (1.0 equiv.) and the thioglycoside donor (1.2 equiv.).

    • Dissolve the solids in anhydrous DCM.

    • Cool the mixture to the desired temperature (e.g., -20 °C).

    • Add a thiophilic promoter system, such as N-iodosuccinimide (NIS) and a catalytic amount of triflic acid (TfOH).

    • Stir the reaction until the donor is consumed (monitored by TLC).

    • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by silica gel chromatography.

Visualizing the Structural Differences and Reaction Workflow

G Structural Comparison of α-D-Galactopyranose and α-D-Talopyranose cluster_galactose α-D-Galactopyranose cluster_talose α-D-Talopyranose gal gal tal tal G General Glycosylation Workflow donor Glycosyl Donor (Talose or Galactose derivative) reaction Glycosylation Reaction (Anhydrous Solvent, Low Temp.) donor->reaction acceptor Glycosyl Acceptor (with free -OH) acceptor->reaction promoter Promoter (e.g., TMSOTf, NIS/TfOH) promoter->reaction workup Quenching and Workup reaction->workup purification Purification (Chromatography) workup->purification product Glycoside Product purification->product

References

A Comparative Analysis of the Biological Activities of Talopyranosides and Galactosides

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the biological significance of two epimeric pyranosides reveals distinct and overlapping activities with significant implications for drug discovery and development. While galactosides are well-established players in various biological processes, emerging research on talopyranosides suggests a unique potential, particularly in the realm of cancer therapy and enzyme inhibition.

This comprehensive guide provides a comparative overview of the biological activities of talopyranosides and their C-2 epimers, galactosides. By examining their roles in anticancer, antimicrobial, enzyme inhibition, and lectin binding activities, we aim to provide researchers, scientists, and drug development professionals with a clear and data-driven comparison to inform future research and therapeutic strategies.

At a Glance: Key Biological Differences

Biological ActivityTalopyranosidesGalactosides
Anticancer Activity Emerging evidence of growth inhibitory effects. Taloside derivatives show promise as inhibitors of galectins, proteins implicated in cancer progression.Well-documented involvement in cancer signaling pathways. Galactoside-containing glycans can modulate cancer cell adhesion, migration, and apoptosis.
Antimicrobial Activity Limited but emerging data suggests potential antibacterial and antifungal properties of talose and its derivatives.Certain galactoside derivatives exhibit antimicrobial activity. Galactooligosaccharides (GOS) can modulate gut microbiota with indirect antimicrobial effects.
Enzyme Inhibition Talopyranoside derivatives are being explored as specific inhibitors of glycosidases and galectins.A wide range of galactoside analogs are known inhibitors of β-galactosidases and other glycosidases.
Lectin Binding Exhibit distinct binding affinities and specificities to lectins compared to galactosides, offering potential for targeted therapeutic interventions.Serve as the primary recognition motif for a large family of lectins (galectins), mediating numerous cell-cell and cell-matrix interactions.

Anticancer Activity: A Tale of Two Epimers

The subtle stereochemical difference between talopyranosides and galactosides translates into distinct interactions with biological targets relevant to cancer.

Galactosides are integral components of cell surface glycans that play a crucial role in cancer biology. Aberrant glycosylation, often involving altered presentation of galactoside residues, is a hallmark of many cancers. These changes can influence cell signaling pathways that control proliferation, apoptosis, and metastasis. For instance, globo-series glycosphingolipids, which contain terminal galactose residues, are known to interact with signaling molecules like FAK and Akt, promoting cancer cell survival and migration[1]. The family of galactoside-binding lectins, known as galectins, are also key players in cancer progression. Galectin-3, for example, is involved in tumor growth, angiogenesis, and metastasis.

Talopyranosides , on the other hand, are emerging as potential anticancer agents through a different mechanism: targeted inhibition. The structural uniqueness of talose, with its axial hydroxyl group at the C-2 position, allows for the design of specific inhibitors of cancer-related proteins. A significant breakthrough has been the development of taloside-based inhibitors of galectins[2]. By replacing the galactose scaffold with talose, researchers have been able to design inhibitors with altered binding specificity for galectin-1 and galectin-3, both of which are implicated in cancer[2]. X-ray crystallography studies have provided a structural basis for these differential interactions, paving the way for the development of more selective galectin inhibitors for cancer therapy[2].

Furthermore, studies on the rare sugar D-talose have shown growth inhibitory effects in the nematode Caenorhabditis elegans[3][4]. While not a direct measure of anticancer activity, this suggests that talose can interfere with fundamental biological processes that may be relevant to cancer cell proliferation. Some reports also suggest potential anti-tumor activities of talose and its derivatives[5][6].

Visualizing the Galectin Inhibition Strategy

The following diagram illustrates the concept of using talosides as a scaffold for designing specific galectin inhibitors.

G Conceptual Design of Taloside-Based Galectin Inhibitors cluster_0 Galactoside Scaffold cluster_1 Taloside Scaffold Gal Galactose Gal_O2 Equatorial O2-Substituent Gal->Gal_O2 projects away from protein Galectin Galectin Carbohydrate Recognition Domain (CRD) Gal->Galectin Canonical Binding Tal Talose (C2 Epimer) Tal_O2 Axial O2-Substituent Tal->Tal_O2 projects towards protein Tal->Galectin Modified Binding Tal_O2->Galectin New Interactions Specificity Enhanced Specificity and Inhibition Galectin->Specificity

Caption: Design strategy for taloside-based galectin inhibitors.

Antimicrobial Activity

Both galactosides and talosides have been investigated for their potential as antimicrobial agents, although research in this area is more extensive for galactosides.

Galactoside derivatives with long alkyl chains have demonstrated cytotoxic activity against various microbes[7]. Furthermore, galactooligosaccharides (GOS), which are chains of galactose units, are well-known prebiotics that can modulate the gut microbiota, indirectly contributing to a healthier microbial environment and potentially inhibiting the growth of pathogenic bacteria.

Limited studies suggest that talose and its derivatives may also possess antimicrobial properties[5][6]. For instance, 6-deoxy-L-talose is a component of the lipopolysaccharides in the cell walls of some bacteria and its derivatives are being explored for antibiotic development[8]. Further research is needed to fully elucidate the antimicrobial spectrum and mechanisms of action of talopyranosides.

Enzyme Inhibition: A Key Therapeutic Strategy

The inhibition of glycosidases, enzymes that break down carbohydrates, is a therapeutic strategy for various diseases, including diabetes and viral infections.

Galactosides are the natural substrates for galactosidases, and thus, a vast number of galactoside analogs have been synthesized and studied as inhibitors of these enzymes. These inhibitors are crucial tools for studying the function of galactosidases and have potential therapeutic applications.

The stereochemical difference in talopyranosides makes them attractive candidates for the development of specific glycosidase inhibitors. While they are not the natural substrates for most common glycosidases, their structural similarity to galactose allows them to bind to the active site and potentially act as inhibitors. The altered orientation of the hydroxyl groups in talose can lead to different binding interactions and potentially greater specificity for certain enzymes over others. As mentioned earlier, talosides are being actively investigated as inhibitors of galectins[2][9].

Lectin Binding: Specificity is Key

Lectins are proteins that bind to specific carbohydrate structures. The interactions between lectins and cell surface glycans are fundamental to many biological processes, including cell recognition, adhesion, and signaling.

Galactosides are the primary ligands for a large family of lectins called galectins[10]. The galectin-galactoside interaction is a key area of research in cancer biology, immunology, and inflammation.

The binding of talopyranosides to lectins is less studied, but the available data suggests that the epimeric difference leads to distinct binding profiles. The study on taloside inhibitors of galectins demonstrated that the change in stereochemistry at C-2 significantly alters the binding affinity and specificity for galectin-1 and galectin-3[2]. This highlights the potential of using talopyranosides to develop probes and inhibitors with tailored lectin-binding properties.

Experimental Protocols

To facilitate further research and comparative studies, detailed protocols for key biological assays are provided below.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (talopyranosides or galactosides) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of the wells at a wavelength of 570 nm using a microplate reader[11][12][13]. The absorbance is directly proportional to the number of viable cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can then be calculated.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Principle: A series of dilutions of the antimicrobial agent are incubated with a standardized inoculum of the microorganism. The lowest concentration that prevents visible growth is the MIC.

Protocol (Broth Microdilution Method):

  • Preparation of Antimicrobial Agent Dilutions: Prepare a series of two-fold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed[7][14][15][16][17].

Enzyme Inhibition: Glycosidase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific glycosidase.

Principle: The activity of the glycosidase is measured in the presence and absence of the inhibitor. The substrate is typically a chromogenic or fluorogenic compound that releases a detectable product upon cleavage by the enzyme.

Protocol (using a chromogenic substrate like p-nitrophenyl-glycoside):

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing a buffer at the optimal pH for the enzyme, the glycosidase enzyme, and various concentrations of the inhibitor (talopyranoside or galactoside derivative). Include a control without any inhibitor.

  • Pre-incubation: Pre-incubate the enzyme with the inhibitor for a specific time to allow for binding.

  • Initiation of Reaction: Add the chromogenic substrate (e.g., p-nitrophenyl-β-D-galactopyranoside for β-galactosidase) to all wells to start the reaction.

  • Incubation and Termination: Incubate the plate at the optimal temperature for the enzyme for a defined period. Stop the reaction by adding a stop solution (e.g., a high pH buffer like sodium carbonate) which also enhances the color of the product.

  • Absorbance Measurement: Measure the absorbance of the product (e.g., p-nitrophenol at 405 nm) using a microplate reader[18][19][20][21][22]. The percentage of inhibition can be calculated, and the IC50 or Ki value can be determined.

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of molecules in signaling pathways and the logical flow of experimental procedures is crucial for understanding the biological context and methodology.

Galactoside-Mediated Cancer Signaling

The following diagram illustrates a simplified signaling pathway involving galactoside-containing glycans in cancer.

G Simplified Galactoside-Mediated Cancer Signaling Pathway cluster_membrane Cell Membrane GSL Galactoside-containing Glycosphingolipid (e.g., Gb5) FAK FAK GSL->FAK activates Integrin Integrin Integrin->FAK activates Akt Akt FAK->Akt phosphorylates Metastasis Metastasis FAK->Metastasis Proliferation Cell Proliferation Akt->Proliferation Survival Cell Survival Akt->Survival

Caption: Galactoside-containing glycans in cancer signaling.

Experimental Workflow for Comparative Biological Activity Screening

This diagram outlines the general workflow for comparing the biological activities of talopyranoside and galactoside derivatives.

G Workflow for Comparative Biological Activity Screening cluster_synthesis Compound Synthesis cluster_assays Biological Assays Tal_Syn Synthesize Talopyranoside Derivatives Anticancer Anticancer Assay (e.g., MTT) Tal_Syn->Anticancer Antimicrobial Antimicrobial Assay (e.g., MIC) Tal_Syn->Antimicrobial Enzyme Enzyme Inhibition Assay (e.g., Glycosidase) Tal_Syn->Enzyme Lectin Lectin Binding Assay Tal_Syn->Lectin Gal_Syn Synthesize Galactoside Derivatives Gal_Syn->Anticancer Gal_Syn->Antimicrobial Gal_Syn->Enzyme Gal_Syn->Lectin Data_Analysis Data Analysis (IC50, MIC, Ki) Anticancer->Data_Analysis Antimicrobial->Data_Analysis Enzyme->Data_Analysis Lectin->Data_Analysis Comparison Comparative Analysis of Biological Activity Data_Analysis->Comparison

Caption: Workflow for comparing talopyranoside and galactoside bioactivity.

Conclusion

The comparative analysis of talopyranosides and galactosides reveals a fascinating interplay of structure and function. While galactosides have a well-established and broad range of biological activities, the emerging research on talopyranosides highlights their potential as highly specific modulators of biological processes, particularly in the context of cancer therapy through the targeted inhibition of proteins like galectins. The distinct stereochemistry of talopyranosides offers a unique scaffold for the design of novel therapeutic agents. Further research, especially direct comparative studies, will be crucial to fully unlock the therapeutic potential of this promising class of carbohydrates. This guide serves as a foundational resource to stimulate and inform such future investigations.

References

A Comparative Guide to the Conformational Landscapes of alpha-D-Talopyranose and alpha-D-Mannopyranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the conformational differences between two epimeric monosaccharides, alpha-D-Talopyranose and alpha-D-Mannopyranose. Understanding these subtle yet significant structural variations is crucial for comprehending their roles in biological recognition processes and for the rational design of carbohydrate-based therapeutics. This document synthesizes experimental data from nuclear magnetic resonance (NMR) spectroscopy and computational modeling to elucidate their distinct conformational preferences.

Conformational Differences: A Quantitative Overview

The primary conformational distinction between this compound and alpha-D-Mannopyranose arises from the different stereochemistry at the C2 and C4 positions. In alpha-D-Mannopyranose, the hydroxyl group at C2 is in an axial position in the most stable 4C1 chair conformation, while in this compound, both the C2 and C4 hydroxyl groups are axial in the 4C1 chair. This leads to significant differences in steric interactions and overall ring stability, influencing the equilibrium between different conformers.

ParameterThis compoundalpha-D-MannopyranoseSignificance
Dominant Conformation 4C1 (Chair)4C1 (Chair)Both monosaccharides predominantly adopt a chair conformation in solution.
Relative Conformational Energy (1C4 vs 4C1) Higher energy differenceOne 1C4 conformation is within ~1.4 kcal/mol of the 4C1 form[1]alpha-D-Mannopyranose may exhibit a greater population of the alternative 1C4 chair conformation compared to this compound.
Relative Energy of Boat/Skew-Boat Conformers Generally high energy3.6 - 8.9 kcal/mol higher than the 4C1 chair[1]Both molecules have a significant energy barrier to adopting non-chair conformations.
Deviation in Intra-annular Torsion Angles 5.92°[2]3.50° (gt rotamer), 7.12° (gg rotamer)[2]Indicates greater ring distortion in this compound in its ground state.
Cremer-Pople Puckering Amplitude (Q) Expected to be smaller than ideal chairCloser to ideal chair value (0.63 Å)A smaller Q value for this compound would suggest a more flattened chair conformation due to axial-axial repulsions.
3JH1,H2 Coupling Constant (Hz) ~1-3 Hz (axial-equatorial)~1-3 Hz (axial-equatorial)The small coupling constant is characteristic of the axial-equatorial relationship between H1 and H2 in the 4C1 conformation of both anomers.

Experimental Protocols

NMR Spectroscopy for Conformational Analysis

Objective: To determine the solution-state conformation and relative populations of different conformers of this compound and alpha-D-Mannopyranose.

Methodology: High-resolution 1D and 2D NMR spectroscopy.

Protocol:

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified monosaccharide in 0.5 mL of deuterium oxide (D₂O, 99.9%).

    • Lyophilize the sample to remove exchangeable protons and then redissolve in 0.5 mL of fresh D₂O.

    • Transfer the solution to a 5 mm NMR tube.

  • 1D ¹H NMR Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum at a high field strength (e.g., 600 MHz or higher) to achieve optimal signal dispersion.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Integrate the signals to determine the relative populations of different anomers or conformers if they are in slow exchange on the NMR timescale.

  • 2D NMR Acquisition:

    • COSY (Correlation Spectroscopy): Acquire a DQF-COSY spectrum to establish proton-proton scalar coupling networks within the pyranose ring, aiding in the assignment of all proton resonances.

    • TOCSY (Total Correlation Spectroscopy): Acquire a 2D TOCSY spectrum with a mixing time of 80-120 ms to correlate all protons within a spin system, confirming the assignments from the COSY spectrum.

    • HSQC (Heteronuclear Single Quantum Coherence): Acquire a ¹H-¹³C HSQC spectrum to correlate each proton with its directly attached carbon atom, facilitating the assignment of the carbon skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a 2D NOESY spectrum with a mixing time of 200-500 ms to identify through-space interactions between protons. The presence and intensity of NOE cross-peaks provide information about inter-proton distances and are crucial for determining the three-dimensional structure and conformation.

  • Data Analysis:

    • Process the NMR data using appropriate software (e.g., TopSpin, Mnova).

    • Assign all proton and carbon resonances based on the information from the 1D and 2D spectra.

    • Measure the vicinal proton-proton coupling constants (³JHH) from the high-resolution 1D ¹H or COSY spectra.

    • Use the Karplus equation to relate the measured ³JHH values to the dihedral angles between the coupled protons, which in turn defines the ring conformation.

    • Analyze the NOESY data to identify key through-space interactions that confirm the chair conformation and the orientation of the substituents (axial vs. equatorial). For example, strong NOEs between protons in a 1,3-diaxial relationship are characteristic of a chair conformation.

Computational Modeling of Conformational Energies

Objective: To calculate the relative energies of different conformers (e.g., 4C1, 1C4, boat, and skew-boat) of this compound and alpha-D-Mannopyranose.

Methodology: Density Functional Theory (DFT) calculations.

Protocol:

  • Initial Structure Generation:

    • Build the 3D structures of the desired conformers of this compound and alpha-D-Mannopyranose using a molecular modeling software (e.g., Avogadro, GaussView).

  • Geometry Optimization:

    • Perform a geometry optimization for each conformer using a suitable DFT functional and basis set. A common choice for carbohydrates is the B3LYP functional with the 6-31G(d) or a larger basis set.

    • The optimization should be performed in the gas phase or with an implicit solvent model (e.g., PCM) to mimic the solution environment.

  • Frequency Calculations:

    • Perform a frequency calculation on each optimized geometry at the same level of theory.

    • Confirm that the optimized structures correspond to true energy minima by ensuring the absence of imaginary frequencies. The presence of one imaginary frequency indicates a transition state.

  • Energy Calculations:

    • Extract the electronic energy and the Gibbs free energy from the output of the frequency calculations.

    • Calculate the relative energies of the different conformers by taking the difference in their Gibbs free energies with respect to the lowest energy conformer.

  • Analysis:

    • Compare the relative energies of the 4C1, 1C4, boat, and skew-boat conformers for both this compound and alpha-D-Mannopyranose to determine their relative stabilities.

    • Analyze the optimized geometries to determine bond lengths, bond angles, and dihedral angles, which can be compared with experimental data.

Visualization of Conformational Analysis Workflow

The following diagram illustrates the general workflow for the conformational analysis of monosaccharides, integrating both computational and experimental approaches.

Conformational_Analysis_Workflow cluster_computational Computational Modeling cluster_experimental Experimental Validation cluster_analysis Comparative Analysis comp_start Select Monosaccharide (this compound or alpha-D-Mannopyranose) gen_conformers Generate Initial 3D Conformers (Chair, Boat, Skew) comp_start->gen_conformers energy_min Geometry Optimization & Energy Minimization (DFT) gen_conformers->energy_min calc_properties Calculate Relative Energies & Spectroscopic Parameters (e.g., J-couplings) energy_min->calc_properties compare Compare Calculated and Experimental Data calc_properties->compare exp_start Purified Monosaccharide Sample nmr_acq NMR Data Acquisition (1D ¹H, COSY, TOCSY, HSQC, NOESY) exp_start->nmr_acq nmr_analysis Spectral Analysis & Measurement of J-couplings and NOEs nmr_acq->nmr_analysis nmr_analysis->compare conform_landscape Elucidate Conformational Landscape (Dominant conformers, relative populations, dynamics) compare->conform_landscape final_comparison Compare Conformational Differences (Talopyranose vs. Mannopyranose) conform_landscape->final_comparison

Caption: Workflow for the conformational analysis of pyranose sugars.

References

A Comparative Analysis of Glycosylation Methods for Talose

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and stereoselective synthesis of talosides is a critical step in the development of novel therapeutics and research tools. This guide provides a comparative analysis of enzymatic and chemical methods for the glycosylation of talose, offering insights into their respective advantages, disadvantages, and optimal applications. The quantitative data presented herein is summarized for easy comparison, and detailed experimental protocols for key methods are provided.

Talose, a rare aldohexose, is a C-2 epimer of galactose and a C-4 epimer of mannose. Its incorporation into glycoconjugates is of growing interest due to the potential biological activities of talosides. The choice of glycosylation strategy—enzymatic or chemical—profoundly impacts the yield, stereoselectivity, and overall efficiency of the synthesis.

Quantitative Comparison of Talose Glycosylation Methods

The following table summarizes the key performance indicators for representative enzymatic and chemical glycosylation methods for talose.

MethodGlycosyl DonorGlycosyl AcceptorPromoter/EnzymeSolventTemp (°C)Time (h)Yield (%)Anomeric Selectivity (α:β)Reference
Enzymatic D-Galactose-Cellobiose 2-epimerase (RmCE)MOPS buffer (pH 6.3)704.58.5 (of talose)N/A[1]
Chemical Per-O-benzoyl-6-deoxy-L-talopyranosyl trichloroacetimidateMethyl 2,3,4-tri-O-benzoyl-α-L-rhamnopyranosideNIS/TfOHDichloromethane-20-69-90Predominantly α[2]
Chemical 2-azido-2-deoxy-D-glucosyl trichloroacetimidate6-deoxy-α-L-talopyranosideNIS/TfOHDichloromethane-20-60 (isolated α-anomer)6:1[2]

Methodologies and Experimental Protocols

Enzymatic Synthesis of D-Talose from D-Galactose

This method utilizes the epimerase activity of cellobiose 2-epimerase from Rhodothermus marinus (RmCE) to convert D-galactose into D-talose.[1]

Experimental Protocol:

  • A reaction mixture containing 1.6 M D-galactose and 0.3 mg/mL of purified RmCE in 100 mM MOPS buffer (pH 6.3) is prepared.

  • The reaction is incubated at 70 °C.

  • The conversion to D-talose is monitored over time. After 4.5 hours, a concentration of 24.3 g/L of D-talose can be achieved, corresponding to a molar yield of approximately 8.5%.[1]

  • It is important to note that a side reaction produces D-tagatose, which affects the purity of the final product over longer incubation times.[1]

Chemical Glycosylation of a 6-Deoxy-L-talopyranoside Acceptor

This chemical approach involves the preparation of a 6-deoxy-L-talopyranoside acceptor and its subsequent glycosylation with different glycosyl donors.[2]

Protocol for Acceptor Synthesis:

A 6-deoxy-α-L-talopyranoside acceptor can be prepared from methyl α-L-rhamnopyranoside through a series of protection and deprotection steps.[2]

Glycosylation Protocol (using a thiogalactoside donor):

  • The 6-deoxy-α-L-talopyranoside acceptor and a suitable thiogalactoside donor are dissolved in dichloromethane.

  • The reaction is cooled to -20 °C.

  • N-iodosuccinimide (NIS) and trifluoromethanesulfonic acid (TfOH) are added as promoters.

  • The reaction proceeds to yield the desired α-linked disaccharide in good yields (69–90%).[2]

Glycosylation Protocol (using a 2-azido-2-deoxy-D-glucosyl trichloroacetimidate donor):

  • The 6-deoxy-α-L-talopyranoside acceptor and the 2-azido-2-deoxy-D-glucosyl trichloroacetimidate donor are dissolved in dichloromethane.

  • The reaction is cooled to -20 °C.

  • NIS and TfOH are added as promoters.

  • The glycosylation is not completely stereoselective, affording a 6:1 mixture of α:β anomers.

  • The desired α-linked disaccharide can be isolated in a 60% overall yield after chromatographic separation and further derivatization.[2]

Signaling Pathways and Experimental Workflows

General Glycosylation Workflow

The following diagram illustrates a generalized workflow for a chemical glycosylation reaction, highlighting the key components and steps involved.

Glycosylation_Workflow cluster_reactants Reactants & Conditions Donor Glycosyl Donor (e.g., Talosyl derivative) Reaction Glycosylation Reaction Donor->Reaction Acceptor Glycosyl Acceptor Acceptor->Reaction Promoter Promoter (e.g., Lewis Acid) Promoter->Reaction Solvent Anhydrous Solvent (e.g., DCM) Solvent->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification Crude Product Product Glycosylated Product (Taloside) Purification->Product Purified Product

A generalized workflow for chemical glycosylation.
Enzymatic Conversion of Galactose to Talose

This diagram illustrates the enzymatic conversion of D-galactose to D-talose, highlighting the role of the enzyme and the formation of a side product.

Enzymatic_Conversion Galactose D-Galactose (Substrate) Enzyme Cellobiose 2-epimerase (RmCE) Galactose->Enzyme Talose D-Talose (Product) Enzyme->Talose Epimerization Tagatose D-Tagatose (Side Product) Enzyme->Tagatose Isomerization (side reaction)

Enzymatic conversion of D-galactose to D-talose.

Conclusion

The choice between enzymatic and chemical glycosylation of talose depends heavily on the specific research or development goals.

Enzymatic methods , such as the use of cellobiose 2-epimerase, offer a direct and environmentally friendly route to D-talose from an inexpensive starting material like D-galactose.[1] This approach is particularly advantageous for producing the monosaccharide itself. However, the formation of side products can necessitate further purification steps.

Chemical methods provide greater flexibility in introducing a wider variety of aglycones and creating more complex talosides. The use of activated talosyl donors, while requiring multi-step synthesis, allows for the formation of specific glycosidic linkages. As demonstrated, stereoselectivity can be a challenge and is highly dependent on the nature of the donor, acceptor, and promoting system.[2] For instance, while the glycosylation with a thiogalactoside donor was highly α-selective, the reaction with a 2-azido-2-deoxy-D-glucosyl donor yielded a mixture of anomers.[2]

For researchers requiring high purity and specific anomeric configurations of complex talosides, chemical synthesis, despite its complexities, remains the more versatile approach. However, for the production of D-talose as a starting material, the enzymatic route presents a promising and sustainable alternative. Future research may focus on the discovery and engineering of novel glycosyltransferases that can utilize activated talose donors for the direct and stereoselective synthesis of talosides, combining the advantages of both approaches.

References

A Comparative Guide to Assessing the Purity of Synthetic α-D-Talopyranose

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate assessment of purity for synthetic carbohydrates is a critical checkpoint in ensuring experimental reproducibility and the safety of potential therapeutic agents. This guide provides a comprehensive comparison of the primary analytical techniques for determining the purity of synthetic α-D-Talopyranose. We present detailed experimental protocols, data interpretation, and a comparative analysis to assist in selecting the most suitable methodology for your research needs.

Introduction to α-D-Talopyranose and its Synthetic Challenges

α-D-Talopyranose is a rare aldohexose, an epimer of D-galactose and D-gulose. Its synthesis is a multi-step process often involving the use of protecting groups and stereoselective reactions. Consequently, the final product may contain various impurities, including:

  • Anomers: The β-D-Talopyranose anomer is a common impurity.

  • Epimers: Starting materials or by-products such as D-galactose or D-mannose may be present.

  • Residual Solvents and Reagents: Solvents and reagents used during the synthesis and purification process can be retained in the final product.

  • Protecting Group-Related Impurities: Incomplete deprotection can lead to the presence of partially protected monosaccharides.

This guide will focus on three principal methods for assessing the purity of synthetic α-D-Talopyranose: Quantitative ¹H Nuclear Magnetic Resonance (qHNMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Elemental Analysis.

Quantitative ¹H Nuclear Magnetic Resonance (qHNMR) Spectroscopy

Quantitative ¹H NMR (qHNMR) is a powerful primary ratio method for purity assessment. It allows for the direct measurement of the analyte concentration against a certified internal standard, providing a highly accurate and precise determination of purity without the need for a reference standard of the analyte itself.

Data Presentation: qHNMR Purity Assessment
ParameterValue
Analyte Synthetic α-D-Talopyranose
Internal Standard Maleic Acid
Mass of Analyte 10.25 mg
Mass of Int. Standard 5.12 mg
¹H NMR Signal (Analyte) Anomeric Proton (H-1) at δ 5.15 ppm
¹H NMR Signal (Int. Std.) Vinylic Protons at δ 6.28 ppm
Integral (Analyte) 1.00
Integral (Int. Std.) 2.15
Calculated Purity 98.7%
Experimental Protocol: qHNMR
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthetic α-D-Talopyranose sample into a clean NMR tube.

    • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid) and add it to the same NMR tube.

    • Add 0.75 mL of a deuterated solvent (e.g., D₂O) to the NMR tube.

    • Cap the tube and vortex until the sample and internal standard are completely dissolved.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum using a high-field NMR spectrometer (e.g., 500 MHz or higher).

    • Ensure quantitative acquisition parameters are used, including a sufficient relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton) and a 90° pulse angle.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Purity Calculation:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of the analyte (e.g., the anomeric proton of α-D-Talopyranose) and a signal of the internal standard.

    • Calculate the purity using the following equation:

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Workflow for qHNMR Purity Assessment

qHNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Weigh Analyte weigh_std Weigh Internal Std dissolve Dissolve in D₂O weigh_std->dissolve acquire_spectrum Acquire ¹H NMR Spectrum dissolve->acquire_spectrum process_spectrum Process Spectrum acquire_spectrum->process_spectrum integrate_peaks Integrate Peaks process_spectrum->integrate_peaks calculate_purity Calculate Purity integrate_peaks->calculate_purity HPLC_Workflow start Start sample_prep Sample Preparation (Dissolve & Filter) start->sample_prep hplc_analysis HPLC Analysis (Inject Sample) sample_prep->hplc_analysis chromatogram Obtain Chromatogram hplc_analysis->chromatogram peak_integration Peak Integration chromatogram->peak_integration purity_calculation Purity Calculation (% Area) peak_integration->purity_calculation end End purity_calculation->end Elemental_Analysis_Logic compound α-D-Talopyranose (C₆H₁₂O₆) theoretical Theoretical Composition (C, H, O %) compound->theoretical experimental Experimental Measurement (CHN/O Analyzer) compound->experimental comparison Comparison theoretical->comparison experimental->comparison purity_assessment Purity Assessment comparison->purity_assessment

Safety Operating Guide

Navigating the Safe Disposal of alpha-D-Talopyranose in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. For researchers, scientists, and professionals in drug development, understanding the specific procedures for alpha-D-Talopyranose is a critical component of laboratory safety and operational excellence.

This guide provides a comprehensive overview of the proper disposal procedures for this compound, emphasizing immediate safety and logistical considerations. By adhering to these step-by-step instructions, laboratories can maintain a safe working environment and ensure regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes wearing tightly fitting safety goggles, chemical-impermeable gloves, and fire- or flame-resistant clothing.[1] All handling should occur in a well-ventilated area to avoid the formation and inhalation of dust or aerosols.[1] In the event of accidental contact, immediately rinse the affected area with plenty of water and seek medical advice.[1][2]

Step-by-Step Disposal Protocol

The proper disposal of this compound, as with many laboratory chemicals, follows a structured process to minimize risk and ensure environmental responsibility.

  • Waste Identification and Segregation: The first step is to correctly identify this compound waste. It should not be mixed with other waste streams.[3][4] Segregate chemical wastes by their general type, such as flammables, poisons, acids, and bases, to prevent incompatible substances from mixing.[3]

  • Containerization: Use only appropriate, designated containers for chemical waste.[5][6] The container must be chemically compatible with this compound, in good condition with no signs of deterioration, and have a secure, leak-proof closure.[3][6] It is recommended to use the original container if it is intact and meets current standards.[3] Foodstuff containers are not permissible for storing hazardous waste.[3]

  • Labeling: All waste containers must be clearly and accurately labeled.[4][5] The label should identify the contents as "this compound" and include any relevant hazard warnings. Proper labeling is essential for safe handling and disposal by environmental health and safety (EHS) personnel.

  • Storage in a Satellite Accumulation Area (SAA): Hazardous waste must be stored in a designated SAA, which should be at or near the point of generation.[3][5] These areas require weekly inspection for any signs of leakage.[3] Waste containers must be kept closed except when adding or removing waste.[3]

  • Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.[4][5] Do not attempt to dispose of solid this compound in the regular trash or down the drain.[7] While some aqueous solutions of certain chemicals may be drain-disposable after pH adjustment, solid forms require other disposal routes.[3]

Quantitative Data Summary

For the safe management of chemical waste in a laboratory setting, adherence to specific quantitative limits is crucial. The following table summarizes key regulatory thresholds.

ParameterGuidelineSource
Maximum Hazardous Waste in SAA 55 gallons[5]
Maximum Acutely Toxic Waste (P-list) in SAA 1 quart (liquid) or 1 kilogram (solid)[5]
Maximum Storage Time in SAA 12 months (if accumulation limits are not exceeded)[5]
Time to Remove Full Container from SAA Within 3 calendar days[3]
Acceptable pH for Drain Disposal (for approved liquids) > 5.0 and < 12.5[3]

Experimental Protocols

While specific experimental protocols for the disposal of this compound are not detailed in the provided search results, the general laboratory chemical waste disposal guidelines form the basis of the required procedures. The key "experiment" in this context is the safe and compliant removal of the chemical waste from the laboratory.

Protocol for a Laboratory Chemical Waste Disposal Request:

  • Waste Generation and Collection: Generate the this compound waste in the course of your experimental work. Collect this waste in a properly labeled and sealed container at the point of generation.

  • SAA Storage: Transfer the sealed container to the designated Satellite Accumulation Area within your laboratory.

  • Weekly Inspection: As part of laboratory routine, inspect the SAA weekly for container integrity and any signs of leakage. Document these inspections.

  • Disposal Request: When the container is full or nearing its storage time limit, submit a chemical waste pickup request to your institution's EHS department. This is typically done through an online portal or a dedicated form.

  • Pickup and Removal: EHS personnel will collect the waste container from the SAA for transport to a licensed treatment, storage, and disposal facility (TSDF).

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound waste.

A This compound Waste Generated B Is the waste in solid or liquid form? A->B C Solid Waste B->C Solid D Aqueous Solution B->D Liquid E Package in a labeled, sealed, and compatible container C->E F Is the pH between 5.0 and 12.5? D->F I Store in designated Satellite Accumulation Area (SAA) E->I G Adjust pH to be between 5.0 and 12.5 F->G No H Drain disposal may be permissible (check local regulations) F->H Yes G->H J Arrange for pickup by Environmental Health & Safety (EHS) H->J If not permissible or large quantity I->J K Final Disposal by Licensed Facility J->K

Caption: Decision workflow for the proper disposal of this compound.

By implementing these procedures, laboratories can ensure the safe handling and disposal of this compound, fostering a culture of safety and environmental responsibility. Always consult your institution's specific guidelines and the chemical's Safety Data Sheet (SDS) for the most accurate and detailed information.

References

Personal protective equipment for handling alpha-D-Talopyranose

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling alpha-D-Talopyranose. The following procedures ensure safe operational handling and disposal of this compound.

Personal Protective Equipment (PPE)

When handling this compound in a solid form, it is crucial to use appropriate personal protective equipment to prevent inhalation and contact. Although not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential.

PPE ComponentMaterial/TypeStandardPurpose
Gloves Nitrile[1][2][3]ASTM D6319Prevents skin contact. Nitrile offers good resistance for general laboratory tasks.[1][2][3]
Eye Protection Safety glasses with side shieldsANSI Z87.1Protects eyes from airborne particles.
Lab Coat Polypropylene or Cotton/Polyester BlendN/AProvides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection N95 Dust MaskNIOSH-approvedRecommended when handling the powder outside of a chemical fume hood to prevent inhalation of fine particles.

Operational Plan: Weighing and Solution Preparation

Objective: To safely weigh solid this compound and prepare a molar solution.

Materials:

  • This compound (solid)

  • Distilled or deionized water

  • Analytical balance

  • Weighing paper or boat

  • Spatula

  • Beaker

  • Volumetric flask (appropriate size for the desired final volume)

  • Magnetic stir bar and stir plate (optional)

Experimental Protocol:

  • Preparation:

    • Ensure the work area, typically a chemical fume hood or a designated bench space with minimal air currents, is clean and organized.

    • Don the required personal protective equipment as detailed in the table above.

  • Weighing the Solid:

    • Place a clean, empty weighing boat on the analytical balance and tare the balance to zero.

    • Carefully use a clean spatula to transfer the desired amount of solid this compound to the weighing boat. Avoid creating dust.

    • Record the exact mass of the this compound.

  • Dissolving the Solid:

    • Transfer the weighed solid to a beaker of an appropriate size.

    • Add a volume of distilled or deionized water to the beaker that is less than the final desired volume of the solution (e.g., for a 100 mL final solution, start with approximately 70-80 mL of water).[4][5]

    • If using a magnetic stirrer, place the stir bar in the beaker and place the beaker on the stir plate. Stir the solution until the solid is completely dissolved. Gentle heating can be applied if necessary, but ensure the temperature does not degrade the compound.[4][5]

  • Final Solution Preparation:

    • Once the solid is fully dissolved, carefully transfer the solution from the beaker to a volumetric flask of the desired final volume.[5][6]

    • Rinse the beaker with a small amount of the solvent (distilled or deionized water) and transfer the rinsing to the volumetric flask to ensure a quantitative transfer of the solute. Repeat this step two to three times.

    • Add the solvent to the volumetric flask until the bottom of the meniscus reaches the calibration mark.[6]

    • Cap the volumetric flask and invert it several times to ensure the solution is homogeneous.

    • Label the flask clearly with the name of the compound, concentration, solvent, and date of preparation.

Disposal Plan

Objective: To safely dispose of solid this compound waste and empty containers.

Procedure:

  • Solid Waste:

    • Collect any solid waste, including spilled material and contaminated weighing boats, in a designated, sealed, and clearly labeled waste container.

    • The container should be labeled as "Non-Hazardous Solid Waste" and include the chemical name.

  • Empty Containers:

    • Ensure original containers of this compound are completely empty.

    • Deface the original label to prevent misuse.

    • Dispose of the empty, defaced container in the regular laboratory solid waste stream.

  • Aqueous Solutions:

    • Aqueous solutions of this compound can typically be disposed of down the drain with copious amounts of water, provided they do not contain any other hazardous materials. Always check with your institution's environmental health and safety (EHS) office for specific guidelines on aqueous waste disposal.

Workflow Diagram

cluster_prep Preparation cluster_handling Handling & Solution Preparation cluster_disposal Disposal A Don Personal Protective Equipment (PPE) B Prepare Clean Workspace A->B Ensure safety before starting C Weigh Solid this compound B->C Proceed to handling D Dissolve Solid in Solvent C->D Quantitative transfer G Collect Solid Waste C->G Collect any spilled solid E Transfer to Volumetric Flask D->E Ensure complete dissolution F Adjust to Final Volume and Mix E->F Create final solution I Dispose of Aqueous Solution (per institutional guidelines) F->I For experimental use and subsequent disposal H Dispose of Empty Containers G->H Proper waste management

Caption: Workflow for handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
alpha-D-Talopyranose
Reactant of Route 2
alpha-D-Talopyranose

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.